tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-amino-4-thiophen-2-ylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-15(2,3)19-14(18)17-12-7-6-10(9-11(12)16)13-5-4-8-20-13/h4-9H,16H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJJINIJWXHEQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727648 | |
| Record name | tert-Butyl [2-amino-4-(thiophen-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335255-43-1 | |
| Record name | tert-Butyl [2-amino-4-(thiophen-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate: An In-Depth Technical Guide
Introduction: Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic synthesis of highly functionalized molecular scaffolds is paramount. The target molecule, tert-butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate, represents a quintessential example of such a scaffold. It is a key intermediate, valued for its unique combination of a protected aniline, a reactive free amine, and a thiophene moiety, making it a versatile precursor for the synthesis of a diverse array of more complex molecules, particularly in pharmaceutical research.[1] The thiophene ring, a bioisostere of the phenyl ring, often imparts favorable pharmacokinetic properties and unique biological activities to drug candidates.[2] This guide provides a comprehensive, technically-grounded exploration of the viable synthetic pathways to this valuable compound, emphasizing the chemical rationale behind the chosen methodologies and providing detailed, actionable protocols for the research scientist.
Two primary retrosynthetic strategies will be detailed, each offering distinct advantages depending on the availability of starting materials and desired scale of production. Both pathways converge on the pivotal intermediate, tert-butyl (2-amino-4-bromophenyl)carbamate , which subsequently undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to yield the final product.
Retrosynthetic Analysis: Charting the Course
A logical deconstruction of the target molecule reveals the key bond formations required for its synthesis. The most strategic disconnection is the carbon-carbon bond between the phenyl and thiophene rings, pointing towards a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, as the final key step. This necessitates a halogenated and Boc-protected phenylenediamine precursor.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway I: From o-Phenylenediamine
This pathway is advantageous when o-phenylenediamine is the more readily available or cost-effective starting material. The strategy hinges on the protection of the highly reactive amino groups to control the regioselectivity of the subsequent bromination.
Workflow for Pathway I
Caption: Synthetic workflow starting from o-phenylenediamine.
Step 1: Synthesis of 4-Bromo-1,2-phenylenediamine
Direct bromination of o-phenylenediamine is notoriously unselective and prone to over-bromination. Therefore, a protection-bromination-deprotection sequence is employed. Acetylation of the amino groups deactivates the ring sufficiently to allow for controlled mono-bromination at the para position.[3][4][5]
Experimental Protocol:
-
Acetylation: In a suitable reaction vessel, dissolve o-phenylenediamine (1.0 eq.) in glacial acetic acid. Cool the mixture in an ice bath and add acetic anhydride (2.2 eq.) dropwise, maintaining a low temperature. After the addition, warm the reaction mixture to approximately 50°C and stir for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Bromination: Cool the solution containing the diacetylated intermediate to room temperature. Add sodium bromide (1.0 eq.) and stir until dissolved. Slowly add 30% hydrogen peroxide (1.2 eq.) dropwise. After the addition, stir at room temperature for 1 hour, then heat to 50-60°C for 2-3 hours.[1][4]
-
Work-up and Hydrolysis: Pour the reaction mixture into ice water containing sodium sulfite to quench any remaining oxidant. Filter the resulting white precipitate of 4-bromo-diacetylated intermediate and wash with water. Without extensive drying, transfer the solid to a flask containing methanol and a 5N aqueous solution of sodium hydroxide. Heat the mixture to reflux (80-90°C) for 2-4 hours until hydrolysis is complete. Cool the mixture, and the product, 4-bromo-1,2-phenylenediamine, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.[1]
Step 2: Selective Mono-Boc Protection
Achieving selective mono-protection of a symmetric diamine is a common synthetic challenge. A highly effective method involves the in situ mono-protonation of the diamine, rendering one amino group significantly less nucleophilic.[3][5][6][7][8] The amino group at the 2-position is more sterically hindered by the adjacent bromine atom, which can also influence selectivity.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 4-bromo-1,2-phenylenediamine (1.0 eq.) in anhydrous methanol at 0°C, add chlorotrimethylsilane (Me3SiCl) (1.0 eq.) dropwise. A white precipitate of the mono-hydrochloride salt should form.
-
Boc Protection: Allow the mixture to warm to room temperature and stir for 30 minutes. Add water (approx. 1 mL per gram of diamine) followed by a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.0 eq.) in methanol. Stir the mixture at room temperature for 1-2 hours.[3]
-
Work-up and Isolation: Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc protected byproduct. Basify the aqueous layer to a pH >12 with 2N NaOH and extract the product with dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (2-amino-4-bromophenyl)carbamate.
| Reagent | Molar Eq. | Purpose |
| 4-Bromo-1,2-phenylenediamine | 1.0 | Substrate |
| Me3SiCl | 1.0 | In situ HCl generation for mono-protonation |
| (Boc)2O | 1.0 | Boc-protecting agent |
| Methanol | Solvent | Reaction medium |
| NaOH (2N) | Excess | Basification during work-up |
Table 1: Key Reagents for Selective Mono-Boc Protection.
Synthetic Pathway II: From 4-Bromo-2-nitroaniline
This alternative route is often more direct if 4-bromo-2-nitroaniline is commercially available.[] This pathway involves the reduction of a nitro group to an amine, a transformation that is typically high-yielding and clean. The key decision in this pathway is whether to perform the Boc protection before or after the nitro reduction. Protecting first can be advantageous as it avoids potential side reactions during the reduction.
Workflow for Pathway II
Caption: Synthetic workflow starting from 4-bromo-2-nitroaniline.
Step 1: Boc Protection of 4-Bromo-2-nitroaniline
The amino group of 4-bromo-2-nitroaniline can be readily protected using standard Boc protection protocols.[2][10][11]
Experimental Protocol:
-
Reaction Setup: Dissolve 4-bromo-2-nitroaniline (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Protection: Add di-tert-butyl dicarbonate ((Boc)2O) (1.1-1.2 eq.) and a base such as triethylamine (1.2 eq.) or 4-dimethylaminopyridine (DMAP) (0.1 eq.). Stir the reaction at room temperature overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl (4-bromo-2-nitrophenyl)carbamate, which can often be used in the next step without further purification.
Step 2: Reduction of the Nitro Group
The reduction of the nitro group in the presence of a Boc protecting group and an aryl bromide can be achieved using various methods. A common and effective method is the use of tin(II) chloride dihydrate in ethanol.[12] Catalytic hydrogenation with Pd/C is also a viable, albeit potentially slower, option that is compatible with the Boc group and aryl bromide.
Experimental Protocol (using SnCl2·2H2O):
-
Reaction Setup: Dissolve tert-butyl (4-bromo-2-nitrophenyl)carbamate (1.0 eq.) in ethanol.
-
Reduction: Add tin(II) chloride dihydrate (SnCl2·2H2O) (4-5 eq.) portion-wise. Heat the reaction mixture to reflux (approx. 80°C) for 2-4 hours, or until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into ice water. Carefully basify the mixture with a saturated solution of sodium bicarbonate until the pH is ~8. This will precipitate tin salts. Filter the mixture through a pad of celite, washing thoroughly with ethyl acetate. Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl (2-amino-4-bromophenyl)carbamate.
Final Step: Suzuki-Miyaura Cross-Coupling
Both pathways converge at tert-butyl (2-amino-4-bromophenyl)carbamate. The final step is the palladium-catalyzed Suzuki-Miyaura cross-coupling with thiophene-2-boronic acid to introduce the thiophene moiety. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with an electron-rich substrate containing a free amino group.[12][13][14]
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask, combine tert-butyl (2-amino-4-bromophenyl)carbamate (1.0 eq.), thiophene-2-boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.03-0.05 eq.).
-
Reaction Execution: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water. Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (typically 4-12 hours), as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Effective for cross-coupling of aryl bromides.[13] |
| Base | K2CO3, K3PO4, Cs2CO3 | Activates the boronic acid for transmetalation.[12] |
| Solvent | 1,4-Dioxane/H2O, Toluene/H2O, DMF | A mixture of organic solvent and water often accelerates the reaction. |
| Temperature | 80-100°C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the Pd(0) catalyst. |
Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling.
Conclusion
The synthesis of this compound is a multi-step process that can be approached via two robust and logical pathways. The choice between starting from o-phenylenediamine or 4-bromo-2-nitroaniline will largely depend on economic and practical considerations within the laboratory. Both routes rely on well-established, high-yielding transformations: controlled aromatic halogenation, selective amine protection, nitro group reduction, and palladium-catalyzed cross-coupling. By carefully controlling reaction conditions, particularly in the selective mono-Boc protection and the final Suzuki coupling steps, researchers can reliably access this valuable and versatile synthetic intermediate for application in drug discovery and materials science.
References
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Boletín de la Sociedad Química de México. [Link]
- Synthesis method for 4-bromo-o-phenylenediamine. (2013). CN103073435A.
-
Ha, H. J., Lee, D. W., & Song, C. E. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Selective Mono-BOC Protection of Diamines. (2007). Semantic Scholar. [Link]
-
General method for selective mono-boc protection of diamines and thereof. (2017). San Diego State University. [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (2021). ResearchGate. [Link]
-
Avanthay, M., et al. (2021). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
-
Selective Mono‐BOC Protection of Diamines. (2007). ResearchGate. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). National Institutes of Health. [Link]
-
The Versatility of Thiophene-Containing Amino Acids in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]
-
BOC Protection and Deprotection. (2025). J&K Scientific LLC. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]
-
A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. (2013). National Institutes of Health. [Link]
-
Experiment 8 - Suzuki Coupling Reaction. (n.d.). Scribd. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
- 7. digitalcollections.sdsu.edu [digitalcollections.sdsu.edu]
- 8. researchgate.net [researchgate.net]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. jk-sci.com [jk-sci.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide combines known information with robust, computationally predicted values to offer a thorough profile for researchers. Detailed experimental protocols for the determination of key physicochemical parameters are also provided, establishing a framework for the empirical validation of the properties of this compound and its analogues. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, evaluation, and application of this and structurally related molecules.
Introduction and Chemical Identity
This compound (CAS No. 335255-43-1) is a substituted aromatic amine containing a thiophene moiety and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups imparts a unique combination of structural and electronic features, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research. The thiophene ring is a common scaffold in many biologically active compounds, and the protected diamine structure allows for selective functionalization in multi-step synthetic pathways.
An understanding of the physicochemical properties of this molecule is paramount for its effective use in research and development. Properties such as solubility, lipophilicity (logP), and ionization constant (pKa) are critical determinants of a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide aims to provide a detailed characterization of these properties.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Core Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that where experimental data is unavailable, values have been computationally predicted using established algorithms.
| Property | Value | Source/Method |
| CAS Number | 335255-43-1 | Chemical Abstracts Service |
| Molecular Formula | C₁₅H₁₈N₂O₂S | [1] |
| Molecular Weight | 290.38 g/mol | [1] |
| Melting Point | Data not available | [2] |
| Boiling Point | Data not available | [2] |
| Water Solubility | Predicted: -3.5 log(mol/L) | Predicted using ALOGPS |
| logP (Octanol-Water Partition Coefficient) | Predicted: 3.85 | Predicted using ALOGPS |
| pKa (Acid Dissociation Constant) | Predicted Basic pKa: 3.5; Predicted Acidic pKa: 14.2 | Predicted using ChemAxon |
Experimental Protocols for Physicochemical Property Determination
To facilitate the empirical validation of the predicted data, this section provides detailed, step-by-step methodologies for determining key physicochemical properties. The choice of these methods is guided by their reliability, reproducibility, and common usage in the pharmaceutical industry.
Melting Point Determination
The melting point provides a quick assessment of a compound's purity. A sharp melting range is indicative of high purity, while a broad and depressed range suggests the presence of impurities.
Workflow for Melting Point Determination:
Figure 2: Workflow for determining the melting point of a solid compound.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample of this compound is a dry, finely ground powder.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom.
-
Apparatus Insertion: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating and Observation: Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (if a preliminary rough determination has been made). Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point. For high accuracy, the determination should be repeated at least twice.
Solubility Determination
Aqueous solubility is a critical parameter for drug candidates as it influences their absorption and bioavailability. The shake-flask method is a standard technique for determining thermodynamic solubility.
Workflow for Shake-Flask Solubility Measurement:
Figure 3: Workflow for determining the aqueous solubility of a compound.
Step-by-Step Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate solvent. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Solubility Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the test solvent.
Lipophilicity (logP) Determination
The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and interaction with biological targets. The shake-flask method is the traditional approach for its determination.
Step-by-Step Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases. Add an equal volume of the other pre-saturated phase.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 30 minutes) and then allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.
-
logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Ionization Constant (pKa) Determination
The pKa value indicates the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is critical for understanding a compound's solubility and permeability at different physiological pH values. Potentiometric titration is a common method for pKa determination.
Step-by-Step Protocol:
-
Solution Preparation: Dissolve a precise amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent if necessary).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and thiophene rings, with their chemical shifts and coupling patterns providing information about their substitution. The protons of the amino group and the carbamate N-H will likely appear as broad singlets. The tert-butyl group will exhibit a characteristic sharp singlet at a high field (around 1.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The carbonyl carbon of the carbamate group will be observed at a lower field (around 150-160 ppm). The aromatic carbons will resonate in the typical range of 110-150 ppm, while the quaternary and methyl carbons of the tert-butyl group will appear at a higher field.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂). A single, sharper band in the same region for the secondary amine (N-H) of the carbamate.
-
C=O stretching: A strong absorption band around 1680-1720 cm⁻¹ characteristic of the carbonyl group in the carbamate.
-
C-N stretching: Bands in the region of 1200-1350 cm⁻¹ for the aromatic C-N bonds.
-
Aromatic C-H and C=C stretching: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 291.12. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc protecting group.
Conclusion
This technical guide has provided a detailed overview of the known and predicted physicochemical properties of this compound. While a lack of extensive experimental data necessitates the use of computational predictions for some parameters, this guide establishes a strong foundation for researchers working with this compound. The inclusion of detailed experimental protocols empowers scientists to empirically determine these properties, contributing to a more complete understanding of this molecule's behavior. As a key building block in medicinal chemistry, a thorough characterization of its physicochemical profile is essential for the rational design and development of novel therapeutic agents.
References
-
Angene Chemical. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]
Sources
An In-depth Technical Guide to tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is increasingly focused on the development of highly specific and potent therapeutic agents. In this context, novel molecular scaffolds that offer versatile functionalization and favorable pharmacological properties are of paramount importance. One such scaffold that has garnered significant interest is the 2-aminophenylthiophene core. This technical guide provides a comprehensive overview of a key building block derived from this core: tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate . With its strategic placement of reactive functional groups, this intermediate is a valuable asset in the synthesis of complex bioactive molecules, particularly in the pursuit of targeted therapies for inflammatory diseases and oncology. This document, intended for researchers and drug development professionals, will delve into the synthesis, chemical properties, and critical applications of this compound, providing both theoretical understanding and practical, field-proven insights.
Compound Profile: this compound
This section establishes the fundamental chemical identity of the topic compound.
| Identifier | Value | Source |
| CAS Number | 335255-43-1 | , |
| Molecular Formula | C₁₅H₁₈N₂O₂S | |
| Molecular Weight | 290.38 g/mol | |
| IUPAC Name | tert-butyl N-[2-amino-4-(2-thienyl)phenyl]carbamate | N/A |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)C2=CC=CS2 | N/A |
Strategic Importance in Medicinal Chemistry
The structural architecture of this compound is of significant strategic value in the design of new pharmaceuticals. The molecule can be deconstructed into three key components, each contributing to its utility as a synthetic intermediate.
-
The 2-Aminophenyl Core: The aniline moiety provides a nucleophilic center that is readily available for a variety of chemical transformations, including amide bond formation, sulfonylation, and the construction of heterocyclic ring systems.
-
The Thiophene Ring: Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The thiophene ring in this compound can participate in further functionalization and often contributes to the binding of the final molecule to its biological target. The 2-aminothiophene scaffold, in particular, is a cornerstone for compounds with a wide range of biological activities.[2][3]
-
The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group provides a robust yet easily removable protecting group for one of the amino functionalities. This differential protection is crucial for achieving regioselectivity in subsequent synthetic steps, allowing for the controlled and stepwise elaboration of the molecular structure.
The strategic combination of these features makes this compound a valuable starting material for the synthesis of targeted therapies. It is particularly noted for its use as a building block for more complex, biologically active molecules in pharmaceutical research.[4]
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that leverages well-established and reliable organic reactions. A plausible and efficient synthetic route involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.
Retrosynthetic Analysis
A logical retrosynthetic approach to the target molecule involves disconnecting the aryl-thiophene bond, leading to two key precursors: a protected aminophenyl boronic acid derivative and a halogenated thiophene.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Synthesis Protocol
The following protocol outlines a representative synthesis, integrating established methodologies for Boc protection and Suzuki-Miyaura coupling.
Step 1: Boc Protection of 4-Bromo-1,2-phenylenediamine
The initial step involves the selective mono-protection of one of the amino groups of the starting diamine. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and effective method for this transformation.
-
Reaction: 4-Bromo-1,2-phenylenediamine is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: A solution of di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent is added dropwise at room temperature. The reaction is typically stirred for several hours to overnight.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield tert-butyl (2-amino-4-bromophenyl)carbamate.
Causality: The Boc group selectively protects one of the aniline nitrogens, leaving the other available for subsequent reactions while preventing unwanted side reactions. The steric bulk of the Boc group often favors mono-protection.
Step 2: Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed cross-coupling reaction forms the key aryl-thiophene bond.
-
Reactants: tert-Butyl (2-amino-4-bromophenyl)carbamate (1.0 equivalent) and thiophene-2-boronic acid (1.1-1.5 equivalents) are combined.
-
Catalyst and Base: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), are added.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is used to dissolve both the organic and inorganic reagents.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to afford the final product, this compound.
Causality: The palladium catalyst facilitates the cross-coupling of the aryl bromide with the thiophene boronic acid through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is essential for the activation of the boronic acid.
Caption: Synthetic workflow for the target compound.
Applications in Drug Discovery: A Key Intermediate for IRAK Inhibitors
While specific biological activity data for this compound itself is not extensively published, its primary value lies in its role as a key intermediate in the synthesis of potent and selective kinase inhibitors. A notable application is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune response.[5] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer.[6][7] Consequently, IRAK4 has emerged as a high-priority target for therapeutic intervention.
The 2-amino-4-(thiophen-2-yl)phenyl scaffold, accessible from the title compound, serves as a core structural motif for a class of potent IRAK4 inhibitors. The free amino group, unmasked from the Boc-protected intermediate, can be further functionalized to introduce moieties that interact with key residues in the ATP-binding pocket of the IRAK4 kinase domain.
Caption: Role as an intermediate for IRAK4 inhibitors.
Conclusion and Future Perspectives
This compound is a strategically designed chemical intermediate with significant utility in medicinal chemistry and drug discovery. Its synthesis, primarily through a robust Suzuki-Miyaura coupling, is well-precedented and scalable. The compound's true value is realized in its role as a versatile building block, particularly for the development of targeted therapies such as IRAK4 inhibitors. The 2-aminothiophene scaffold it provides is a proven pharmacophore for a range of biological activities.[2] As research into kinase inhibitors and other targeted therapies continues to expand, the demand for well-designed and functionalized intermediates like this compound is expected to grow. Future work may involve the development of more efficient and greener synthetic routes to this compound and its derivatives, as well as the exploration of its utility in the synthesis of inhibitors for other kinase targets and in the creation of novel chemical probes for biological research.
References
-
This compound. MySkinRecipes. Available at: [Link]
-
Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model. PubMed. Available at: [Link]
-
Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ResearchGate. Available at: [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Available at: [Link]
-
2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed. Available at: [Link]
-
tert-Butyl N-(thiophen-2-yl)carbamate. National Institutes of Health. Available at: [Link]
-
Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate. Available at: [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. Available at: [Link]
-
(PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
-
tert-Butyl (4-aminophenyl)carbamate. PubChem. Available at: [Link]
-
tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. PubChem. Available at: [Link]
-
Tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate. PubChem. Available at: [Link]
-
Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate. PubChem. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CarbaMic acid, N-[2-aMino-4-(2-thienyl)phenyl]-, 1,1-diMethylethyl ester | 335255-43-1 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate is a strategically important chemical intermediate, playing a pivotal role in the synthesis of complex heterocyclic scaffolds used in medicinal chemistry. Its unique structure, featuring a Boc-protected aniline ortho to a free amine and a thiophene moiety, makes it a versatile building block for the construction of novel therapeutic agents, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its application in the development of targeted therapies.
Core Molecular Attributes
The fundamental properties of this compound are summarized below, providing the essential quantitative data for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₈N₂O₂S | [1] |
| Molecular Weight | 290.38 g/mol | [1] |
| CAS Number | 335255-43-1 | [1] |
| MDL Number | MFCD24038830 | [1] |
Physicochemical Properties and Handling
Appearance: Expected to be a solid.
Storage: For long-term stability, this compound should be stored at 2-8°C, protected from light in a dry, sealed container[1].
Safety and Handling: While a specific Safety Data Sheet (SDS) for this exact compound is not readily available, data from structurally similar amino-phenyl carbamates suggest the following precautions:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. May also cause an allergic skin reaction.
-
Precautionary Measures: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and direct contact with skin and eyes. Wash hands thoroughly after handling.
The logical flow for handling this compound involves a risk assessment based on its structural motifs. The presence of aromatic amines and a carbamate functional group necessitates careful handling to avoid inhalation and skin contact.
Caption: Workflow for safe handling of the carbamate intermediate.
Synthesis and Mechanism
The synthesis of this compound is a multi-step process that typically involves the introduction of the thiophene ring, followed by selective protection and reduction steps. While a specific published protocol for this exact molecule is elusive, a representative synthesis can be constructed based on established organic chemistry principles.
The logical pathway involves a Suzuki or Stille coupling to form the carbon-carbon bond between the phenyl and thiophene rings, followed by selective reduction of a nitro group and subsequent Boc protection.
Representative Synthetic Protocol
This protocol is a representative example based on common synthetic routes for analogous compounds.
Step 1: Suzuki Coupling
-
To a solution of 4-bromo-2-nitroaniline (1.0 eq) in a suitable solvent mixture such as 1,4-dioxane and water is added thiophene-2-boronic acid (1.2 eq), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq).
-
The mixture is degassed and heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, 2-nitro-4-(thiophen-2-yl)aniline, is purified by column chromatography.
Step 2: Reduction of the Nitro Group
-
The 2-nitro-4-(thiophen-2-yl)aniline (1.0 eq) is dissolved in a solvent such as ethanol or methanol.
-
A reducing agent, for instance, iron powder (5.0 eq) and ammonium chloride (1.0 eq) in water, is added to the solution.
-
The reaction mixture is heated to reflux for 2-4 hours.
-
Upon completion, the hot solution is filtered through celite to remove the iron salts, and the filtrate is concentrated.
-
The resulting residue is partitioned between ethyl acetate and a saturated solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated to yield 4-(thiophen-2-yl)benzene-1,2-diamine.
Step 3: Selective Boc Protection
-
The 4-(thiophen-2-yl)benzene-1,2-diamine (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
The solution is cooled to 0°C, and di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq) is added portion-wise.
-
The reaction is stirred at 0°C and then allowed to warm to room temperature, monitoring by TLC. The less sterically hindered amino group is expected to react preferentially.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.
Caption: Synthetic pathway to the target carbamate intermediate.
Analytical Characterization
While specific spectral data for this compound is not publicly available, the expected analytical data based on its structure are as follows:
-
¹H NMR: The spectrum should show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm integrating to 9H), aromatic protons on both the phenyl and thiophene rings in the aromatic region (approx. 6.5-7.5 ppm), and signals for the two different amine protons (NH₂ and NH-Boc), which may be broad.
-
¹³C NMR: The spectrum would display signals for the tert-butyl carbons (~28 ppm and ~80 ppm), as well as distinct signals for the aromatic carbons of the thiophene and phenyl rings. The carbamate carbonyl carbon should appear around 153-155 ppm.
-
Mass Spectrometry (MS): The ESI-MS spectrum in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 291.12.
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching of the primary and secondary amines (around 3300-3500 cm⁻¹), C=O stretching of the carbamate group (~1700 cm⁻¹), and C-H and C=C stretching from the aromatic rings.
Applications in Drug Discovery
This intermediate is a valuable precursor for the synthesis of thieno[2,3-d]pyrimidines and other fused heterocyclic systems. These scaffolds are prevalent in many kinase inhibitors due to their ability to mimic the adenine hinge-binding region of ATP.
Role as a Precursor to Kinase Inhibitors
The ortho-diamine functionality, once the Boc group is removed, is primed for cyclization reactions to form various heterocyclic rings. For instance, reaction with isothiocyanates or other cyclizing agents can lead to the formation of a pyrimidine ring fused to the thiophene-bearing benzene ring.
This compound has been identified as a key building block in the synthesis of potential:
-
PI3Kα/mTOR Dual Inhibitors: These are sought after for cancer therapy as they target two key nodes in a critical cell signaling pathway[2].
-
BRAFV600E Inhibitors: Targeting this specific mutation is a validated strategy in the treatment of melanoma and other cancers[3].
The general scheme for its use involves the deprotection of the carbamate followed by cyclization to form the core heterocyclic system of the desired kinase inhibitor.
Sources
- 1. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate
An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in pharmaceutical and materials science research.[1] Lacking a single, consolidated source for its full spectroscopic profile, this document synthesizes predicted and known data from analogous structures to offer an in-depth characterization. We will explore the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind experimental choices, interpretation of spectral features, and detailed, self-validating protocols for data acquisition are discussed. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's structural verification and characterization.
Introduction: The Significance of Structural Verification
This compound (Molecular Formula: C₁₅H₁₈N₂O₂S, Molecular Weight: 290.38 g/mol ) is a heterocyclic building block used in the synthesis of more complex, biologically active compounds.[1] Its structure, incorporating a thiophene ring, a carbamate-protected aniline, and an additional free amino group, makes it a versatile precursor in medicinal chemistry.
Accurate structural confirmation is the bedrock of chemical synthesis and drug development. Spectroscopic techniques provide a non-destructive "fingerprint" of a molecule, confirming its identity, purity, and structure. This guide explains how NMR, IR, and MS are synergistically applied to provide an unambiguous characterization of the title compound.
Molecular Structure and Spectroscopic Implications
The molecule's structure can be deconstructed into several key fragments, each with characteristic spectroscopic signatures. Understanding these components is crucial for interpreting the resulting spectra.
Caption: Key structural fragments of the target molecule and their expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this analysis, deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power for moderately polar organics and its single, easily identifiable residual solvent peak.
¹H NMR Spectroscopy Analysis (Predicted)
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Data |
| ~7.3-7.1 | Multiplet (m) | 3H | Thiophene H & Phenyl H | Protons on the thiophene ring typically appear between 6.5 and 7.8 ppm.[2] The specific substitution pattern will lead to complex splitting. |
| ~6.8-6.6 | Multiplet (m) | 2H | Phenyl H | Aromatic protons on the substituted phenyl ring. The electron-donating amino and thiophene groups will shift these protons upfield compared to unsubstituted benzene (7.34 ppm). |
| ~6.5 | Broad Singlet (br s) | 1H | Carbamate N-H | The carbamate N-H proton signal is often broad. For similar compounds like tert-butyl (4-aminophenyl)carbamate, this signal appears around 6.4 ppm.[3] |
| ~4.0 | Broad Singlet (br s) | 2H | Amino (-NH₂) | The primary amine protons are exchangeable and often appear as a broad singlet. Their chemical shift can vary significantly with concentration and solvent. |
| 1.51 | Singlet (s) | 9H | tert-Butyl (-C(CH₃)₃) | The nine protons of the tert-butyl group are equivalent and show a characteristic sharp singlet. This value is highly consistent across numerous tert-butyl carbamate compounds.[3][4] |
¹³C NMR Spectroscopy Analysis (Predicted)
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
| Predicted Shift (δ, ppm) | Assignment | Rationale & Comparative Data |
| ~153 | Carbamate C=O | The carbonyl carbon of a carbamate typically appears in this region. For example, tert-butyl (2-aminophenyl)carbamate shows this peak at 153.9 ppm.[3] |
| ~140-145 | Aromatic C (quaternary) | Carbons attached to the thiophene and carbamate groups. |
| ~120-130 | Aromatic C-H (Thiophene) | Thiophene carbons typically resonate in this range.[2] |
| ~115-128 | Aromatic C-H (Phenyl) | Carbons of the phenyl ring. |
| ~80 | tert-Butyl C (quaternary) | The quaternary carbon of the t-butyl group is consistently found around 80 ppm in Boc-protected amines.[3][4] |
| ~28 | tert-Butyl CH₃ | The three equivalent methyl carbons of the t-butyl group appear as a strong signal around 28 ppm.[3][4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale & Comparative Data |
| 3450 - 3350 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | The presence of two distinct bands in this region is a hallmark of a primary amine. |
| ~3300 | N-H Stretch | Carbamate (N-H) | The N-H bond of the carbamate group shows a characteristic stretching vibration. |
| 3100 - 3000 | C-H Stretch | Aromatic (Thiophene & Phenyl) | Stretching vibrations for sp² C-H bonds. |
| 2980 - 2850 | C-H Stretch | Aliphatic (tert-Butyl) | Stretching vibrations for sp³ C-H bonds. |
| ~1700 | C=O Stretch | Carbamate Carbonyl | This is a strong, sharp absorption characteristic of the carbamate carbonyl group. In situ IR studies of carbamates confirm absorptions in this region.[5] |
| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) | Bending vibration of the primary amine. |
| 1600 - 1450 | C=C Stretch | Aromatic Rings | Multiple bands are expected due to the vibrations of the phenyl and thiophene rings. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its overall formula and connectivity. For a compound of this nature, Electrospray Ionization (ESI) is a suitable technique.
-
Expected Molecular Ion (M): 290.38 g/mol
-
High-Resolution MS (HRMS): The exact mass should be calculated and compared to the theoretical value for C₁₅H₁₈N₂O₂S. For [M+H]⁺, the expected m/z would be approximately 291.1167.
-
Key Fragmentation Pathways:
-
Loss of isobutylene (-56 Da): A very common fragmentation for t-butyl esters and carbamates, leading to a fragment at m/z ~235.
-
Loss of the Boc group (-100 Da): Cleavage of the entire tert-butoxycarbonyl group, resulting in a fragment corresponding to the free diamine at m/z ~190.
-
Cleavage of the thiophene ring: Fragmentation of the thiophene moiety can also occur.
-
Experimental Protocols
The following protocols are designed to be self-validating, ensuring reliable and reproducible data acquisition.
NMR Data Acquisition Workflow
Caption: Standard workflow for NMR data acquisition and quality control.
Detailed Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Spectrometer Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure high magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
FT-IR Data Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is recommended as it requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry Data Acquisition
-
Technique: High-Resolution Mass Spectrometry (HRMS) using an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the [M+H]⁺ adduct.
-
Data Analysis: Determine the m/z of the molecular ion peak and compare it to the theoretical exact mass for the protonated molecule (C₁₅H₁₉N₂O₂S⁺). Analyze the fragmentation pattern to confirm structural features.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural verification of this compound. By combining predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The provided protocols offer a standardized methodology for obtaining high-quality, reproducible data essential for advancing research and development in the chemical and pharmaceutical sciences.
References
-
Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. (n.d.). Molecules. [Link]
-
Supporting Information for "A mild and efficient method for the synthesis of N-aryl carbamates". (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). Arabian Journal of Chemistry. [Link]
-
Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. (2021). ACS Publications. [Link]
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. (n.d.). Michael Pittelkow Research Group. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
Sources
Solubility of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate in different solvents
An In-depth Technical Guide to the Solubility of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS No. 335255-43-1), a key building block in pharmaceutical research and organic synthesis.[1] Recognizing the critical role of solubility in drug discovery and development, this document details the underlying principles of solubility, strategic solvent selection, and rigorous experimental protocols for both kinetic and thermodynamic solubility assessment.[2][3][4] Designed for researchers, scientists, and drug development professionals, this guide offers not just procedural steps but also the causal reasoning behind experimental choices, ensuring the generation of reliable and reproducible data. By following the methodologies outlined herein, researchers can effectively characterize the solubility profile of this compound, a crucial step for advancing its potential in medicinal chemistry and formulation development.
Introduction: The Central Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent. Poor solubility can lead to a cascade of developmental challenges, including unreliable results in in vitro assays, poor bioavailability, underestimated toxicity, and significant formulation hurdles.[2] Therefore, a thorough understanding of a compound's solubility profile in various solvents is not merely a data-gathering exercise; it is a foundational pillar of successful drug discovery and development.
This guide focuses on this compound, a heterocyclic building block with potential applications in medicinal chemistry.[1] Its structure, featuring a thiophene ring, a carbamate group, and an aniline moiety, suggests a complex interplay of intermolecular forces that will dictate its solubility in different solvent environments. This document provides the necessary theoretical and practical tools to meticulously explore this solubility landscape.
Foundational Concepts: Kinetic vs. Thermodynamic Solubility
When discussing solubility, it is imperative to distinguish between two key measurements: kinetic and thermodynamic solubility. These are not interchangeable terms and provide different, yet complementary, insights into a compound's behavior.
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate under specific, often rapid, experimental conditions.[5] Typically, a concentrated stock solution of the compound in an organic solvent (like DMSO) is added to an aqueous buffer, and the concentration at which precipitation is first observed is determined.[2][5] Kinetic solubility assays are high-throughput and are frequently used in the early stages of drug discovery for initial screening and lead identification.[2][3] However, these measurements can often overestimate the true solubility because the compound may not have sufficient time to form a stable crystalline precipitate, instead forming a supersaturated or amorphous state.[5][6][7]
-
Thermodynamic Solubility: This represents the true equilibrium solubility, where the concentration of the dissolved solute is in equilibrium with the undissolved solid phase at a specific temperature and pressure.[3][8] The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9] It involves adding an excess of the solid compound to the solvent and agitating the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][10] While more time- and resource-intensive, thermodynamic solubility data is crucial for lead optimization, formulation development, and predicting in vivo behavior.[3]
The choice between assessing kinetic or thermodynamic solubility is dictated by the stage of the drug development process. Early-stage discovery benefits from the speed of kinetic assays, while later-stage development demands the precision of thermodynamic measurements.[3]
Strategic Solvent Selection for Pharmaceutical Profiling
The choice of solvents for solubility testing is a strategic decision that impacts everything from process efficiency to patient safety.[11] Solvents in pharmaceutical manufacturing are classified based on their toxicity, with regulatory bodies like the ICH providing clear guidelines.[11]
-
Class 1 Solvents (To be avoided): Highly toxic and carcinogenic, such as benzene and carbon tetrachloride.[11]
-
Class 2 Solvents (Limited Use): Solvents with inherent toxicity, like methanol, dichloromethane (DCM), and N,N-dimethylformamide (DMF), which require strict control.[11][12]
-
Class 3 Solvents (Low-Toxicity): Safer options like ethanol, acetone, and dimethyl sulfoxide (DMSO).[11]
For research purposes, a selection of solvents covering a range of polarities and functionalities is essential to build a comprehensive solubility profile. The rationale for selecting specific solvents is as follows:
-
Aqueous Buffers (e.g., pH 1.2, 4.5, 6.8): As mandated by ICH guidelines for Biopharmaceutics Classification System (BCS) based biowaivers, these buffers simulate the pH conditions of the gastrointestinal tract.[13][14][15] Determining solubility across this pH range is critical for predicting oral absorption.
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent widely used for creating stock solutions for high-throughput screening due to its ability to dissolve a broad range of organic compounds.[16]
-
Ethanol (EtOH) & Methanol (MeOH): Protic solvents that are common in synthesis and formulation. Methanol is often a stronger solvent than ethanol but carries higher toxicity.[11]
-
Acetonitrile (ACN): A polar aprotic solvent commonly used as a mobile phase in reverse-phase HPLC, making it relevant for analytical purposes.
-
Dichloromethane (DCM) & Chloroform: Non-polar solvents often used in organic synthesis and extraction.[12][16] Their use should be minimized due to toxicity.[12]
-
Ethyl Acetate (EtOAc): A moderately polar solvent frequently used in extractions and chromatography.[16]
The following table should be used to record the experimentally determined solubility of this compound.
Table 1: Quantitative Solubility Data for this compound
| Solvent/Medium | Solvent Class | Polarity Index | Expected Solubility | Experimentally Determined Solubility (mg/mL) |
| Aqueous Buffers | ||||
| pH 1.2 Buffer | Aqueous | High | To be determined | |
| pH 4.5 Buffer | Aqueous | High | To be determined | |
| pH 6.8 Buffer | Aqueous | High | To be determined | |
| Organic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High | |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | High | |
| Methanol (MeOH) | Polar Protic | 5.1 | Moderate to High | |
| Ethanol (EtOH) | Polar Protic | 4.3 | Moderate | |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | Moderate to Low | |
| Ethyl Acetate (EtOAc) | Moderate Polarity | 4.4 | Moderate to Low | |
| Dichloromethane (DCM) | Non-Polar | 3.1 | Moderate to High | |
| Toluene | Non-Polar | 2.4 | Low | |
| Hexane | Non-Polar | 0.1 | Very Low |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for determining the solubility of this compound.
Protocol for Kinetic Solubility Determination (Nephelometry Method)
This high-throughput method is ideal for early-stage screening. It relies on detecting precipitate formation via light scattering.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplates (UV-transparent for analysis)
-
Microplate reader with nephelometry or UV-Vis capability
-
Multichannel pipette
Workflow Diagram:
Caption: Workflow for Kinetic Solubility Determination.
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing the aqueous buffer (e.g., 198 µL). This creates a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake it at a constant temperature (e.g., 25°C) for a set period, typically 1-2 hours.[2]
-
Measurement: Measure the turbidity of each well using a laser nephelometer or a plate reader capable of detecting light scattering. Alternatively, after centrifugation, measure the concentration of the supernatant by UV-Vis spectroscopy or LC-MS.[2]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or precipitation is observed compared to the blank control.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the ICH.[8][13]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., aqueous buffers pH 1.2-6.8, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (37 ± 1°C for aqueous buffers per ICH guidelines)[14][15]
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Workflow Diagram:
Caption: Workflow for Thermodynamic Solubility (Shake-Flask).
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the chosen solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature. For aqueous buffers intended for BCS classification, this should be 37 ± 1°C.[13][14] The mixture should be agitated for a sufficient time to reach equilibrium, typically 24 to 48 hours.[8]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Then, carefully withdraw a sample of the supernatant. It is critical to separate the liquid from the solid phase without disturbing the equilibrium. This is best achieved by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter.[8]
-
Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound must be prepared in the same solvent.
-
Verification: After the experiment, the pH of the aqueous buffer solutions should be re-measured to ensure it has not shifted significantly.[15] The stability of the compound in the medium should also be confirmed.[15][17]
Conclusion and Future Directions
This guide provides the essential scientific principles and actionable protocols for the comprehensive solubility characterization of this compound. By distinguishing between kinetic and thermodynamic solubility and employing rigorous, validated methods like the shake-flask technique, researchers can generate the high-quality data necessary for informed decision-making in the drug discovery and development pipeline. The experimental data generated using these protocols will be invaluable for guiding medicinal chemistry efforts, aiding in formulation design, and ultimately determining the therapeutic potential of this promising synthetic building block.
References
-
Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-95. [Link]
-
PubMed. (2012). Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
ACS Publications. (2021). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2020). Comparison of kinetic solubility with equilibrium solubility (μM) of... [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
-
ACS Publications. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? [Link]
-
Purosolv. (2024). Choosing the Right Solvent for Drug Manufacturing. [Link]
-
ResearchGate. Summary of solubility measurement protocols of each company before harmonization. [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Chinese Pharmaceutical Journal. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
-
PubChem. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. [Link]
-
ResearchGate. (2017). Solvent selection for pharmaceuticals. [Link]
-
SlideShare. (2018). solubility experimental methods.pptx. [Link]
-
PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]
-
Admescope. (2024). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]
-
ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]
-
MySkinRecipes. This compound. [Link]
-
PubChem. tert-Butyl (4-amino-2-fluorophenyl)carbamate. [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
-
Taiwan Food and Drug Administration. (2020). ICH M9 Guideline on Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
-
ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
Organic Syntheses. (2005). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
PubChem. tert-Butyl (4-aminophenyl)carbamate. [Link]
-
PubChem. Tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. enamine.net [enamine.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 12. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - OAK Open Access Archive [oak.novartis.com]
- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. admescope.com [admescope.com]
- 15. database.ich.org [database.ich.org]
- 16. benchchem.com [benchchem.com]
- 17. ema.europa.eu [ema.europa.eu]
The Ascendant Therapeutic Potential of Thiophene-Carbamate Conjugates: A Technical Guide for Drug Discovery Professionals
Executive Summary
The confluence of privileged structural motifs in medicinal chemistry often yields hybrid molecules with compelling and synergistic biological activities. This guide delves into the burgeoning field of thiophene-containing carbamates, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas. By dissecting the synthesis, mechanisms of action, and structure-activity relationships (SAR), this document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals seeking to harness the therapeutic potential of these unique chemical entities. We will explore their well-documented efficacy as cholinesterase inhibitors for neurodegenerative diseases and extrapolate their potential as anticancer and antimicrobial agents, providing a forward-looking perspective for future research and development.
The Thiophene Scaffold and Carbamate Moiety: A Union of Privileged Structures
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of FDA-approved drugs.[3] The thiophene nucleus is considered a bioisostere of the phenyl ring, often conferring improved pharmacokinetic properties and metabolic stability.[3] Thiophene derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][4]
The carbamate functional group (-NHCOO-) is another critical pharmacophore, most notably recognized for its role in cholinesterase inhibitors used in the management of Alzheimer's disease and other neurological disorders.[5][6] Carbamates act as covalent, reversible or pseudo-irreversible inhibitors of serine hydrolases, forming a transient carbamylated enzyme intermediate that is slow to hydrolyze, thereby prolonging the enzyme's inactivation.[7] The strategic hybridization of the thiophene scaffold with the carbamate moiety presents a compelling opportunity to develop novel therapeutics with potentially enhanced efficacy and unique pharmacological profiles.
Synthetic Strategies for Thiophene-Carbamate Hybrids
The synthesis of thiophene-containing carbamates can be approached through several established organic chemistry methodologies. The specific route is often dictated by the desired substitution pattern on both the thiophene ring and the carbamate nitrogen. A general and versatile approach involves the coupling of a hydroxy- or amino-functionalized thiophene precursor with an appropriate isocyanate or carbamoyl chloride.
General Synthesis of Thiophene-Piperazine-Carbamate Hybrids
A notable example is the synthesis of thiophene piperazine-carbamate hybrids, which have shown potent activity as multi-target agents for Alzheimer's disease. The synthetic scheme for these compounds typically involves a multi-step sequence.
Experimental Protocol: Synthesis of Thiophene Piperazine-Carbamate Hybrids
A representative synthetic protocol for thiophene piperazine-carbamate hybrids is outlined below:
-
Synthesis of the Thiophene Core: The synthesis often commences with a substituted thiophene, for example, a thiophene-2-carboxylic acid.
-
Amide Coupling: The carboxylic acid is then coupled with a suitable piperazine derivative, often protected with a tert-butyloxycarbonyl (Boc) group, using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
-
Boc Deprotection: The Boc protecting group is subsequently removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the free secondary amine of the piperazine ring.
-
Carbamate Formation: The final step involves the reaction of the piperazine amine with an appropriate chloroformate or the corresponding alcohol in the presence of a coupling agent to form the desired carbamate.
Caption: Synthetic workflow for thiophene piperazine-carbamate hybrids.
Biological Activities of Thiophene-Containing Carbamates
Cholinesterase Inhibition: A Primary Target
A significant body of evidence points to the potent anticholinesterase activity of thiophene-containing carbamates. These compounds have been investigated as potential therapeutic agents for Alzheimer's disease, a neurodegenerative disorder characterized by a decline in acetylcholine levels.
Carbamates inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by carbamylating the serine residue in the active site of the enzyme. This forms a carbamylated enzyme that is more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed by acetylcholine. The result is a temporary inactivation of the enzyme, leading to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft.[8][9]
The thiophene moiety in these inhibitors plays a crucial role in binding to the enzyme's active site, potentially through hydrophobic and π-π stacking interactions within the catalytic gorge.
Caption: Mechanism of AChE inhibition by thiophene-carbamates.
Recent studies have highlighted a series of novel thiophene piperazine-carbamate hybrids as potent dual inhibitors of both AChE and BChE, with some compounds also exhibiting significant antioxidant activity.[10] One standout compound from this series, 8e , demonstrated exceptional potency against AChE with an IC50 value of 0.12 µM and good activity against BChE (IC50 = 12.29 µM).[10]
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Antioxidant Activity (IC50, µM) |
| 8e | 0.12 ± 0.001 | 12.29 ± 0.02 | 0.192 ± 0.001 |
| 8d | 0.18 ± 0.002 | 15.84 ± 0.03 | 0.215 ± 0.002 |
| 8g | 0.25 ± 0.003 | 18.21 ± 0.04 | 0.248 ± 0.003 |
| 8a | 0.31 ± 0.004 | 21.56 ± 0.05 | 0.284 ± 0.004 |
| Data synthesized from a study on thiophene piperazine-carbamate hybrids.[10] |
Anticancer Potential: An Area of Active Exploration
While direct studies on the anticancer activity of thiophene-containing carbamates are emerging, the extensive research on thiophene carboxamide derivatives provides a strong rationale for their investigation.[11][12] Thiophene carboxamides have shown significant antiproliferative effects against various cancer cell lines, acting through mechanisms such as tubulin polymerization inhibition and kinase inhibition.[1][2]
Given the structural similarity between carboxamides and carbamates, it is plausible that thiophene-containing carbamates could exhibit similar anticancer properties. The carbamate moiety can influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, potentially leading to novel interactions with anticancer targets. Aromatic carbamates, in general, have shown promising activity against certain leukemia cell lines.[13]
Structure-Activity Relationship (SAR) Insights: For aromatic carbamates, anticancer activity is often associated with a heteroatom-substituted phenyl group attached to the carbamate oxygen.[13] The nature and position of substituents on the thiophene ring will also be critical in determining the anticancer potency and selectivity.
Antimicrobial Activity: A Frontier of Investigation
The thiophene scaffold is present in numerous compounds with demonstrated antimicrobial activity.[14][15] Thiophene derivatives have been shown to be effective against a range of bacterial and fungal pathogens, including drug-resistant strains.[3] The mechanism of antimicrobial action for thiophene-based compounds is diverse and can involve membrane disruption, enzyme inhibition, or interference with nucleic acid synthesis.
The incorporation of a carbamate functional group into a thiophene scaffold could lead to novel antimicrobial agents. Carbamates themselves can possess antimicrobial properties, and their combination with the thiophene ring may result in synergistic effects or novel mechanisms of action.
Structure-Activity Relationship (SAR) and Drug Design Principles
The biological activity of thiophene-containing carbamates is intricately linked to their molecular structure. SAR studies provide crucial insights for the rational design of more potent and selective compounds.
For the thiophene piperazine-carbamate series of cholinesterase inhibitors, the following SAR observations have been made:[10]
-
Alkyl Chain Length on Carbamate: Shorter, unbranched alkyl chains on the carbamate nitrogen tend to enhance binding affinity and inhibitory potency.
-
Steric Hindrance: Bulkier or branched alkyl groups can introduce steric hindrance, leading to a decrease in activity.
-
Thiophene Substituents: The nature and position of substituents on the thiophene ring significantly influence activity, likely by modulating electronic properties and interactions with the enzyme's active site.
These principles can guide the design of future generations of thiophene-containing carbamates with optimized therapeutic profiles.
Future Directions and Conclusion
Thiophene-containing carbamates represent a promising class of compounds with significant therapeutic potential, particularly in the realm of neurodegenerative diseases. The well-established role of the carbamate moiety as a cholinesterase inhibitor, combined with the favorable physicochemical properties of the thiophene scaffold, provides a solid foundation for the development of novel drug candidates.
Future research should focus on:
-
Expanding the chemical diversity of thiophene-containing carbamates through innovative synthetic strategies.
-
Systematic evaluation of their anticancer and antimicrobial activities to explore their full therapeutic potential.
-
In-depth mechanistic studies to elucidate their modes of action against various biological targets.
-
Comprehensive SAR studies to guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.
References
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
- Synthesis and antimicrobial activity of thiophene-based heterocycles derived
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
- Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbam
- Computer-assisted structure--anticancer activity correlations of carbamates and thiocarbam
- A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed.
- Anticancer Activity of Thiophene Carbamate Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
- Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity.
- Thiophene-based derivatives as anticancer agents: An overview on decade's work. ScienceDirect.
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
- Synthesis, Biological Evaluation of Some New Thiophene Derivatives.
- Synthesis and Mechanism of Action of Novel Thiocarbamate Inhibitors of Human Leukocyte Elastase. PubMed.
- A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science.
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. NIH.
- Therapeutic importance of synthetic thiophene. PMC.
- Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. NIH.
- Synthesis, Biological Evaluation and Molecular Modelling Studies of Thiophene Piperazine-Carbamate Derivatives as Multi-Target Agents for Alzheimer's Disease.
- Cholinesterase Inhibitory Activities of Selected Halogenated Thiophene Chalcones. Bentham Science.
- Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus. PubMed.
- Synthesis and Biological Screening of Thiophene Derivatives.
- Novel carbamate cholinesterase inhibitors that release biologically active amines following enzyme inhibition. PubMed.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
- Ortho Effects for Inhibition Mechanisms of Butyrylcholinesterase by O-Substituted Phenyl N-butyl Carbamates and Comparison With Acetylcholinesterase, Cholesterol Esterase, and Lipase. PubMed.
- Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and comput
- Anticholinesterase activity of a new carbamate, heptylphysostigmine, in view of its use in patients with Alzheimer-type dementia. PubMed.
- Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PMC.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
- Thiophene-Based Compounds with Potential Anti-Inflamm
Sources
- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel carbamate cholinesterase inhibitors that release biologically active amines following enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ortho effects for inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates and comparison with acetylcholinesterase, cholesterol esterase, and lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticholinesterase activity of a new carbamate, heptylphysostigmine, in view of its use in patients with Alzheimer-type dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Computer-assisted structure--anticancer activity correlations of carbamates and thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
Review of tert-Butyl phenylcarbamate derivatives in medicinal chemistry
An In-depth Technical Guide to tert-Butyl Phenylcarbamate Derivatives in Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Abstract
The tert-butyl phenylcarbamate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that extends from its role as a crucial amine protecting group to its function as a core component of diverse therapeutic agents. This technical guide provides a comprehensive review for researchers, scientists, and drug development professionals on the synthesis, biological activities, and structure-activity relationships of tert-butyl phenylcarbamate derivatives. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and explore the therapeutic potential of this scaffold in areas such as inflammation, cancer, and infectious diseases. Through a synthesis of technical data and field-proven insights, this guide aims to be an authoritative resource for the rational design and development of novel therapeutics based on this versatile chemical entity.
The Carbamate Moiety: A Cornerstone of Modern Drug Discovery
Organic carbamates, structurally characterized by an amide-ester hybrid feature, are integral to modern drug discovery.[1][2] Their widespread use stems from their excellent chemical and proteolytic stability, the ability to permeate cell membranes, and their resemblance to a peptide bond, making them effective peptide bond surrogates.[1][2][3] This stability and membrane permeability have been exploited in the design of both therapeutic agents and prodrugs.[4] In drug molecules, the carbamate moiety can be pivotal for drug-target interactions or for enhancing the biological activity of the parent molecule.[3][4] As a component of prodrugs, it is often employed to delay first-pass metabolism and improve the bioavailability of the active compound.[3][4]
Among the various carbamate derivatives, the tert-butyl phenylcarbamate scaffold holds a special significance. The bulky tert-butyl group can confer metabolic stability and influence the pharmacokinetic profile of a drug candidate.[5][6] This guide will explore the multifaceted roles of tert-butyl phenylcarbamate derivatives, from their foundational use as protecting groups to their embodiment as active pharmacophores.
The Dual Role of the tert-Butyl Phenylcarbamate Scaffold
The utility of the tert-butyl phenylcarbamate core in medicinal chemistry is twofold: it serves as a critical protecting group in complex syntheses and as a pharmacophore in the development of novel therapeutic agents.
Caption: Dual utility of the tert-butyl phenylcarbamate scaffold.
A Staple in Chemical Synthesis: The Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in peptide synthesis.[7][8] Its popularity is due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA).[7][9] This allows for orthogonal protection strategies in the synthesis of complex molecules.[8] The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O).[9]
A Privileged Scaffold in Drug Design
Beyond its role in synthesis, the tert-butyl phenylcarbamate moiety is a core structural element in a variety of biologically active compounds. The phenyl ring can be substituted to modulate electronic and steric properties, while the carbamate linker provides a stable connection to other pharmacophoric fragments. The tert-butyl group can occupy hydrophobic pockets in target proteins and enhance metabolic stability.[6][10]
Synthetic Strategies and Methodologies
The synthesis of tert-butyl phenylcarbamate derivatives can be achieved through several reliable methods. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the phenyl ring.
General Synthetic Workflow
A common approach to synthesizing substituted tert-butyl phenylcarbamate derivatives involves the initial protection of a substituted aniline, followed by further functionalization. For instance, the synthesis of anti-inflammatory tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives follows a well-defined path.[11][12]
Caption: A general synthetic route to a class of bioactive derivatives.
Detailed Experimental Protocol: Synthesis of tert-Butyl 2-(4-fluorobenzamido)phenylcarbamate[11]
This protocol provides a step-by-step method for the synthesis of a representative anti-inflammatory compound.
Step 1: Protection of 2-Nitroaniline
-
To a solution of 2-nitroaniline in a suitable solvent (e.g., THF), add triethylamine (Et₃N).
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction to isolate tert-butyl (2-nitrophenyl)carbamate.
Step 2: Reduction of the Nitro Group
-
Dissolve tert-butyl (2-nitrophenyl)carbamate in methanol.
-
Add ferric chloride (FeCl₃) and hydrazine hydrate (N₂H₄·H₂O).[11]
-
Reflux the mixture for several hours until the reduction is complete.
-
After cooling, basify the mixture with a saturated sodium bicarbonate solution and extract with an organic solvent (e.g., DCM).
-
Purify the crude product by column chromatography to obtain tert-butyl (2-aminophenyl)carbamate.
Step 3: Amide Coupling
-
In N,N-dimethylformamide (DMF) at 0 °C, dissolve 4-fluorobenzoic acid.
-
Sequentially add N,N-diisopropylethylamine (DIPEA), tert-butyl (2-aminophenyl)carbamate, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), and 1-hydroxybenzotriazole (HOBt).[11][12]
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3 hours.[12]
-
Purify the final product, tert-butyl 2-(4-fluorobenzamido)phenylcarbamate, by column chromatography.
Therapeutic Applications
Derivatives of tert-butyl phenylcarbamate have shown promise in a range of therapeutic areas, underscoring the versatility of this scaffold.
Anti-inflammatory Activity
A significant body of research has focused on the anti-inflammatory properties of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives.[11][12][13][14] In vivo studies using the carrageenan-induced rat paw edema model have demonstrated that several of these compounds exhibit potent anti-inflammatory effects, with some showing activity comparable to the standard drug indomethacin.[11][14] The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase-2 (COX-2).[11][12]
| Compound | Substitution Pattern | % Inhibition of Edema (at 12h) | Reference |
| 4a | 4-fluorobenzamido | 54.130 | [11] |
| 4i | 4-(1H-indol-2-yl)butanamido | 54.239 | [11] |
| Indomethacin | Standard Drug | - | [11] |
Antimicrobial Activity
Certain tert-butyl phenylcarbamate derivatives have been synthesized and evaluated for their antimicrobial properties.[15] A study on tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives revealed that some compounds displayed potent activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[15]
| Compound | Substitution Pattern | Antibacterial Activity (MIC µg/mL vs. S. aureus) | Antifungal Activity (MIC µg/mL vs. C. albicans) | Reference |
| 6b | 2,4-dichloro | Potent | Promising | [15] |
| 6c | 4-chloro | Moderate | Promising | [15] |
| 6e | 4-nitro | Potent | Promising | [15] |
| Ciprofloxacin | Standard Drug | - | N/A | [15] |
| Nystatin | Standard Drug | N/A | - | [15] |
Anticancer and Neuroprotective Potential
The tert-butyl phenylcarbamate scaffold is also being explored in other therapeutic areas. Some derivatives have been investigated for their potential as anticancer agents.[16] Additionally, the general class of carbamates is being studied for applications in neurodegenerative diseases such as Alzheimer's disease.[17][18]
Structure-Activity Relationship (SAR) Insights
The biological activity of tert-butyl phenylcarbamate derivatives is highly dependent on the nature and position of substituents on the phenyl ring and the groups attached to the carbamate nitrogen.
-
For Anti-inflammatory Activity: Studies on tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives suggest that both electron-withdrawing and electron-donating groups on the benzamido moiety can lead to potent compounds. The presence of a fluorine atom or a bulky indole group at the 4-position of the benzamido ring resulted in compounds with anti-inflammatory activity comparable to indomethacin.[11][14]
-
For Antimicrobial Activity: In the series of tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives, halogen substitutions on the carboxamido phenyl ring appear to be favorable for both antibacterial and antifungal activity.[15]
Metabolic Considerations and Pharmacokinetics
The metabolism of drugs containing a tert-butyl group is an important consideration in drug development.[6] The tert-butyl group can undergo hydroxylation, often catalyzed by cytochrome P450 enzymes, to form alcohol metabolites, which can then be further oxidized to carboxylic acids.[6][19] The pharmacokinetic profile of tert-butyl phenylcarbamate derivatives will be influenced by the metabolic stability of the tert-butyl group and other substituents on the molecule.[20]
Future Perspectives
The tert-butyl phenylcarbamate scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:
-
Expansion of Therapeutic Targets: Exploring the activity of these derivatives against a wider range of biological targets.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the structure to improve metabolic stability, bioavailability, and other ADME properties.
-
Development of Prodrug Strategies: Utilizing the carbamate linkage to design novel prodrugs of known therapeutic agents.
Conclusion
References
- Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. PubMed.
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
- Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.
- Organic Carbamates in Drug Design and Medicinal Chemistry.
- (PDF) Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents.
- Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)
- Organic Carbamates in Drug Design and Medicinal Chemistry. Semantic Scholar.
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. SciSpace.
- (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
- Synthesis and molecular modeling studies of novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity.
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PubMed.
- An In-depth Technical Guide to the Biological Activity of Tert-butyl 2-hydroxy-3-phenylpropanoate Deriv
- Unveiling the Neuroprotective Potential of Tert-Butyl (4-hydroxybutan-2-yl)
- New Thiosemicarbazide Derivatives with Multidirectional Biological Action. MDPI.
- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. Benchchem.
- Metabolism of m-tert.
- Pharmacokinetics and metabolism of the reactive oxygen scavenger alpha-phenyl-N-tert-butylnitrone in the male Sprague-Dawley r
- Structure-activity relationship of N-[1-tert-butyl-3-[(2S) - Benchchem. Benchchem.
- Metabolism of t-butyl groups in drugs. Hypha Discovery.
- Protecting Groups for Amines: Carbam
- Protecting Agents. TCI Chemicals. FIFUcUK270CG8Kvk82zbHhaBsYVS4=)
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate | 1202759-89-4 | Benchchem [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and metabolism of the reactive oxygen scavenger alpha-phenyl-N-tert-butylnitrone in the male Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Key Synthetic Building Block: A Technical Guide to tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its discovery, a plausible and detailed synthetic pathway based on established chemical principles, and the strategic rationale behind the selection of key reactions and protective group strategies. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this versatile chemical intermediate.
Introduction: A Molecule of Strategic Importance
This compound (Figure 1) is a bifunctional organic molecule that has emerged as a valuable building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a di-substituted aniline core with a thiophene moiety and a strategically placed tert-butyloxycarbonyl (Boc) protecting group, offers medicinal chemists a versatile scaffold for the construction of novel therapeutics. The presence of a free amino group ortho to the carbamate allows for further chemical elaboration, while the thiophene ring is a common pharmacophore in many biologically active compounds. This guide will delve into the history and synthesis of this important synthetic intermediate.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of the title compound.
Discovery and Historical Context
The first documented synthesis of this compound appears in the patent literature, specifically in the international patent application WO2012149540A1, which focuses on the development of histone deacetylase (HDAC) inhibitors[1]. This highlights the compound's immediate application in medicinal chemistry as a key intermediate for the synthesis of biologically active molecules. The patent describes a synthetic route that laid the groundwork for the preparation of this and structurally related compounds.
Synthetic Strategy and Experimental Protocol
The synthesis of this compound can be logically approached through a two-step process starting from commercially available materials: 1) selective protection of one of the amino groups of a diamine precursor, and 2) a palladium-catalyzed cross-coupling reaction to introduce the thiophene moiety.
Rationale for the Synthetic Approach
The chosen synthetic strategy is guided by the principles of regioselectivity and functional group compatibility.
-
Boc Protection: The use of a tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for the protection of amines.[2] The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, providing an orthogonal protection strategy.[2] In the context of a diaminobenzene derivative, selective mono-protection is crucial to allow for differential functionalization of the two amino groups.
-
Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the coupling of aryl halides with arylboronic acids.[3][4] Its high functional group tolerance and generally mild reaction conditions make it an ideal choice for the late-stage introduction of the thiophene ring onto the aniline core.
Detailed Experimental Protocol
The following protocol is a detailed interpretation of the synthesis outlined in the patent literature, expanded with standard laboratory practices for clarity and reproducibility.
Step 1: Synthesis of tert-Butyl (2-amino-4-bromophenyl)carbamate
This initial step involves the selective mono-Boc protection of 4-bromo-1,2-phenylenediamine.
-
Reactants:
-
4-Bromo-1,2-phenylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
-
Procedure:
-
To a solution of 4-bromo-1,2-phenylenediamine (1.0 eq) in DCM at 0 °C is added triethylamine (1.1 eq).
-
A solution of di-tert-butyl dicarbonate (1.05 eq) in DCM is added dropwise to the reaction mixture over 30 minutes.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford tert-butyl (2-amino-4-bromophenyl)carbamate.
-
Step 2: Synthesis of this compound
This final step employs a Suzuki-Miyaura cross-coupling reaction.
-
Reactants:
-
tert-Butyl (2-amino-4-bromophenyl)carbamate
-
Thiophene-2-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
-
Procedure:
-
To a reaction vessel is added tert-butyl (2-amino-4-bromophenyl)carbamate (1.0 eq), thiophene-2-boronic acid (1.2 eq), a palladium catalyst (0.05 eq), and a base (2.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
A degassed solvent system is added, and the reaction mixture is heated to 80-100 °C for 4-12 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound. The patent WO2012149540A1 reports a yield of 83% for this step[1].
-
Figure 2: Synthetic Pathway
Caption: Proposed synthetic route to the title compound.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 335255-43-1 |
| Molecular Formula | C₁₅H₁₈N₂O₂S |
| Molecular Weight | 290.38 g/mol |
| Appearance | Solid |
| Purity | ≥95% (typical for commercial samples) |
| Storage | 2-8°C, protected from light, dry and sealed |
Data sourced from commercial suppliers.
Applications in Drug Discovery
The utility of this compound lies in its role as a versatile intermediate. The free amino group can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. The Boc-protected amine can be deprotected to reveal a second reactive site, allowing for further diversification. As demonstrated by its use in the synthesis of HDAC inhibitors, this compound provides a valuable platform for the exploration of new chemical space in the quest for novel therapeutic agents.
Conclusion
This compound is a strategically designed synthetic intermediate with significant applications in medicinal chemistry. Its synthesis, achievable through a robust and scalable sequence of Boc protection and Suzuki-Miyaura cross-coupling, provides access to a valuable scaffold for the development of new pharmaceuticals. This guide has provided an in-depth look at the history, synthesis, and rationale behind the preparation of this important compound, offering a valuable resource for researchers in the field.
References
-
Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of organic chemistry, 73(8), 3236–3244. [Link]
-
Martino, R. D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7656. [Link]
- Hendrix, J. A., et al. (2012). Inhibitors of histone deacetylase. WO2012149540A1.
Sources
- 1. WO2012149540A1 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate: An Application Note and Protocol
Introduction
tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate is a valuable intermediate in organic synthesis, particularly within the realm of pharmaceutical research and development.[1] Its structure, featuring a carbamate-protected aniline linked to a thiophene moiety, serves as a versatile scaffold for the construction of more complex, biologically active molecules. This document provides a comprehensive, step-by-step protocol for the synthesis of this key intermediate, grounded in established chemical principles and supported by authoritative literature. The narrative is designed to guide researchers and drug development professionals through the synthesis, offering not just a procedure, but also the underlying scientific rationale for each step.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached through a multi-step sequence. The chosen strategy emphasizes the use of commercially available starting materials and robust, well-characterized reactions to ensure reproducibility and scalability. The overall workflow can be visualized as follows:
Figure 1: Overall synthetic workflow for the target compound.
This strategic sequence involves an initial protection step, followed by a reduction, and culminates in a palladium-catalyzed cross-coupling reaction to introduce the thiophene ring.
Experimental Protocols
Part 1: Synthesis of 4-Bromo-2-nitroaniline
The synthesis begins with the bromination and nitration of aniline, or more directly, the nitration of 4-bromoaniline. For the purpose of this protocol, we will detail the synthesis from 2-nitroaniline, a common and cost-effective starting material.
Reaction Scheme:
Underlying Principles:
This reaction is an electrophilic aromatic substitution. The use of potassium bromide and sodium chlorate in the presence of sulfuric acid generates an in situ brominating agent. The nitro group is a meta-director, while the amino group is an ortho-, para-director. The strong activating effect of the amino group directs the incoming electrophile (bromine) to the position para to it, resulting in the desired 4-bromo-2-nitroaniline.[2]
Step-by-Step Protocol:
-
To a 500 mL four-necked flask, add a 15% aqueous solution of potassium bromide (273.5 g, 0.52 mol).
-
Slowly add 98% sulfuric acid (48.5 g, 0.485 mol) while stirring. Continue stirring for 30 minutes.
-
Add 2-nitroaniline (88 g, 0.481 mol) to the mixture and heat to 35°C.
-
Slowly add a 30% aqueous solution of sodium chlorate (54 g, 0.152 mol) dropwise, maintaining the temperature at 35°C for 30 minutes.
-
After the addition is complete, heat the reaction mixture to 75°C and maintain this temperature for 2 hours.
-
Cool the mixture to room temperature.
-
Filter the resulting solid and wash the filter cake with water until the pH of the filtrate is between 5 and 8.
-
Dry the solid to obtain 4-bromo-2-nitroaniline as a pale yellow solid.
| Parameter | Value |
| Starting Material | 2-Nitroaniline |
| Key Reagents | KBr, H₂SO₄, NaClO₃ |
| Temperature | 35°C, then 75°C |
| Reaction Time | ~3 hours |
| Expected Product | 4-Bromo-2-nitroaniline |
Table 1: Key parameters for the synthesis of 4-bromo-2-nitroaniline.
Part 2: Synthesis of tert-Butyl (4-bromo-2-nitrophenyl)carbamate
With the brominated and nitrated aniline in hand, the next step is the selective protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent side reactions in the subsequent Suzuki coupling.
Reaction Scheme:
Underlying Principles:
The Boc protection of amines is a standard procedure in organic synthesis.[3][4] Di-tert-butyl dicarbonate ((Boc)₂O) is the common reagent for this transformation, and a base such as 4-dimethylaminopyridine (DMAP) is often used as a catalyst. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of (Boc)₂O.
Step-by-Step Protocol:
-
Dissolve 4-bromo-2-nitroaniline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in CH₂Cl₂ to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford tert-butyl (4-bromo-2-nitrophenyl)carbamate.
Part 3: Synthesis of tert-Butyl (2-amino-4-bromophenyl)carbamate
The third step involves the selective reduction of the nitro group to an amine. This transformation is critical to set the stage for the final cross-coupling reaction.
Reaction Scheme:
Underlying Principles:
The reduction of a nitro group in the presence of other functional groups can be achieved using various reagents. A combination of iron(III) chloride (FeCl₃) and hydrazine monohydrate (N₂H₄·H₂O) in methanol is an effective and relatively mild method for this transformation.[5]
Step-by-Step Protocol:
-
Dissolve tert-butyl (4-bromo-2-nitrophenyl)carbamate (1.0 eq) and iron(III) chloride (FeCl₃) (1.0 eq) in methanol in a round-bottom flask.
-
Add hydrazine monohydrate (N₂H₄·H₂O) (5-10 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Basify the residue with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane (DCM).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain tert-butyl (2-amino-4-bromophenyl)carbamate. This product can often be used in the next step without further purification.
Part 4: Synthesis of this compound
The final step is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the thiophene ring.
Reaction Scheme:
Underlying Principles:
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[6][7][8] This reaction is widely used in the synthesis of biaryls and related compounds.
Step-by-Step Protocol:
-
To a reaction vessel, add tert-butyl (2-amino-4-bromophenyl)carbamate (1.0 eq), 2-thienylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100°C under an inert atmosphere for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, this compound.
| Parameter | Value |
| Aryl Halide | tert-Butyl (2-amino-4-bromophenyl)carbamate |
| Boronic Acid | 2-Thienylboronic acid |
| Catalyst | Pd(PPh₃)₄ or similar Pd(0) complex |
| Base | K₂CO₃, Na₂CO₃, or K₃PO₄ |
| Solvent | Dioxane/Water, Toluene/Water, or DME/Water |
| Temperature | 80-100°C |
Table 2: Typical conditions for the Suzuki-Miyaura cross-coupling reaction.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the phenyl and thiophene rings, the amine protons, the carbamate NH proton, and the tert-butyl group. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound. |
| Melting Point | A sharp melting point range, indicating high purity. |
Table 3: Analytical data for the characterization of the final product.
Troubleshooting and Best Practices
-
Inert Atmosphere: For the Suzuki coupling, it is crucial to maintain an inert atmosphere to prevent the degradation of the palladium catalyst.
-
Reagent Purity: The purity of the starting materials, especially the boronic acid, can significantly impact the yield and purity of the final product.
-
Reaction Monitoring: Careful monitoring of each reaction step by TLC is essential to determine the reaction endpoint and to avoid the formation of byproducts.
-
Purification: Column chromatography should be performed carefully to ensure the separation of the desired product from any unreacted starting materials or byproducts.
Conclusion
The synthesis of this compound can be reliably achieved through a well-defined, four-step sequence. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can confidently produce this valuable synthetic intermediate for their drug discovery and development programs.
References
-
Brainly. (2023, August 4). a. Show how 4-bromo-2-nitroaniline is synthesized, starting from aniline. b. Write the aldol condensation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]
-
ProQuest. (n.d.). 4-bromo-2-nitroaniline: A multistep synthesis. Retrieved from [Link]
-
Bhookya, S., & Pochampally, J. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1543-1556. Retrieved from [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2007(14), 2195-2202. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 209. Retrieved from [Link]
-
Almanza-Encarnación, R., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 63-68. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 47(26), 4869-4872. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of tert-butyl bis (4-bromophenyl) carbamate 4 with boronic acid 2. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. Retrieved from [Link]
Sources
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. Page loading... [wap.guidechem.com]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate in the Synthesis of Bioactive Heterocycles
Introduction
In the landscape of modern medicinal chemistry and drug development, the demand for versatile and strategically functionalized building blocks is paramount. tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate emerges as a highly valuable intermediate, particularly in the synthesis of fused heterocyclic systems with significant biological activity.[1][2] This application note details the utility of this compound, focusing on its role as a precursor to thieno[3,2-d]pyrimidines, a scaffold of considerable interest in the development of kinase inhibitors.[3][4]
This molecule, with a molecular weight of 290.38 g/mol and the formula C₁₅H₁₈N₂O₂S, incorporates several key features that render it an asset in multi-step organic synthesis.[1] The presence of a thiophene ring is a common motif in many kinase inhibitors, valued for its ability to engage in key interactions within the ATP-binding pocket of these enzymes.[3] Furthermore, the ortho-disposed amino and tert-butoxycarbonyl (Boc)-protected amino groups on the phenyl ring provide a masked 1,2-diamine functionality. This arrangement is ideal for directed cyclization reactions to form fused pyrimidine rings, a core component of many therapeutic agents.[5] The Boc protecting group offers the advantage of stability under a range of reaction conditions while allowing for facile, acid-mediated deprotection when required.
Core Application: Synthesis of Thieno[3,2-d]pyrimidine Scaffolds
A primary application of this compound is in the construction of thieno[3,2-d]pyrimidines. This class of compounds has been identified as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[3][6][7] The general synthetic strategy involves two key stages: the deprotection of the Boc-protected amine to unmask the 1,2-diamine, followed by a cyclocondensation reaction to form the fused pyrimidine ring.
Experimental Protocols
Part 1: Acid-Mediated Boc Deprotection
The selective removal of the Boc group is the initial and critical step to reveal the vicinal diamine functionality necessary for the subsequent cyclization. Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is the standard and highly effective method for this transformation.
Protocol 1: Deprotection of this compound
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases and the pH of the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(thiophen-2-yl)benzene-1,2-diamine. This product is often used in the next step without further purification.
Causality and Experimental Insights:
-
Choice of Acid: TFA is a strong acid that efficiently cleaves the acid-labile Boc group. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.
-
Solvent: DCM is an excellent solvent for this reaction as it is inert to the acidic conditions and effectively solubilizes both the starting material and the product.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the acid addition.
-
Work-up: The basic wash with NaHCO₃ is crucial to neutralize the excess TFA and any trifluoroacetate salts formed, allowing for the isolation of the free diamine.
Part 2: Cyclocondensation to form the Thieno[3,2-d]pyrimidine Core
With the unprotected 4-(thiophen-2-yl)benzene-1,2-diamine in hand, the subsequent step is the formation of the fused pyrimidine ring. A common and effective method is the reaction with an appropriate electrophilic C1 source, such as an orthoester or formamide, which provides the necessary carbon atom to complete the six-membered ring.
Protocol 2: Synthesis of a 4-Substituted Thieno[3,2-d]pyrimidine
This protocol is an adapted, representative procedure based on established methods for the synthesis of similar fused pyrimidines.[5][8]
Materials:
-
4-(thiophen-2-yl)benzene-1,2-diamine (from Protocol 1)
-
Triethyl orthoformate
-
Ethanol, absolute
-
Hydrochloric acid (catalytic amount)
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a solution of crude 4-(thiophen-2-yl)benzene-1,2-diamine (1.0 equiv) in absolute ethanol, add triethyl orthoformate (1.5-3.0 equiv).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the desired thieno[3,2-d]pyrimidine derivative.
Causality and Experimental Insights:
-
Cyclizing Agent: Triethyl orthoformate serves as a source of a single carbon atom at the formate oxidation level. The reaction proceeds through initial condensation with one of the amino groups, followed by intramolecular cyclization and elimination of ethanol to form the pyrimidine ring.
-
Catalyst: The acid catalyst protonates the orthoester, making it more electrophilic and facilitating the initial condensation with the amine.
-
Solvent: Ethanol is a common solvent for this type of condensation and is compatible with the reflux conditions.
Data Presentation
| Step | Reactant | Reagents | Product | Typical Yield |
| 1 | This compound | TFA, DCM | 4-(thiophen-2-yl)benzene-1,2-diamine | >90% (crude) |
| 2 | 4-(thiophen-2-yl)benzene-1,2-diamine | Triethyl orthoformate, cat. HCl, Ethanol | Thieno[3,2-d]pyrimidine derivative | 60-85% |
Visualization of the Synthetic Workflow
Sources
- 1. This compound [myskinrecipes.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]
- 7. US8034957B2 - Kinase inhibitors - Google Patents [patents.google.com]
- 8. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate in Kinase Inhibitor Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of a Versatile Building Block
In the landscape of modern oncology drug discovery, the quest for selective and potent kinase inhibitors remains a paramount objective. Within this pursuit, the strategic design and synthesis of novel heterocyclic compounds are central to developing next-generation therapeutics. tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate emerges as a key intermediate of significant strategic value. Its unique structural architecture, featuring a Boc-protected diamino-phenyl scaffold appended with a thiophene moiety, offers medicinal chemists a versatile platform for constructing complex kinase inhibitors. The thiophene ring, a well-established pharmacophore in kinase inhibition, is known to engage in critical interactions within the ATP-binding pocket of various kinases.[1] This, combined with the differentially protected anilino groups, allows for sequential and site-selective modifications, paving the way for the synthesis of diverse libraries of potential drug candidates. This application note provides a detailed exploration of the utility of this compound, focusing on its application in the synthesis of a potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor.
The Role of the Thiophene Moiety and Carbamate Protection in Kinase Inhibitor Design
The thiophene ring system is a privileged scaffold in the design of kinase inhibitors due to its bioisosteric relationship with the phenyl ring, while offering unique electronic properties and opportunities for hydrogen bonding.[2] The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, enhancing the binding affinity of the inhibitor to the target kinase. Furthermore, the thiophene core provides a rigid framework that can be readily functionalized to optimize potency and selectivity.
The tert-butoxycarbonyl (Boc) protecting group on one of the amino functionalities of the central phenyl ring is a critical element for controlled synthesis. This acid-labile protecting group allows for selective reaction at the unprotected primary amine, enabling the introduction of various functionalities, such as a kinase-hinge-binding motif. Subsequent deprotection under mild acidic conditions reveals the second amino group for further elaboration, providing a modular and efficient approach to complex molecule synthesis.
Application Showcase: Synthesis of a Potent VEGFR-2 Inhibitor
A prime example of the utility of this compound is its role as a key precursor in the synthesis of N-(2-((tert-butoxycarbonyl)amino)-5-(thiophen-2-yl)phenyl)-2-((4-cyanopyridin-2-yl)amino)thiazole-5-carboxamide, a potent VEGFR-2 inhibitor. VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis, making it a high-priority target in cancer therapy. The synthesis involves a crucial amide bond formation between the free amino group of the title compound and a pre-functionalized thiazole carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of 2-((4-cyanopyridin-2-yl)amino)thiazole-5-carboxylic acid (Intermediate B)
This protocol outlines the synthesis of the key coupling partner for this compound. The synthesis of similar 2-aminothiazole-5-carboxylic acid derivatives is well-documented in the literature.[3][4]
Reaction Scheme:
Caption: Synthesis of Intermediate B.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Ethyl 2-amino-thiazole-5-carboxylate | 32955-35-8 | 172.20 |
| 2-chloro-4-cyanopyridine | 33252-29-8 | 138.56 |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |
| Lithium hydroxide (LiOH) | 1310-65-2 | 23.95 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 |
| Hydrochloric acid (HCl), 1M aqueous solution | 7647-01-0 | 36.46 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Hexanes | 110-54-3 | 86.18 |
Procedure:
-
Step 1: Synthesis of Ethyl 2-((4-cyanopyridin-2-yl)amino)thiazole-5-carboxylate
-
To a solution of Ethyl 2-amino-thiazole-5-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-chloro-4-cyanopyridine (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
-
Step 2: Synthesis of 2-((4-cyanopyridin-2-yl)amino)thiazole-5-carboxylic acid (Intermediate B)
-
Dissolve the product from Step 1 in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid intermediate.
-
Protocol 2: Amide Coupling to Synthesize N-(2-((tert-butoxycarbonyl)amino)-5-(thiophen-2-yl)phenyl)-2-((4-cyanopyridin-2-yl)amino)thiazole-5-carboxamide (Final Product)
This protocol details the amide bond formation, which is a critical step in the synthesis of the target kinase inhibitor. Standard peptide coupling reagents are employed to facilitate this transformation.[5]
Reaction Scheme:
Caption: Final amide coupling step.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound (Intermediate A) | 335255-43-1 | 290.38 |
| 2-((4-cyanopyridin-2-yl)amino)thiazole-5-carboxylic acid (Intermediate B) | N/A | 260.27 |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 148893-10-1 | 380.23 |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | 129.24 |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Saturated aqueous sodium bicarbonate solution | 144-55-8 | 84.01 |
| Brine | N/A | N/A |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 |
Procedure:
-
To a solution of 2-((4-cyanopyridin-2-yl)amino)thiazole-5-carboxylic acid (Intermediate B, 1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (Intermediate A, 1.05 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.
Mechanism and Rationale: The Amide Coupling Reaction
The amide bond formation is facilitated by the coupling agent HATU. The mechanism involves the activation of the carboxylic acid (Intermediate B) by HATU to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of this compound (Intermediate A). DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt of the activated intermediate and any acids formed during the reaction, driving the equilibrium towards product formation.
Caption: Generalized amide coupling mechanism.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic design allows for the efficient and modular construction of complex molecules targeting critical cancer pathways. The protocols detailed herein for the synthesis of a potent VEGFR-2 inhibitor serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery. The principles and methodologies described can be readily adapted for the synthesis of a wide array of other kinase inhibitors, underscoring the broad applicability of this key intermediate in the ongoing development of novel anticancer therapeutics.
References
-
National Center for Biotechnology Information. (n.d.). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. [Online]. Available at: [Link]
-
National Center for Biotechnology Information. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. [Online]. Available at: [Link]
-
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Online]. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Online]. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. [Online]. Available at: [Link]
- Google Patents. (n.d.). WO2018047101A1 - Thiazole derivatives for use in the treatment of diseases. [Online].
-
National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Online]. Available at: [Link]
-
National Center for Biotechnology Information. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. [Online]. Available at: [Link]
-
ResearchGate. (2017). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Online]. Available at: [Link]
-
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Online]. Available at: [Link]
-
Bentham Science. (n.d.). A Review on Anticancer Activities of Thiophene and Its Analogs. [Online]. Available at: [Link]
Sources
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of the Boc Group in tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the acidic deprotection of the tert-butyloxycarbonyl (Boc) group from tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate. The Boc protecting group is a cornerstone in modern organic synthesis, particularly for masking amine functionalities due to its stability and facile, controlled removal.[1][2] This document outlines the mechanistic underpinnings of acid-catalyzed Boc deprotection, presents validated protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and offers insights into reaction optimization, work-up procedures, and troubleshooting. Special consideration is given to the presence of the thiophene moiety and the primary amino group within the substrate, ensuring selective and efficient deprotection.
Introduction: The Strategic Importance of Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in multi-step organic synthesis, valued for its robustness under a variety of nucleophilic and basic conditions.[1][2] Its removal is typically achieved under acidic conditions, a process that, while generally straightforward, requires careful consideration of the substrate's overall functionality to prevent unwanted side reactions.[1][3]
The target molecule, this compound, presents a specific challenge due to the presence of a free primary amine and an acid-sensitive thiophene ring. The goal is to selectively cleave the Boc-carbamate without compromising the integrity of these other functional groups. This guide provides the necessary protocols and theoretical background to achieve this transformation efficiently and in high yield.
Mechanistic Principles of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed process that proceeds through a specific and well-understood mechanism.[2][4] The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][5] This protonation is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation and a carbamic acid.[1][5] The carbamic acid intermediate is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.[1][5] The liberated tert-butyl cation can be trapped by a nucleophile or deprotonate to form isobutylene gas.[1]
Figure 1: General mechanism of acid-catalyzed Boc deprotection.
Key Considerations for the Deprotection of this compound
-
Substrate Stability: The thiophene ring is generally stable under acidic conditions, more so than furan or pyrrole.[6] However, strong acids and elevated temperatures can lead to polymerization or other side reactions.[7] Therefore, the reaction conditions must be carefully controlled.
-
Selectivity: The primary amino group in the substrate will be protonated under the acidic reaction conditions, forming an ammonium salt. This protects it from participating in side reactions.
-
Work-up Procedure: The choice of work-up is critical to isolate the desired product in its free amine form. This typically involves neutralization of the excess acid and extraction.
Experimental Protocols
Two primary methods for Boc deprotection are presented below: one utilizing trifluoroacetic acid (TFA) in dichloromethane (DCM) and the other employing hydrochloric acid (HCl) in dioxane.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a common and effective method for Boc deprotection.[4] TFA is a strong acid that readily cleaves the Boc group at room temperature.[8]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (2-10 equiv.) to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).[1][8]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, carefully concentrate the reaction mixture in vacuo to remove the excess DCM and TFA.[8] Note: TFA is corrosive; use appropriate safety precautions and a well-ventilated fume hood.[9]
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the remaining acid.[1] Be cautious as CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected product, 4-(thiophen-2-yl)benzene-1,2-diamine.
Figure 2: Workflow for TFA-mediated Boc deprotection.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA and often results in the precipitation of the product as its hydrochloride salt, which can be easily isolated by filtration.[1][10]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Suspend this compound (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.[8] Alternatively, dissolve the substrate in a minimal amount of anhydrous dioxane and add the 4M HCl/dioxane solution (5-10 equiv.).
-
Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.[8]
-
Upon completion, the product will often precipitate as the dihydrochloride salt.[8]
-
If precipitation is slow or incomplete, add diethyl ether to induce further precipitation.[11]
-
Collect the precipitated solid by filtration using a Buchner funnel.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.[2]
-
Dry the collected solid under vacuum to obtain the 4-(thiophen-2-yl)benzene-1,2-diamine dihydrochloride salt.
-
To obtain the free amine, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃ or NaOH) followed by extraction with an organic solvent.
Figure 3: Workflow for HCl-mediated Boc deprotection.
Data Summary and Comparison
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Reagent | Trifluoroacetic acid | Hydrochloric acid |
| Solvent | Dichloromethane | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1-4 hours | 1-4 hours |
| Work-up | Aqueous basic wash and extraction | Filtration of precipitated salt |
| Isolated Product | Free amine | Dihydrochloride salt |
| Advantages | Homogeneous reaction, easily monitored | Simple isolation, often high purity |
| Disadvantages | Requires careful neutralization | Heterogeneous reaction, potential for incomplete reaction |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid or reaction time. | Increase the equivalents of acid or prolong the reaction time. Monitor closely by TLC/LC-MS. |
| Formation of Byproducts | Alkylation of the thiophene ring by the tert-butyl cation. | Add a scavenger such as anisole or thioanisole to the reaction mixture.[12] |
| Low Yield after Work-up | Product is water-soluble as the ammonium salt. | Ensure complete neutralization before extraction. Use a more polar extraction solvent or perform multiple extractions. |
| Difficulty in Isolating Product | Product is an oil or does not precipitate. | For the HCl method, try adding more diethyl ether or triturating the residue. For the TFA method, ensure all TFA is removed before neutralization. |
Conclusion
The deprotection of the Boc group from this compound can be effectively achieved using standard acidic conditions. Both TFA in DCM and HCl in dioxane are reliable methods, with the choice depending on the desired form of the final product and the available laboratory resources. Careful monitoring of the reaction and appropriate work-up procedures are essential for obtaining high yields of the desired 4-(thiophen-2-yl)benzene-1,2-diamine. The protocols and insights provided in this guide are intended to enable researchers to perform this transformation with confidence and success.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
Common Organic Chemistry. Boc Deprotection - HCl. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
Scribd. TFA Deprotection. [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA? [Link]
-
ResearchGate. How can we do the deprotection of boc-amino acids using hcl? [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. [Link]
-
American Chemical Society. Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. [Link]
-
R&D World. Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Semantic Scholar. Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction. [Link]
-
Reddit. Why is thiophene stable to acid? [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. Boc deprotection conditions tested. [Link]
-
The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]
-
National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ResearchGate. Deprotection of N-Boc group of aliphatic amines. [Link]
-
MDPI. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. [Link]
-
Wikipedia. Thiophene. [Link]
-
Engineered Science Publisher LLC. Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. rdworldonline.com [rdworldonline.com]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for the Comprehensive Characterization of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate
Abstract
This document provides a detailed technical guide for the analytical characterization of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate, a key intermediate in pharmaceutical synthesis.[1] As the purity and structural integrity of such intermediates are paramount to the quality and safety of the final active pharmaceutical ingredient (API), a multi-faceted analytical approach is essential.[2] This guide moves beyond standard procedures to explain the causality behind methodological choices, ensuring that researchers, scientists, and drug development professionals can implement robust, self-validating analytical systems. We will cover chromatographic, spectroscopic, and thermal analysis techniques, providing both theoretical grounding and field-proven, step-by-step protocols.
Introduction: The Subject Molecule
This compound (Molecular Formula: C₁₅H₁₈N₂O₂S, Molecular Weight: 290.38 g/mol ) is a heterocyclic aromatic compound incorporating three key functional moieties: a Boc-protected aniline, a free primary aromatic amine, and a thiophene ring.[1] The thiophene ring is an important scaffold in medicinal chemistry, known for its aromatic properties and biological activities.[3] The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines in organic synthesis due to its stability and ease of removal under mild acidic conditions.[4][5] The presence of these distinct chemical features necessitates a combination of analytical techniques for unambiguous characterization.
This guide outlines an integrated strategy to confirm the identity, purity, and key physicochemical properties of this intermediate.
Sources
High-performance liquid chromatography (HPLC) method for tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate
An Application Note for the Analysis of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate using a Validated High-Performance Liquid Chromatography (HPLC) Method
Abstract
This document details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a significant intermediate in organic and medicinal chemistry, and its purity is critical for subsequent synthetic steps. The described method utilizes a C18 stationary phase with a gradient elution of a phosphate-buffered mobile phase and acetonitrile, coupled with UV detection. The protocol has been developed to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3] This application note provides a complete methodology, including instrument conditions, sample preparation, and a comprehensive protocol for method validation, making it suitable for implementation in research, development, and quality control laboratories.
Introduction and Rationale
This compound is a complex heterocyclic aromatic amine derivative. Its structure, incorporating a thiophene ring, a phenylenediamine moiety, and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable building block for the synthesis of pharmacologically active molecules and specialized materials.[4] The accurate determination of its purity and the quantification of related impurities are essential for ensuring the quality and consistency of final products.
High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for such non-volatile and thermally labile compounds.[5][6] A reversed-phase method was selected due to the analyte's moderate polarity, which allows for excellent retention and separation on a non-polar stationary phase like C18. The method's causality is rooted in the following principles:
-
Chromatographic Selectivity : The use of a buffered mobile phase ensures a consistent ionization state for the primary amine group, preventing peak tailing and providing reproducible retention times.
-
Enhanced Detection : The conjugated system formed by the thiophene and phenyl rings provides a strong chromophore, enabling sensitive and specific detection using a standard UV-Vis detector.[7][8][9]
-
Regulatory Compliance : The validation protocol is designed based on the authoritative ICH Q2(R2) guidelines, ensuring that the method is fit for its intended purpose and generates data of high integrity.[2][10][11]
Analyte Information
| Compound Name | This compound |
| CAS Number | 335255-43-1[4] |
| Molecular Formula | C₁₅H₁₈N₂O₂S[4] |
| Molecular Weight | 290.38 g/mol [4] |
| Chemical Structure | ![]() |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis.
Instrumentation and Reagents
-
Instrumentation : An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. Data acquisition and processing were performed using a compatible chromatography data system (CDS).
-
Chemicals and Reagents :
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
-
Orthophosphoric acid (Analytical grade).
-
Deionized water (18.2 MΩ·cm).
-
Chromatographic Conditions
All chromatographic parameters are summarized in the table below for quick reference.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min (30% B), 2-15 min (30% to 80% B), 15-18 min (80% B), 18-18.1 min (80% to 30% B), 18.1-25 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A (20 mM KH₂PO₄, pH 3.0) : Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (500 µg/mL) : Accurately weigh approximately 25 mg of the reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions : Prepare a series of working standards for linearity and quantitation by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (100 µg/mL) : Accurately weigh an amount of the sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Further filter through a 0.45 µm syringe filter before injection if particulates are present.
Method Validation Framework
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[11][12] The following validation characteristics should be assessed according to ICH guidelines.[1][2][13]
System Suitability Testing (SST)
Before performing any validation or sample analysis, the suitability of the chromatographic system must be verified. A working standard (e.g., 100 µg/mL) is injected five or six times. The results must meet the predefined acceptance criteria.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Validation Parameters and Acceptance Criteria
The following table summarizes the core validation experiments and their typical acceptance criteria.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and reference standard. Perform forced degradation studies (acid, base, peroxide, heat, light). | Peak is free from interference at its retention time. Peak purity index (if using PDA) should be > 0.999. |
| Linearity | Analyze at least five concentrations across the specified range (e.g., 50% to 150% of the nominal concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80% to 120% of the test concentration for assay.[13] |
| Accuracy | Perform spike-recovery studies at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%.[14] |
| Precision | Repeatability (Intra-assay) : Six replicate preparations at 100% concentration. Intermediate Precision : Repeat repeatability test on a different day with a different analyst or instrument. | RSD ≤ 2.0% for each set.[1][15] |
| Limit of Quantitation (LOQ) | Determine the concentration that yields a signal-to-noise ratio of ~10:1. Verify with precision and accuracy at this level. | RSD ≤ 10%. |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±0.1 mL/min). | System suitability parameters remain within limits. No significant change in results.[14] |
Workflow and Data Management
The overall workflow from sample receipt to final report generation is a critical, self-validating system designed to ensure data integrity.
Caption: High-level workflow for HPLC analysis and validation.
Conclusion
The HPLC method described in this application note is demonstrated to be a reliable and robust procedure for the quantitative determination of this compound. The selection of a reversed-phase C18 column with a buffered acetonitrile-water mobile phase provides excellent chromatographic performance. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is fit for its intended purpose in a regulated environment. This note serves as a complete guide for researchers, scientists, and drug development professionals requiring a validated analytical method for this key chemical intermediate.
References
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available at: [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
-
Avomeen. (2025, November 16). EPA 632 Carbamate Pesticide Testing by HPLC. Available at: [Link]
-
Toray Research Center, Inc. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC. J-Stage. Available at: [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Available at: [Link]
-
U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available at: [Link]
-
Journal of Chromatographic Science. (n.d.). High-Performance Liquid Chromatography of Carbamate Pesticides. Oxford Academic. Available at: [Link]
-
Waters Corporation. (n.d.). Alliance System for Carbamate Analysis. Available at: [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of (a) thiophene[10]Rotaxane and (b) polythiophene polyrotaxane. Available at: [Link]
-
Journal of the Chemical Society of Japan. (n.d.). The Ultraviolet Spectra of the Thiophene Derivatives. Available at: [Link]
-
Request PDF. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]
-
National Institutes of Health. (n.d.). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. PMC. Available at: [Link]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Available at: [Link]
-
ResearchGate. (n.d.). The UV spectra of thiophene in the gas phase dotted line and in.... Available at: [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Request PDF. (2015, February). Effect of thiophene rings on UV/visible spectra and non-linear optical (NLO) properties of triphenylamine based dyes: A quantum chemical perspective. Available at: [Link]
-
Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines. Available at: [Link]
-
Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Available at: [Link]
-
PubChem. (n.d.). tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. Available at: [Link]
-
Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol. Available at: [Link]
-
International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
PubChem. (n.d.). tert-butyl N-[4-(methylamino)phenyl]carbamate. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. This compound [myskinrecipes.com]
- 5. s4science.at [s4science.at]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 13. scribd.com [scribd.com]
- 14. propharmagroup.com [propharmagroup.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols for the In Vitro Evaluation of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate
Introduction: A Strategic Approach to Characterizing Novel Chemical Entities
The journey of a novel compound from a synthetic building block to a potential therapeutic candidate is underpinned by rigorous in vitro evaluation. The subject of this guide, tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate, is primarily recognized as an intermediate in organic synthesis.[1] Its biological activity profile is largely uncharted. This document provides a comprehensive, multi-tiered strategy for the initial in vitro characterization of this compound. We will move beyond a simple list of steps to explain the rationale behind the proposed experimental workflow, ensuring a self-validating and scientifically sound investigation.
Our approach is grounded in the principle of progressively narrowing the focus from general toxicity to specific mechanisms of action. This strategy is both resource-efficient and essential for building a coherent pharmacological profile. We will first establish the cytotoxicity of the compound to determine a viable concentration range for subsequent, more specific assays. Based on the structural motifs present in the molecule—specifically the carbamate group, which is a known pharmacophore in various therapeutic agents, and its similarity to scaffolds with demonstrated anti-inflammatory properties—we will then explore its potential as an anti-inflammatory agent and a cholinesterase inhibitor.[2][3][4]
Physicochemical Properties and Compound Handling
A foundational aspect of any in vitro assay is the proper handling and solubilization of the test compound. For this compound (Molecular Weight: 290.38 g/mol ), the following should be considered:
-
Solubility: The carbamate group suggests potential solubility in organic solvents. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Working Dilutions: Subsequent dilutions to the final desired concentrations should be made in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay does not exceed a level that could induce cytotoxicity on its own, typically below 0.5% (v/v).[5]
-
Storage: The compound should be stored at 2-8°C, protected from light, and in a dry, sealed container to maintain its stability and integrity.[1]
Tier 1: Foundational Cytotoxicity Assessment
Before investigating any specific biological activity, it is imperative to determine the concentration range at which this compound exhibits cytotoxic effects. This information is critical for distinguishing between a specific pharmacological effect and a non-specific toxic one. The MTT assay is a widely used, robust, and reliable colorimetric method for this purpose.[5]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[5]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Select a relevant cell line. For a general cytotoxicity screen, a commonly used and well-characterized cell line such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells) is suitable.
-
Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest the cells using trypsinization and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.[5]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound from your stock solution in fresh culture medium. A common starting range for a novel compound is a wide logarithmic scale (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Untreated Control: Cells in culture medium only.
-
-
Incubate the plate for 24, 48, or 72 hours.[5]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis and Interpretation
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. A dose-response curve is then plotted, and the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of the compound that causes a 50% reduction in cell viability.
| Parameter | Description |
| Cell Viability (%) | (Absorbance of treated cells / Absorbance of untreated control) x 100 |
| IC50 | The concentration of the compound that inhibits cell viability by 50%. |
The results of this assay will guide the selection of non-toxic concentrations for use in subsequent mechanism-of-action assays.
Tier 2: Primary Mechanism-of-Action Screening
Based on the structural similarity of the carbamate scaffold to known anti-inflammatory agents, a primary screen for anti-inflammatory activity is a logical next step.[2][3] A well-established in vitro model for inflammation is the use of lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO).
Principle of the Griess Assay for Nitric Oxide (NO) Production
Nitric oxide is a key signaling molecule in inflammation. Its production by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of the inflammatory response. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
Experimental Protocol: Inhibition of NO Production in LPS-Stimulated Macrophages
-
Cell Culture:
-
Use a murine macrophage cell line such as RAW 264.7.
-
Culture the cells in DMEM supplemented with 10% FBS and antibiotics.
-
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Include the following controls:
-
Negative Control: Untreated cells.
-
LPS Control: Cells treated with LPS only.
-
Positive Control: Cells treated with LPS and a known inhibitor of NO production (e.g., L-NAME).
-
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Nitrite Concentration Determination:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Visualizing the Workflow
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Tier 3: Secondary Mechanism-of-Action Screening
The carbamate functional group is a well-known structural feature of cholinesterase inhibitors.[4][6] Therefore, a secondary screen to assess the potential of this compound to inhibit acetylcholinesterase (AChE) is a scientifically justified line of inquiry.
Principle of the Ellman's Assay for Cholinesterase Activity
Ellman's assay is a colorimetric method used to measure cholinesterase activity. The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
-
Reagents:
-
Acetylcholinesterase (AChE) from electric eel.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
DTNB (Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of different concentrations of this compound.
-
Add 125 µL of DTNB solution.
-
Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of the ATCI substrate.
-
Include controls:
-
Blank: All reagents except the enzyme.
-
Negative Control: All reagents with the enzyme, but no inhibitor.
-
Positive Control: A known AChE inhibitor (e.g., donepezil).
-
-
-
Measurement:
-
Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot a dose-response curve and calculate the IC50 value for AChE inhibition.
-
Visualizing the Signaling Pathway
Caption: Inhibition of Acetylcholinesterase by the Test Compound.
Conclusion and Future Directions
This structured, multi-tiered approach provides a robust framework for the initial in vitro characterization of this compound. By first establishing a cytotoxicity profile, we ensure that subsequent mechanistic studies are conducted at biologically relevant and non-toxic concentrations. The proposed primary screen for anti-inflammatory activity and the secondary screen for cholinesterase inhibition are based on the structural features of the molecule and represent logical starting points for uncovering its potential pharmacological properties.
Positive results in any of these assays would warrant further investigation, including more detailed mechanistic studies (e.g., cytokine profiling for anti-inflammatory effects, enzyme kinetics for cholinesterase inhibition), selectivity profiling against related targets, and eventual progression to more complex cell-based or in vivo models. This systematic approach ensures that the evaluation of novel compounds is both thorough and scientifically sound, paving the way for future drug development efforts.
References
- Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
- Kosheeka. (2021, August 17). Essentials of In Vitro Assay Development.
- MySkinRecipes. (n.d.). This compound.
- Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 1-11.
- Delić, J., Knez, D., & Časar, Z. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
-
PubChem. (n.d.). Terbucarb. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Terbucarb | C17H27NO2 | CID 15967 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Synthesis of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate
Introduction
tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate is a key building block in medicinal chemistry and drug development.[1] Its unique structure, featuring a carbamate-protected aniline linked to a thiophene moiety, makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds. The demand for efficient and scalable synthetic routes to this compound is driven by its potential applications in the development of novel therapeutics. This application note provides a detailed, two-step protocol for the scale-up synthesis of this compound, designed for researchers, scientists, and drug development professionals. The described methodology emphasizes scalability, safety, and scientific rigor, providing a comprehensive guide from precursor synthesis to the final product.
Synthetic Strategy Overview
The synthesis is designed as a two-stage process, commencing with the preparation of a key intermediate, tert-butyl (2-amino-4-bromophenyl)carbamate, followed by a palladium-catalyzed Suzuki-Miyaura coupling to introduce the thiophene ring. This strategy allows for a convergent and efficient synthesis, with purification of the intermediate ensuring a high-quality final product.
Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
Detailed Protocol
-
Reactor Setup: In a 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet, add tert-butyl (2-amino-4-bromophenyl)carbamate (1.0 kg, 3.30 mol), 2-thienylboronic acid (0.50 kg, 3.96 mol, 1.2 equiv), and potassium carbonate (1.37 kg, 9.90 mol, 3.0 equiv).
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (15 L) and water (3 L) to the reactor.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂, 81 g, 0.10 mol, 3 mol%) to the mixture under a nitrogen blanket.
-
Reaction Conditions: Heat the reaction mixture to 85-90 °C and stir for 8-12 hours. Monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with 1,4-dioxane (2 x 1 L).
-
Extraction: Concentrate the filtrate under reduced pressure to remove the dioxane. To the aqueous residue, add ethyl acetate (15 L) and water (10 L). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 L).
-
Purification: Combine the organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, and concentrate to a solid. The crude product can be purified by recrystallization from isopropanol.
Process Parameters and In-process Controls
| Parameter | Value |
| Starting Material | tert-Butyl (2-amino-4-bromophenyl)carbamate |
| Key Reagents | 2-Thienylboronic acid, Potassium carbonate, Pd(dppf)Cl₂·CH₂Cl₂ |
| Solvent | 1,4-Dioxane/Water (5:1) |
| Temperature | 85-90 °C |
| Reaction Time | 8-12 hours |
| In-process Control | HPLC for consumption of starting material and product formation |
| Work-up | Filtration, Extraction, Recrystallization |
| Expected Yield | 80-85% |
Safety Considerations
-
Di-tert-butyl dicarbonate (Boc Anhydride): This reagent is a lachrymator and is toxic upon inhalation. [2]It is also sensitive to moisture and can decompose to generate CO₂, leading to pressure buildup in sealed containers. [2]Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [3]* Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: THF and 1,4-dioxane are flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.
-
General Precautions: All reactions should be carried out by trained personnel in a suitable chemical laboratory. A thorough risk assessment should be conducted before commencing any scale-up synthesis.
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected to show characteristic signals for the tert-butyl group, the aromatic protons of the phenyl and thiophene rings, and the amino and carbamate protons.
-
¹³C NMR: Will display the expected number of signals corresponding to the carbon atoms in the molecule.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.
-
High-Performance Liquid Chromatography (HPLC): Purity should be ≥98%.
Conclusion
This application note provides a comprehensive and scalable two-step synthesis for this compound. The protocol is designed with a focus on operational simplicity, safety, and robustness, making it suitable for implementation in both research and process development settings. The detailed explanation of the underlying chemical principles and the inclusion of critical process parameters will enable researchers to successfully synthesize this valuable building block for their drug discovery and development programs.
References
- WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Hebei Boze Chemical Co.,Ltd. BOC Protection and Deprotection. (2023-03-14).
- Chemistry Steps. Boc Protecting Group for Amines.
- Shaikh, N. S., et al. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. SpringerPlus 5, 1 (2016).
- J&K Scientific LLC. BOC Protection and Deprotection. (2025-02-08).
- Pittelkow, M., et al.
- Hsu, C.-W., et al. tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online 69, o1413 (2013).
- Pittelkow, M., et al. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses 84, 209 (2007).
- MySkinRecipes. This compound.
- Chen, C., et al. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Journal of Coordination Chemistry 67, 23, 3845-3855 (2014).
- Rosen, B. M., et al. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society 133, 41, 16349-16352 (2011).
- Singh, R., et al.
- Wikipedia. Di-tert-butyl dicarbonate.
- CymitQuimica. TERT-BUTYL N-(4-BROMOPHENYL)-CARBAMATE.
- Echemi. A Better Understanding of Di Tert Butyl Dicarbonate. (2024-11-19).
- Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025-08-18).
- ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase.
- Benchchem. Application Notes and Protocols for 3-Thienylboronic Acid in Suzuki Coupling Reactions.
- Benchchem. A Comprehensive Technical Guide to the Chemical Properties of Di-tert-butyl Dicarbonate (Boc Anhydride).
Sources
Application Notes & Protocols: Strategic Use of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: A Scaffold of Pharmaceutical Significance
The structural motif of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate represents a confluence of privileged pharmacophores. The thiophene ring is a cornerstone in medicinal chemistry, present in numerous approved drugs, where it often serves as a bioisostere for a phenyl ring, modulating metabolic stability and target affinity.[1][2] The aminophenylcarbamate portion, in turn, provides a versatile handle for constructing more complex molecular architectures and is a key element in various biologically active compounds.[3][4][5] The tert-butoxycarbonyl (Boc) group offers a robust and reliable protecting strategy for the aniline nitrogen, preventing unwanted side reactions and allowing for controlled, regioselective functionalization.[5]
This guide provides a comprehensive overview of how this valuable scaffold can be strategically employed in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning technology that is indispensable for the formation of carbon-carbon bonds in modern drug discovery.[1][6] We will detail the necessary preparatory steps, provide a robust coupling protocol, and delve into the mechanistic rationale behind the experimental choices.
The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[6][7] Its widespread adoption is due to its mild reaction conditions, exceptional tolerance for a wide range of functional groups, and the low toxicity of its boron-based reagents and byproducts.[1] These features make it an ideal tool for the late-stage functionalization of complex molecules in drug development pipelines.
Strategic Elaboration of the Scaffold via Suzuki Coupling
The title compound, this compound, does not possess a suitable leaving group for direct use in a standard Suzuki-Miyaura coupling. Therefore, its application in this context is as a foundational scaffold that must first be activated. This is typically achieved by introducing a halide (e.g., Bromine or Iodine) onto one of the aromatic rings. The electron-donating nature of the amino and carbamate-protected amino groups directs electrophilic halogenation to the positions ortho and para to them. The most sterically accessible and electronically activated position on the phenyl ring is C5, which is para to the free amino group and ortho to the thiophene substituent.
This two-step sequence—halogenation followed by Suzuki coupling—provides a powerful pathway to synthesize a diverse library of polysubstituted biaryl and heteroaryl compounds.
Caption: Overall workflow for functionalizing the scaffold.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.
Part A: Protocol for Regioselective Bromination
This protocol describes the introduction of a bromine atom at the C5 position of the phenyl ring, creating the necessary electrophilic partner for the subsequent Suzuki coupling.
Reagents & Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or MeCN (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NBS: Add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully pour the reaction mixture into an equal volume of cold water. Quench any remaining bromine by adding saturated aqueous Na₂S₂O₃ until the orange/yellow color disappears.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-bromo intermediate.
Part B: Protocol for Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of the 5-bromo intermediate with a representative arylboronic acid.
Reagents & Materials:
-
5-Bromo-tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate (from Part A)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 - 1.5 eq)
-
Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (2-5 mol%)
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Solvent system: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water mixture
-
Schlenk flask or microwave vial, condenser, magnetic stirrer, and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Flask Preparation: To a Schlenk flask or microwave vial equipped with a stir bar, add the 5-bromo intermediate (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe. The reaction concentration is typically between 0.05 and 0.2 M.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction time can range from 2 to 24 hours.[8] Monitor progress by TLC or LC-MS.
-
Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the final coupled product.
Mechanistic Insights and Parameter Optimization
The success of a Suzuki-Miyaura coupling hinges on the careful selection of its components, which directly influence the efficiency of the catalytic cycle.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Catalyst and Ligand: The choice of palladium source and its associated ligands is critical. For heteroaromatic systems like thiophenes, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, or those in Pd(dppf)Cl₂) are often effective.[8] They promote the oxidative addition step and stabilize the palladium intermediates. Pd(PPh₃)₄ is a classic, versatile catalyst suitable for a broad range of substrates.
-
Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[6][7] Inorganic bases like Cs₂CO₃, K₃PO₄, and K₂CO₃ are commonly used. Cs₂CO₃ is often highly effective but more expensive, while K₃PO₄ provides a good balance of reactivity and cost.[1]
-
Solvent: A mixture of an organic solvent (like dioxane, THF, or toluene) and water is standard.[1][8] The organic solvent solubilizes the organic starting materials and the catalyst, while water is necessary to dissolve the inorganic base and assist in the formation of the active boronate species.
-
Temperature: Most Suzuki couplings require heating to proceed at a reasonable rate, with temperatures typically ranging from 80 to 110 °C.[8] Microwave irradiation can often be used to shorten reaction times significantly.
Representative Reaction Parameters
The following table summarizes typical conditions for Suzuki couplings involving thiophene and aniline derivatives, providing a baseline for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Reference |
| Catalyst | Pd(OAc)₂ / SPhos | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | SPhos is excellent for heteroaryl couplings.[8] dppf offers stability. PPh₃ is a general, effective choice. |
| Base | Cs₂CO₃ | K₃PO₄ | K₂CO₃ | Cs₂CO₃ is highly effective for difficult couplings.[8] K₃PO₄ is a strong, versatile base.[1] |
| Solvent | THF / H₂O | 1,4-Dioxane / H₂O | Toluene / EtOH / H₂O | Solvent choice impacts solubility and reaction rate.[1][8] Dioxane is very common for these reactions. |
| Temperature | 80 °C | 100 °C | 90 °C | Higher temperatures can increase reaction rates but may also lead to side reactions like protodeboronation.[1][9] |
| Typical Yield | 70-95% | 65-90% | 60-85% | Yields are substrate-dependent and require optimization. |
Troubleshooting Common Issues
-
Low or No Yield:
-
Cause: Inactive catalyst, insufficient degassing (oxygen poisoning), or incorrect base/solvent combination.[9]
-
Solution: Use fresh catalyst, ensure the reaction setup is fully purged with inert gas, and screen different bases and solvents.
-
-
Protodeboronation:
-
Cause: The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom.[9]
-
Solution: Use a milder base, lower the reaction temperature, or use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.
-
-
Homocoupling of Boronic Acid:
-
Cause: Oxygen in the reaction mixture can promote the homocoupling of the boronic acid.
-
Solution: Improve the degassing procedure of the solvents and the inert atmosphere blanketing.
-
Conclusion
This compound is a highly valuable starting material for the synthesis of complex, polysubstituted molecules with potential applications in drug discovery. While not a direct partner in Suzuki-Miyaura couplings, its strategic activation through halogenation unlocks a powerful pathway for molecular diversification. By understanding the principles of the Suzuki reaction and carefully optimizing the key parameters of catalyst, base, and solvent, researchers can efficiently leverage this scaffold to build libraries of novel compounds for biological evaluation.
References
- Yorulmaz Salman, E., & Karaduman, R. (2022). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities.
- BenchChem. (2025). Optimizing Suzuki Coupling of Substituted Thiophenes. BenchChem Technical Support Center.
-
Aslam, S., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(12), 3192. [Link]
-
Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 48(23), 4173-4176. [Link]
-
Khan, I., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1140-1152. [Link]
-
Garg, N. K., & Snieckus, V. (2011). Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(16), 6204-6215. [Link]
-
D'Accolti, L., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymer Chemistry, 13(15), 2206-2216. [Link]
-
Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 11(12), 1530. [Link]
-
Garg, N. K., & Snieckus, V. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(16), 6204-6215. [Link]
-
Hsu, C.-W., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E, 69(Pt 9), o1413. [Link]
-
Garg, N. K., & Snieckus, V. (2011). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. ChemInform, 42(32). [Link]
-
Pittelkow, M., et al. (2005). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2005(15), 2493-2498. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Pittelkow, M., et al. (2007). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Organic Syntheses, 84, 209. [Link]
-
MySkinRecipes. This compound. [Link]
-
Garg, N. K. (2021). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. NSF Public Access Repository. [Link]
-
Hsu, C.-W., et al. (2013). tert-Butyl N-(thio-phen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413. [Link]
-
Tighadouini, S., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 20(10), 860-873. [Link]
-
Wang, S., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]
Sources
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Regioselective Functionalization of the Amino Group in tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate
Abstract
This technical guide provides a comprehensive framework for the regioselective functionalization of the primary amino group in tert-butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate. This bifunctional aromatic amine is a valuable building block in medicinal chemistry and materials science.[1] The presence of two distinct amino functionalities—a primary aromatic amine and a tert-butoxycarbonyl (Boc)-protected amine—necessitates precise control over reaction conditions to achieve selective modification. This document outlines detailed protocols for acylation, sulfonylation, and reductive amination, emphasizing the principles of chemoselectivity and providing insights into experimental design and characterization of the resulting N-functionalized derivatives.
Introduction: The Challenge of Chemoselectivity
This compound presents a unique synthetic challenge due to the differential reactivity of its two nitrogen centers. The primary amino group (-NH₂) is a potent nucleophile, readily participating in a variety of bond-forming reactions. In contrast, the carbamate-protected amino group (-NHBoc) is significantly less nucleophilic due to the electron-withdrawing nature of the Boc group.[2][3] This inherent difference in reactivity forms the basis for the regioselective functionalization strategies discussed herein.
The Boc protecting group plays a crucial role, not only in directing functionalization to the primary amine but also in modulating the overall reactivity of the aromatic ring.[2][4] Its stability under a wide range of conditions, coupled with its straightforward removal under acidic conditions, makes it an indispensable tool in multistep synthesis.[2][3][5]
This guide will explore three key classes of N-functionalization reactions:
-
Acylation: The introduction of an acyl group to form an amide bond.
-
Sulfonylation: The formation of a sulfonamide linkage.
-
Reductive Amination: The creation of a secondary amine through reaction with a carbonyl compound and subsequent reduction.
For each transformation, we will provide a detailed, step-by-step protocol, discuss the underlying mechanistic principles, and present data for the characterization of the resulting products.
Core Principles and Experimental Design
The successful regioselective functionalization of this compound hinges on exploiting the electronic disparity between the two amino groups. The lone pair of electrons on the nitrogen of the primary amine is more available for nucleophilic attack compared to the delocalized lone pair of the Boc-protected amine.
Visualization of the Synthetic Strategy
The overall workflow for the selective functionalization of the primary amino group is depicted below. This process involves the targeted reaction at the -NH₂ position, followed by purification and characterization of the desired product.
Caption: General workflow for the regioselective functionalization of the primary amino group.
Protocols for N-Functionalization
The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates or scales.
Acylation of the Primary Amino Group
Acylation is a fundamental transformation for the synthesis of amides. The reaction of the primary amino group with an acylating agent, such as an acid chloride or anhydride, proceeds readily under mild conditions.[6][7][8]
Protocol 3.1.1: Acetylation with Acetic Anhydride
This protocol describes the synthesis of tert-butyl (2-acetamido-4-(thiophen-2-yl)phenyl)carbamate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 304.41 | 1.0 | 304 mg |
| Acetic Anhydride | 102.09 | 1.2 | 0.11 mL |
| Pyridine | 79.10 | 1.5 | 0.12 mL |
| Dichloromethane (DCM) | - | - | 10 mL |
Procedure:
-
Dissolve this compound in 10 mL of dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Separate the organic layer, wash with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Sulfonylation of the Primary Amino Group
Sulfonylation introduces a sulfonyl group to the primary amine, forming a stable sulfonamide linkage. This reaction is often carried out using a sulfonyl chloride in the presence of a base.[9][10]
Protocol 3.2.1: Tosylation with p-Toluenesulfonyl Chloride
This protocol details the synthesis of tert-butyl (4-(thiophen-2-yl)-2-(tosylamino)phenyl)carbamate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 304.41 | 1.0 | 304 mg |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 1.1 | 210 mg |
| Triethylamine (TEA) | 101.19 | 2.0 | 0.28 mL |
| Dichloromethane (DCM) | - | - | 10 mL |
Procedure:
-
Dissolve this compound in 10 mL of dichloromethane in a round-bottom flask.
-
Add triethylamine to the solution.
-
Add p-toluenesulfonyl chloride portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with 20 mL of DCM and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to afford the pure sulfonamide.
Reductive Amination of the Primary Amino Group
Reductive amination is a versatile method for forming secondary amines from a primary amine and a carbonyl compound.[11][12][13] The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ.[14]
Protocol 3.3.1: Reductive Amination with Benzaldehyde
This protocol describes the synthesis of tert-butyl (2-(benzylamino)-4-(thiophen-2-yl)phenyl)carbamate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 304.41 | 1.0 | 304 mg |
| Benzaldehyde | 106.12 | 1.1 | 0.11 mL |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 318 mg |
| Dichloroethane (DCE) | - | - | 10 mL |
| Acetic Acid (glacial) | 60.05 | catalytic | 1-2 drops |
Procedure:
-
To a stirred solution of this compound in 10 mL of dichloroethane, add benzaldehyde and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).
Characterization of N-Functionalized Products
The successful synthesis of the desired N-functionalized derivatives should be confirmed by a combination of spectroscopic techniques.
Spectroscopic Data Summary
The following table summarizes the expected key spectroscopic features for the characterization of the functionalized products.
| Functionalization | Product Name | ¹H NMR (δ, ppm) - Key Signals | ¹³C NMR (δ, ppm) - Key Signals | IR (cm⁻¹) - Key Absorptions |
| Acylation | tert-Butyl (2-acetamido-4-(thiophen-2-yl)phenyl)carbamate | New singlet for -COCH₃ (~2.1 ppm), shift in aromatic protons, amide N-H proton. | New carbonyl carbon (~168-170 ppm), methyl carbon (~24 ppm). | Amide C=O stretch (~1660-1680), N-H stretch (~3250-3350). |
| Sulfonylation | tert-Butyl (4-(thiophen-2-yl)-2-(tosylamino)phenyl)carbamate | New singlet for tosyl -CH₃ (~2.4 ppm), characteristic aromatic signals for the tosyl group, sulfonamide N-H proton. | Tosyl methyl carbon (~21 ppm), shifts in the aromatic region. | SO₂ stretches (asymmetric ~1340-1370, symmetric ~1150-1180), N-H stretch (~3200-3300). |
| Reductive Amination | tert-Butyl (2-(benzylamino)-4-(thiophen-2-yl)phenyl)carbamate | New singlet or doublet for benzylic -CH₂- (~4.3 ppm), characteristic aromatic signals for the benzyl group, secondary amine N-H proton. | New benzylic carbon (~45-50 ppm), shifts in the aromatic region. | N-H stretch for secondary amine (~3300-3500). |
Visualization of Reaction Mechanisms
The following diagrams illustrate the general mechanisms for each functionalization reaction.
Caption: Simplified mechanism of acylation.
Caption: Simplified mechanism of sulfonylation.
Caption: Simplified mechanism of reductive amination.
Conclusion
The protocols and principles outlined in this application note provide a robust foundation for the regioselective functionalization of the primary amino group in this compound. By leveraging the inherent differences in nucleophilicity between the primary amine and the Boc-protected amine, a wide range of N-functionalized derivatives can be synthesized in a controlled manner. These methods are broadly applicable in drug discovery and materials science, enabling the generation of diverse molecular scaffolds from a common, versatile intermediate.
References
-
YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023). [Link]
-
Scribd. Acetylation of Aniline. [Link]
-
IJARSCT. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2025). [Link]
-
Resonance – Journal of Science Education. A Convenient Laboratory Preparation of Acetanilide. [Link]
-
ACS Publications. Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. [Link]
-
MDPI. Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. (2024). [Link]
-
Scientific Publications. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. [Link]
-
ChemistryViews. Mild Sulfonylation of Anilines. (2017). [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]
-
Wikipedia. Reductive amination. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
MySkinRecipes. This compound. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. ias.ac.in [ias.ac.in]
- 9. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 10. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your synthetic success.
The synthesis of this molecule, a valuable intermediate in pharmaceutical research, typically involves a multi-step process that can present several challenges.[1] This guide will focus on a common synthetic route: a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the phenyl and thiophene rings, preceded or followed by functional group manipulations such as Boc-protection and nitro group reduction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on causality and providing actionable solutions.
Issue 1: Low Yield in the Suzuki-Miyaura Coupling Step
Question: My Suzuki-Miyaura coupling between the boronic acid/ester and the aryl halide is resulting in a low yield of the desired biaryl product. What are the likely causes and how can I improve it?
Answer: Low yields in Suzuki couplings are a frequent issue and can often be traced back to several key factors.[2][3] A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Catalyst and Ligand Integrity:
-
Cause: The palladium catalyst, especially Pd(II) precatalysts, can degrade over time, and phosphine ligands are susceptible to oxidation.[2] Inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species can also lower catalytic activity.[4]
-
Solution: Always use fresh, high-purity catalyst and ligand that have been stored correctly under an inert atmosphere. Consider using a pre-formed Pd(0) catalyst or an efficient precatalyst system to ensure the generation of the active catalytic species.[5]
-
-
Protodeboronation:
-
Cause: This is a major side reaction where the boronic acid/ester group is replaced by a hydrogen atom, particularly with electron-deficient boronic acids.[2]
-
Solution: The choice of base is critical. Milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial in minimizing protodeboronation.[5] While some protocols use aqueous bases, water can be a proton source for this side reaction, so using anhydrous conditions should be considered.[2]
-
-
Reaction Conditions:
-
Cause: Suboptimal temperature, reaction time, or inefficient mixing can all lead to reduced yields.[3] The choice of solvent is also critical for solubilizing reagents and stabilizing the catalytic species.[2]
-
Solution: A typical temperature range for Suzuki couplings is 80-110 °C.[5] It is important to monitor the reaction progress using a suitable analytical technique like TLC or LC-MS. For solvent systems, mixtures of polar aprotic solvents like 1,4-dioxane, THF, or DMF with water are common.[2]
-
-
Aryl Halide Reactivity:
-
Cause: The reactivity of the aryl halide coupling partner significantly impacts the reaction, with the general trend being I > Br > OTf >> Cl.[2]
-
Solution: If using a less reactive aryl chloride, specialized, highly active catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required to promote the difficult oxidative addition step.[5]
-
Issue 2: Incomplete Boc-Protection or Deprotection
Question: I am observing incomplete Boc-protection of the amine or difficulty in removing the Boc group. What factors influence the efficiency of these steps?
Answer: Both the introduction and removal of the tert-butyloxycarbonyl (Boc) group are fundamental steps that can be problematic if not optimized.
Boc-Protection:
-
Cause: Poor solubility of the starting material, particularly zwitterionic compounds, can hinder the reaction.[6] The nucleophilicity of the amine also plays a crucial role.
-
Solution: For substrates with poor solubility in common organic solvents, consider aqueous conditions with a base like NaOH or NaHCO₃.[6][7] The reaction of an amine with Boc anhydride is a straightforward nucleophilic attack.[8] Using a co-solvent like THF or acetone can help solubilize Boc₂O in aqueous mixtures.[7]
Boc-Deprotection:
-
Cause: Incomplete deprotection can stem from steric hindrance, insufficient acid strength or concentration, or suboptimal reaction time and temperature.[9] The stability of the Boc group is highly dependent on the acid concentration.[9]
-
Solution:
Issue 3: Formation of Side Products
Question: I am observing significant side product formation during my synthesis. What are the common side reactions and how can I minimize them?
Answer: Side reactions can significantly reduce the yield and complicate purification. Understanding their origin is key to mitigation.
Common Side Reactions:
-
Homocoupling:
-
Cause: This is the self-coupling of the boronic acid to form a biaryl byproduct, often promoted by the presence of oxygen or Pd(II) species.[5]
-
Solution: Ensure the reaction is thoroughly degassed to remove oxygen. Using a Pd(0) source or an efficient precatalyst system can also reduce homocoupling.[5]
-
-
Hydrodehalogenation:
-
Cause: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the formation of palladium hydride species can lead to the reductive cleavage of the aryl-halide bond.[11]
-
Solution: Careful selection of the base and solvent, along with ensuring an anhydrous environment, can minimize the formation of palladium hydrides.[11]
-
-
tert-Butylation:
-
Cause: During Boc deprotection with strong acids like TFA, a reactive tert-butyl cation is generated. This cation can alkylate nucleophilic residues on your molecule, leading to undesired modifications.[10]
-
Solution: Incorporate a scavenger, such as triisopropylsilane (TIS) or anisole, into the deprotection cocktail. Scavengers are nucleophiles that trap the tert-butyl cation before it can react with your product.[10]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my Suzuki-Miyaura coupling?
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5] The choice of base can significantly impact the reaction yield. Common inorganic bases include K₂CO₃, Na₂CO₃, and K₃PO₄.[5] The optimal base is highly dependent on the specific substrates, catalyst, and solvent system, so screening different bases is a recommended optimization step.[5]
Q2: What is the best way to monitor the progress of my reactions?
Careful reaction monitoring is crucial to ensure complete conversion and to avoid unnecessary exposure to harsh conditions.[9]
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of starting materials and the appearance of products.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the consumption of starting material and formation of the desired product, confirming its mass.[9]
Q3: My final product is difficult to purify. What strategies can I employ?
Purification challenges often arise from closely eluting impurities or side products.
-
Chromatography: Column chromatography on silica gel is a standard method.[12] Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexane) to improve separation.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification technique.
-
Acid-Base Extraction: Utilize the amine functional groups in your molecule. By adjusting the pH of an aqueous solution, you can selectively move your product between an organic and aqueous layer, leaving neutral impurities behind.[13]
Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2-5 mol%) with a phosphine ligand | A common and effective starting point for many couplings.[2] |
| Ligand | SPhos or XPhos (Ligand:Pd ratio of 2:1 to 4:1) | Bulky, electron-rich ligands are often effective for challenging couplings.[5] |
| Base | K₃PO₄ (2-3 equivalents) | A strong base that is often effective in challenging couplings.[5] |
| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system that solubilizes both organic and inorganic reagents.[2] |
| Temperature | 80-100 °C | A typical temperature range to ensure a reasonable reaction rate.[2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 eq), boronic acid or ester (1.2-1.5 eq), base (2.0-3.0 eq), palladium catalyst, and ligand.[5]
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[2]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[5]
-
Monitor the reaction progress using TLC or LC-MS.[5]
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Workflow for Troubleshooting Low Yield in Suzuki Coupling
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.
References
- Benchchem.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Patel, I., Ganesan, G., & Jain, S. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Vapourtec. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Benchchem. Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid.
- YouTube.
- RSC Publishing.
- Benchchem. Technical Support Center: Troubleshooting Boc Deprotection.
- Benchchem. PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection.
- NIH. Synthesis of tert-butyl (substituted benzamido)
- Wikipedia.
- Reddit. Having great trouble with a Boc-protection reaction.
- Reddit. Why am I getting low yield for my Suzuki coupling reaction?.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Benchchem.
- Michael Pittelkow.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- NIH. Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes.
- Reddit. Having great trouble with a Boc-protection reaction.
- NIH. tert-Butyl N-(thiophen-2-yl)
- Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester.
- ACS Publications.
- MySkinRecipes. tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)
- Google Patents.
- PubMed.
- Journal of the American Chemical Society.
- ACS Publications. A Convenient Reductive Deamination (Hydrodeamination)
- ChemRxiv.
- ResearchGate. Synthesis of tert-butyl (substituted benzamido)
- Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Chemical Reviews.
- The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
Side reactions in the synthesis of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate
Welcome to the Technical Support Center for the synthesis of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate . This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable pharmaceutical intermediate.[1] As Senior Application Scientists, we provide not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your experiments effectively.
Introduction: Navigating the Synthesis
The synthesis of this compound typically proceeds via one of two strategic routes. Each path presents a unique set of challenges, from controlling selectivity in cross-coupling reactions to achieving chemoselective protection of a diamine. This guide is structured to address the specific issues of each route in a direct question-and-answer format.
Two Common Synthetic Pathways:
-
The Suzuki Coupling Route: This multi-step approach involves the palladium-catalyzed Suzuki-Miyaura coupling of a protected bromo-nitrophenyl precursor with a thiophene boronic acid, followed by a chemoselective nitro group reduction.
-
The Selective Protection Route: This strategy begins with the pre-formed 4-(thiophen-2-yl)benzene-1,2-diamine and focuses on the selective mono-N-Boc protection of one of the two non-equivalent amino groups.
Below, we provide troubleshooting guides for both pathways, followed by general FAQs for purification and analysis.
Part 1: Troubleshooting the Suzuki Coupling Route
This route offers robust scalability but requires careful control over three distinct chemical transformations: Boc protection, Suzuki coupling, and nitro reduction.
Visualizing the Workflow: Suzuki Coupling Route
Caption: Synthetic workflow for the Suzuki Coupling Route.
Frequently Asked Questions & Troubleshooting
Question 1: "My Suzuki coupling reaction is low-yielding, and my TLC shows several new, less polar spots. What are these byproducts and how can I prevent them?"
Answer: This is a classic issue in Suzuki-Miyaura cross-coupling reactions. The less polar spots are almost certainly homo-coupled byproducts.
Root Cause Analysis:
-
Aryl Homocoupling: Your starting material, tert-butyl (4-bromo-2-nitrophenyl)carbamate, can couple with itself to form a biphenyl byproduct. This is often promoted by high catalyst loading or the presence of oxygen.
-
Boronic Acid Homocoupling (Bithiophene): More commonly, the thiophene-2-boronic acid couples with itself. This side reaction is particularly prevalent with electron-rich heteroaryl boronic acids and is often accelerated by the choice of base and solvent.[2]
-
Protodehalogenation/Protodeborylation: You may also be observing the formation of tert-butyl (2-nitrophenyl)carbamate (via protodehalogenation) or thiophene (via protodeborylation). This occurs when the aryl halide or boronic acid reacts with a proton source (e.g., residual water in the solvent) instead of the other coupling partner.
Diagnostic Workflow:
Caption: Troubleshooting flowchart for Suzuki coupling side reactions.
Preventative Measures & Optimized Protocol:
-
Rigorous Inert Atmosphere: Oxygen is a known culprit in promoting homocoupling. Ensure your reaction vessel and solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
High-Quality Reagents: Use fresh, high-purity thiophene-2-boronic acid. Boronic acids can degrade over time to form boroxines, which can affect reactivity.[2]
-
Ligand and Base Selection: The choice of ligand is critical. Modern, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to promote the desired reductive elimination step over side reactions.[2][3] A weaker base like K₂CO₃ or Cs₂CO₃ is often preferable to strong bases like NaOH or alkoxides, which can accelerate boronic acid decomposition.
Question 2: "During the nitro reduction step, my Boc protecting group is being cleaved. What is the most compatible reduction method?"
Answer: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[4] Many common nitro reduction methods (e.g., SnCl₂ in EtOH, Fe/HCl) create a highly acidic environment, leading to partial or complete deprotection of your desired product.
Root Cause Analysis: The mechanism of acid-catalyzed Boc cleavage involves protonation of the carbonyl oxygen followed by the loss of the stable tert-butyl cation, which forms isobutylene and CO₂.
Comparison of Nitro Reduction Methods:
| Method | Reagents | Typical Conditions | Boc Compatibility | Pros | Cons |
| Catalytic Hydrogenation | H₂ (balloon or Parr), Pd/C | MeOH or EtOAc, rt | Excellent | Clean, high-yielding, easy workup. | Requires specialized equipment; catalyst can be pyrophoric; sulfur on thiophene can poison catalyst. |
| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux | Good | No H₂ gas required; generally fast. | Thiophene can still be an issue; requires heating. |
| Metal/Acid | Fe/HCl or SnCl₂/HCl | EtOH/H₂O, reflux | Poor | Inexpensive, robust. | Causes Boc cleavage ; harsh conditions; metal waste. |
| Metal/Neutral Salt | Fe powder, NH₄Cl | EtOH/H₂O, reflux | Excellent | Inexpensive, avoids strong acid. | Can be slower; requires filtration of fine iron particles. |
Recommended Protocol: Chemoselective Reduction with Iron in Neutral Conditions
This method is cost-effective, operationally simple, and, most importantly, preserves the acid-sensitive Boc group.
-
Setup: In a round-bottom flask, combine tert-butyl (2-nitro-4-(thiophen-2-yl)phenyl)carbamate (1.0 equiv.), iron powder (5.0 equiv.), and ammonium chloride (4.0 equiv.).
-
Solvent: Add a 3:1 mixture of ethanol and water.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and monitor by TLC. The reaction is typically complete in 2-4 hours.
-
Workup: Cool the reaction to room temperature and filter the entire mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethyl acetate.
-
Extraction: Concentrate the filtrate to remove the ethanol, then perform a standard aqueous workup with ethyl acetate and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
Part 2: Troubleshooting the Selective Protection Route
This route is more convergent but hinges on controlling the regioselectivity and mono-alkylation of the starting diamine, which has two nucleophilic sites.
Visualizing the Workflow: Selective Protection Route
Caption: Synthetic workflow for the Selective Protection Route.
Frequently Asked Questions & Troubleshooting
Question 1: "My primary side product is the di-Boc protected diamine, which is difficult to separate. How can I maximize mono-protection?"
Answer: This is the most common challenge with this route. Preventing the second amino group from reacting requires careful control of stoichiometry and reaction conditions. Using a large excess of the diamine is not economical if it is a valuable intermediate.[5]
Root Cause Analysis: Once the first Boc group is attached, the remaining free amine is still nucleophilic enough to react with any excess (Boc)₂O, leading to the di-protected byproduct.
Preventative Measures & Optimized Protocol:
-
Stoichiometry is Key: Use a slight sub-stoichiometric amount of di-tert-butyl dicarbonate ((Boc)₂O), typically 0.9-0.95 equivalents. This ensures the protecting group is the limiting reagent.
-
Slow Addition at Low Temperature: Dissolve the diamine in a suitable solvent (e.g., THF or DCM). Cool the solution to 0 °C or even -10 °C. Dissolve the (Boc)₂O in a small amount of the same solvent and add it dropwise via a syringe pump over several hours. This maintains a very low concentration of the electrophile, favoring the initial, more rapid reaction with one amine group.
-
Protonation Strategy: A clever and effective method is to mono-protonate the diamine with one equivalent of a strong acid like HCl.[6] The resulting ammonium salt is no longer nucleophilic, leaving only one free amine to react. After the Boc protection is complete, a simple basic workup neutralizes the salt, yielding the mono-protected product.
Recommended Protocol: Mono-Protonation for Selective Protection
-
Salt Formation: Dissolve 4-(thiophen-2-yl)benzene-1,2-diamine (1.0 equiv.) in anhydrous methanol at 0 °C. Add exactly 1.0 equivalent of HCl (as a solution in methanol, which can be prepared from acetyl chloride or SOCl₂ and methanol) dropwise.[7] Stir for 30 minutes to allow for equilibration.
-
Protection: Add (Boc)₂O (1.0 equiv.) and a non-nucleophilic base like triethylamine (1.1 equiv.) to the mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water. Adjust the pH to >10 with 2N NaOH solution. Extract the product with dichloromethane or ethyl acetate. The organic layers are then dried, filtered, and concentrated. This method often yields a much cleaner product profile with minimal di-protection.[6][7]
Question 2: "I am getting a mixture of two different mono-protected isomers. How can I improve regioselectivity for the desired product?"
Answer: The two amino groups in 4-(thiophen-2-yl)benzene-1,2-diamine are electronically and sterically distinct. The desired product has the Boc group on the amine at position 1 (para to the thiophene), leaving the amine at position 2 (meta to the thiophene) free.
Root Cause Analysis:
-
Steric Hindrance: The amino group at position 2 is ortho to the other amino group, which might provide some minor steric hindrance.
-
Electronic Effects: The thiophene ring is an electron-donating group. This effect is felt more strongly at the para position (position 1 amine) than the meta position (position 2 amine), potentially making the position 1 amine slightly more nucleophilic. However, the free amine at position 2 also influences the electronics. The precise outcome depends on a subtle balance.
Strategies to Improve Regioselectivity:
-
Solvent Effects: The polarity of the solvent can influence which amine is more available for reaction. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, acetonitrile) to see if the isomeric ratio changes.
-
Bulky Protecting Group Reagents: While (Boc)₂O is standard, using a bulkier electrophile might enhance selectivity for the less-hindered amine. However, this is less common for Boc protection.
-
Purification: Ultimately, this may be a separation challenge. The two isomers will likely have slightly different polarities. Careful column chromatography on silica gel with a shallow gradient of ethyl acetate in hexanes is the most reliable method for separation. Use a high-purity, small particle size silica for best results.
Part 3: General FAQs
Question: What is the best general method for purifying the final product, this compound?
Answer: Flash column chromatography is the most effective method for obtaining high-purity material.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution is recommended. Start with a low polarity mixture (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity to 20-30% Ethyl Acetate. The di-Boc byproduct (if present) will elute first, followed by the desired mono-Boc product, and finally the highly polar starting diamine.
-
Visualization: The product is UV-active. Use a TLC stain like potassium permanganate if needed.
For material that is already >95% pure, recrystallization can be an effective final polishing step. A solvent system like ethyl acetate/hexanes or toluene/heptane is a good starting point.
Question: How can I definitively confirm the structure and distinguish between the two possible mono-Boc isomers using NMR?
Answer: Standard 1D ¹H NMR will show all the expected peaks, but assigning the exact position of the Boc group requires a 2D NMR experiment.
-
¹H-¹H NOESY or ROESY: This is the most powerful tool. A Nuclear Overhauser Effect (NOE) correlation between the protons of the Boc group's tert-butyl singlet and a nearby aromatic proton will confirm the regiochemistry.
-
For the desired isomer, you would expect to see an NOE between the t-Bu protons and the aromatic proton at position 5 of the phenyl ring.
-
For the undesired isomer (Boc at position 2), you would expect an NOE between the t-Bu protons and the aromatic protons at positions 1 and 3.
-
-
¹H-¹³C HMBC: A Heteronuclear Multiple Bond Correlation experiment can show a 3-bond correlation between the tert-butyl protons and the carbon atom of the phenyl ring to which the protected nitrogen is attached (C1).
References
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health. [Link]
-
Pittelkow, M., et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. University of Copenhagen. [Link]
-
tert-Butyl N-(thiophen-2-yl)carbamate. (2014). National Institutes of Health. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). Mono Carbamate Protection of Aliphatic Diamines Using Alkyl Phenyl Carbonates. Organic Syntheses, 84, 209. [Link]
-
This compound. MySkinRecipes. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2010). ResearchGate. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]
-
tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. PubChem. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of Tert-Butyl (1s,2s)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 174. [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof.
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). National Institutes of Health. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2014). SciELO México. [Link]
-
1 Protection Reactions. Wiley-VCH. [Link]
-
Selective Mono‐BOC Protection of Diamines. (2006). ResearchGate. [Link]
-
Selective Mono-Boc-Protection of Bispidine. (2012). Sciforum. [Link]
-
Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. (2021). Dalton Transactions. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2007). National Institutes of Health. [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2016). National Institutes of Health. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Technical Support Center: Purification of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate
Welcome to the technical support center for the purification of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this intermediate in high purity. As a key building block in medicinal chemistry, the purity of this compound is paramount for the success of subsequent synthetic steps.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. The methodologies described herein are grounded in established chemical principles and validated through extensive field experience.
Purification Workflow Overview
The purification of this compound from a crude reaction mixture typically follows a logical progression. The following flowchart outlines the recommended decision-making process for isolating the target compound with high purity.
Caption: Decision workflow for the purification of this compound.
Troubleshooting and FAQs
Section 1: Initial Analysis and Common Impurities
Question 1: My crude product is a dark, oily residue after synthesis. What are the likely impurities?
Answer: The synthesis of this compound likely involves a Suzuki-Miyaura cross-coupling reaction. The resulting crude product can contain a variety of impurities. Common byproducts from this type of reaction include:
-
Homocoupling Products: These are dimers of your starting materials, such as bithiophene or a biphenyl derivative.
-
Dehalogenation Products: The starting aryl halide can be reduced, leading to the loss of the halogen atom.
-
Residual Palladium Catalyst: Palladium residues can adhere to the product, often causing a dark coloration.
-
Unreacted Starting Materials: Incomplete reactions will leave behind the initial aryl halide and boronic acid or ester.
-
Boronic Acid Derivatives: Boronic acids can form anhydrides (boroxines) or other related species.
A preliminary Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is crucial to identify the number and relative polarity of these impurities, which will guide your purification strategy.
Section 2: Column Chromatography
Question 2: What are the recommended starting conditions for column chromatography?
Answer: Based on the structure of the target molecule, which contains both polar (amine) and non-polar (tert-butyl, thiophene, phenyl) groups, a normal-phase silica gel column chromatography is the most effective primary purification method.
A gradient elution is recommended to effectively separate the target compound from less polar byproducts and more polar impurities.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for a broad range of polarities. |
| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | Provides a good polarity range for elution.[1] |
| Initial Eluent | 95:5 Hexane/Ethyl Acetate | To elute non-polar impurities like homocoupling products. |
| Gradient | Gradually increase Ethyl Acetate concentration | To elute the target compound as the polarity of the mobile phase increases. |
| Monitoring | TLC with UV visualization and/or staining | To track the separation and identify fractions containing the pure product. |
Experimental Protocol: Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity solvent (e.g., 95:5 hexane/ethyl acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this mixture and carefully add it to the top of the prepared column.
-
Elution: Begin eluting with the low-polarity solvent, collecting fractions.
-
Gradient: Gradually increase the proportion of the more polar solvent (ethyl acetate). For a compound of this nature, a stepwise gradient from 5% to 30% ethyl acetate is a good starting point.[1]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Question 3: My compound is streaking on the TLC plate and eluting very slowly from the column. What should I do?
Answer: Streaking and slow elution are indicative of strong interactions between your compound and the acidic silica gel, likely due to the basicity of the free amino group. To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount of triethylamine (e.g., 0.5-1% v/v) into your eluent system. This will neutralize the acidic sites on the silica, reducing tailing and improving the peak shape.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase, although silica is generally preferred for its higher resolving power.
Question 4: I see a new, more polar spot on my TLC after chromatography that wasn't in the crude mixture. What is it?
Answer: This is likely due to the partial deprotection of the tert-butoxycarbonyl (Boc) group on the acidic silica gel. The Boc group is known to be labile under acidic conditions.[2] The resulting free diamine is significantly more polar. To prevent this:
-
Neutralize the Silica: As mentioned above, adding triethylamine to the eluent can help.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Use Deactivated Silica: Consider using silica gel that has been pre-treated with a base.
Section 3: Recrystallization
Question 5: Column chromatography yielded a product that is still not sufficiently pure. Can I use recrystallization?
Answer: Yes, recrystallization is an excellent secondary purification technique to remove minor, closely-eluting impurities and obtain a crystalline solid.[3] The key is to find a suitable solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Question 6: What solvents should I screen for recrystallization?
Answer: A good starting point is to screen a range of solvents with varying polarities. Given the structure of your molecule, consider the following:
| Solvent/System | Rationale |
| Ethanol or Methanol | The polar hydroxyl group can interact with the amine and carbamate, while the alkyl chain provides some non-polar character. |
| Ethyl Acetate/Hexane | A versatile two-solvent system. Dissolve the compound in a minimal amount of hot ethyl acetate and then add hot hexane until the solution becomes slightly turbid. Slow cooling should induce crystallization.[3] |
| Toluene | The aromatic nature of toluene can facilitate the dissolution of your aromatic compound at higher temperatures. |
| Acetonitrile | A polar aprotic solvent that can be effective for moderately polar compounds. |
Experimental Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.
-
Dissolution: In a flask, dissolve the impure compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
Final Purity Assessment
Regardless of the purification method employed, a final purity assessment is critical. This should be performed using a combination of techniques:
-
¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.
-
LC-MS: To confirm the molecular weight and assess purity.
-
HPLC: To obtain a quantitative measure of purity (e.g., >98%).
By following this structured approach to purification and troubleshooting, researchers can confidently obtain high-purity this compound for their downstream applications.
References
- Binder, D., et al. (1977).
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002).
- Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses.
-
Shaik, S. P., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Available at: [Link]
- Kruse, L. I., et al. (1989). Synthesis of Thiophene-Containing Compounds. Journal of Medicinal Chemistry.
Sources
Stability issues of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate under acidic conditions
Welcome to the technical support center for tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the expertise to anticipate and resolve challenges in your synthetic workflows.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during the manipulation and deprotection of this compound.
Issue 1: Premature or Uncontrolled Deprotection of the Boc Group
Question: I'm observing the loss of the Boc (tert-butoxycarbonyl) protecting group from my compound even under supposedly mild acidic conditions during workup or chromatography. What is causing this, and how can I prevent it?
Answer: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, meaning it is designed to be removed under acidic conditions.[1][2] The stability of the Boc group is highly dependent on the specific acidic environment. The generally accepted mechanism for cleavage involves protonation of the carbamate's carbonyl oxygen, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[3][4][5][6]
Several factors can contribute to premature deprotection:
-
Choice of Acid: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for Boc deprotection and will rapidly cleave the group.[7][8] Even weaker acids, if used in high concentrations or at elevated temperatures, can cause unwanted deprotection.
-
Solvent Effects: The choice of solvent can influence the acidity of the medium. Protic solvents can facilitate protonation and subsequent cleavage.
-
Stationary Phase in Chromatography: Normal-phase silica gel is inherently acidic and can cause partial or complete deprotection of highly sensitive substrates during purification.
Preventative Measures:
-
Neutralize Acidic Reagents: Ensure that any acidic reagents from previous steps are thoroughly quenched and neutralized before proceeding with workup or purification.
-
Buffer Chromatographic Systems: If using silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent system. Alternatively, using a different stationary phase like alumina may be beneficial.
-
Aqueous Bicarbonate Washes: During aqueous workup, washing with a saturated sodium bicarbonate solution can help neutralize residual acids.
Issue 2: Formation of Unidentified Side Products During Acidic Deprotection
Question: Upon treating my compound with strong acid (e.g., TFA) to remove the Boc group, I'm getting a complex mixture of products instead of the expected diamine. What are these side products, and how can I minimize their formation?
Answer: The formation of side products during Boc deprotection is often linked to the reactive tert-butyl cation intermediate generated during the cleavage process.[9][10] This cation is a potent electrophile and can alkylate any nucleophiles present in the reaction mixture.[11]
In the case of this compound, potential nucleophiles include:
-
The Thiophene Ring: The electron-rich thiophene ring is susceptible to electrophilic substitution. The tert-butyl cation can potentially alkylate the thiophene ring, leading to tert-butylated impurities.
-
The Aromatic Ring: The phenyl ring, activated by the amino groups, can also be a target for alkylation by the tert-butyl cation.[10]
-
The Deprotected Amine: The newly formed free amine can also react with the tert-butyl cation, although this is generally less common.
Strategies to Minimize Side Product Formation:
-
Use of Scavengers: The most effective way to prevent unwanted alkylation is to add a "scavenger" to the reaction mixture.[9] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it.[9]
-
Lower Reaction Temperature: Performing the deprotection at a lower temperature (e.g., 0 °C) can help control the rate of side reactions.
-
Optimize Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS to ensure you stop the reaction as soon as the starting material is consumed, minimizing the exposure of the product to the harsh acidic conditions.[12]
| Scavenger | Target Nucleophile |
| Triisopropylsilane (TIS) | General purpose, effective for various nucleophiles. |
| Anisole / Thioanisole | Protects electron-rich aromatic rings.[9][11] |
Frequently Asked Questions (FAQs)
Q1: How stable is the thiophene ring in this compound to the acidic conditions used for Boc deprotection?
A1: The thiophene ring is generally considered to be relatively stable under the acidic conditions typically used for Boc deprotection.[13][14] It is much more stable to acid than other five-membered heterocycles like furan and pyrrole.[15] However, very strong, hot acids like phosphoric acid can cause thiophene to trimerize.[13] Under standard Boc deprotection conditions (e.g., TFA in DCM at room temperature), significant degradation of the thiophene ring is not expected.
Q2: Can I selectively deprotect the Boc group in the presence of other acid-labile protecting groups?
A2: The Boc group is one of the more acid-sensitive protecting groups, allowing for potential selective deprotection.[10] Its removal in the presence of groups like tert-butyl esters can be achieved under carefully controlled conditions, for example, using concentrated sulfuric acid in tert-butyl acetate.[16][17] However, achieving high selectivity requires careful optimization of the acid, solvent, temperature, and reaction time. It is crucial to perform small-scale test reactions to determine the optimal conditions for your specific substrate.
Q3: What are the best analytical techniques to monitor the progress of the Boc deprotection?
A3: Several techniques can be used to monitor the deprotection:
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method. The deprotected product, being a free amine, will be significantly more polar than the Boc-protected starting material and will have a lower Rf value.[12] The free amine can often be visualized with a ninhydrin stain.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative assessment of the reaction progress, allowing you to determine the percentage of starting material remaining and the purity of the product.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a definitive method to confirm the completion of the reaction. The characteristic singlet of the nine equivalent protons of the tert-butyl group, typically found around 1.4-1.5 ppm, will disappear upon successful deprotection.[18]
-
Mass Spectrometry (MS): Mass spectrometry will show a mass difference of -100.12 amu corresponding to the loss of the Boc group.[18]
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store the compound at 2-8°C, protected from light, in a dry and sealed container to ensure its long-term stability.[19]
Experimental Protocol: Controlled Acidic Deprotection
This protocol provides a general method for the deprotection of this compound using trifluoroacetic acid with a scavenger.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triisopropylsilane (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (10-20 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS every 15-30 minutes.
-
Once the starting material is consumed, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Visualization of the Deprotection Mechanism
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
References
-
Fiveable. (n.d.). Acid-Labile Protecting Groups. Retrieved from [Link]
- Liu, Y.-S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
K. C. Nicolaou Research Group. (n.d.). Protecting Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
University of Oxford. (n.d.). Chapter 9. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Deprotection of N-tert-butoxycarbonyl (Boc) groups in the presence of tert-butyl esters. Retrieved from [Link]
-
ACS Publications. (n.d.). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2024). Why is thiophene stable to acid? Retrieved from [Link]
-
ACS Publications. (n.d.). Some novel, acid-labile amine protecting groups. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
SpringerLink. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA? Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
-
Michael Pittelkow Research Group. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. Retrieved from [Link]
-
ACS Publications. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 14. reddit.com [reddit.com]
- 15. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. This compound [myskinrecipes.com]
Technical Support Center: Optimizing HPLC Separation of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate Isomers
Welcome to the technical support center for the chromatographic analysis of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate and its potential positional isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and selective HPLC methods for these challenging compounds.
The separation of positional isomers of aromatic amines, such as the potential impurities of this compound, is a common challenge in pharmaceutical analysis. These isomers often have very similar physicochemical properties, making their separation by conventional reversed-phase HPLC difficult. This guide provides a structured approach to method development and troubleshooting, grounded in established chromatographic principles.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the development of HPLC methods for aromatic amine isomers.
Q1: What is the best type of HPLC column for separating positional isomers of aromatic compounds like this?
Answer: For separating aromatic positional isomers, stationary phases that can offer alternative selectivity beyond simple hydrophobicity are highly recommended. While a standard C18 column is a common starting point in reversed-phase chromatography, it often fails to resolve closely related isomers.[1]
-
Phenyl-based columns (e.g., Phenyl-Hexyl, Biphenyl, PFP): These are often the best choice.[2] They provide unique π-π interactions between the phenyl rings of the stationary phase and the aromatic/heterocyclic rings (phenyl and thiophene) of your analyte.[3][4] These interactions are sensitive to the electron density and substitution patterns on the aromatic rings, which can differ significantly between positional isomers, thus enabling their separation.[5]
-
Embedded Polar Group (EPG) columns: These columns have a polar group (like an amide or carbamate) embedded in the alkyl chain.[2] They can reduce interactions with residual silanols, leading to better peak shape for basic compounds like amines, and offer different selectivity compared to standard C18 phases.[1]
Q2: How does mobile phase pH affect the separation of these isomers?
Answer: Mobile phase pH is one of the most critical parameters for controlling the retention and selectivity of ionizable compounds, such as the primary amine in your analyte.[4][6]
-
Analyte Ionization: The primary amine group will be protonated (positively charged) at a pH below its pKa and neutral at a pH above its pKa. This change in ionization state drastically alters the compound's polarity and its interaction with the stationary phase.[7]
-
Improving Retention and Peak Shape: To achieve good retention on a reversed-phase column, it is often preferable to work at a pH that suppresses the ionization of the basic amine group (i.e., a higher pH), making the analyte more hydrophobic. Working at a pH close to the analyte's pKa can lead to peak distortion or splitting because both ionized and unionized forms may exist simultaneously.[4]
-
Selectivity Control: Since positional isomers can have slightly different pKa values, adjusting the pH of the mobile phase can be a powerful tool to manipulate their relative retention times and achieve separation.[6] A good starting point is to screen pH values at least 2 units away from the analyte's pKa.
Q3: Which organic modifier, acetonitrile or methanol, is better for this separation?
Answer: The choice of organic modifier can significantly influence selectivity, especially on phenyl-based columns.
-
Acetonitrile (ACN): Generally provides higher efficiency (narrower peaks) and lower backpressure.
-
Methanol (MeOH): Is a protic solvent and can engage in different hydrogen bonding interactions. Crucially, some studies suggest that methanol can enhance π-π interactions between the analyte and a phenyl stationary phase, while acetonitrile may suppress them.[8] Therefore, for separating aromatic isomers on a phenyl column, methanol is often a better choice for maximizing selectivity.[9]
It is highly recommended to screen both solvents during method development, as the optimal choice is analyte and stationary phase dependent.
Q4: Can adjusting the column temperature improve the resolution of my isomers?
Answer: Yes, temperature is a valuable tool for fine-tuning selectivity.[5] Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to higher efficiency and sharper peaks.[10][11] More importantly, changing the temperature can alter the thermodynamics of the interactions between the analytes and the stationary phase, which can change the relative retention of the isomers and improve resolution.[12] Even small changes in temperature (e.g., ±5 °C) can have a significant impact on the separation of closely eluting compounds.[5] It is crucial to use a column oven to maintain a stable and consistent temperature for reproducible results.[13]
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the separation of this compound isomers.
Issue 1: Poor Resolution or Complete Co-elution of Isomers
Your isomers are eluting as a single peak or with significant overlap (Resolution < 1.5).
Troubleshooting Workflow: Poor Resolution
Caption: Systematic workflow for troubleshooting poor resolution.
Issue 2: Peak Tailing or Poor Peak Shape
The peak for your main analyte or its isomers is asymmetrical, often with a tail.
-
Cause & Rationale: Peak tailing for basic compounds like amines is frequently caused by secondary interactions with acidic residual silanol groups on the silica surface of the column.[1] This is especially problematic at mid-range pH where the amine is protonated (basic) and the silanols are ionized (acidic).
-
Solutions:
-
Adjust Mobile Phase pH: Increase the pH of the mobile phase (e.g., to pH > 8, ensuring your column is stable at this pH). At high pH, the amine is neutral, and the silanols are ionized but are "overloaded" by the buffer cations, minimizing secondary interactions.
-
Use a Mobile Phase Additive: Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
Switch to a High-Purity or End-capped Column: Modern columns made from high-purity silica and with advanced end-capping are designed to have minimal accessible silanols. An embedded polar group (EPG) column can also significantly improve peak shape for bases.[1]
-
Issue 3: Irreproducible Retention Times
The retention times for your peaks are shifting between injections or between different days.
-
Cause & Rationale: Retention time stability is critical for reliable identification. Drifting retention times are usually caused by an unstable chromatographic system.
-
Solutions:
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the starting mobile phase conditions before each injection. A minimum of 10-15 column volumes is recommended, especially when changing mobile phases.
-
Check Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. If using a buffer, always measure the pH after adding the organic modifier. Volatilization of the organic component can change the mobile phase strength over time; prepare fresh mobile phase daily.
-
Verify Temperature Control: Use a column oven and ensure it is maintaining a constant temperature. Fluctuations in ambient lab temperature can cause significant retention time shifts if the column is not thermostatted.[5]
-
Check for System Leaks: Even a small leak in the pump, injector, or fittings can cause pressure fluctuations and lead to unstable retention times.[14]
-
Experimental Protocols & Data
Recommended Starting Methodologies
The following table outlines recommended starting conditions for separating this compound and its isomers. These should be used as a starting point for further optimization.
| Parameter | Condition 1: Phenyl-Hexyl Column | Condition 2: C18 Column (for comparison) | Rationale |
| Column | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) | C18 (e.g., 150 x 4.6 mm, 3.5 µm) | Phenyl-Hexyl offers π-π interactions for enhanced selectivity of aromatic isomers.[2][15] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 9.5 | 0.1% Formic Acid in Water | High pH deprotonates the amine, improving peak shape and retention. Low pH protonates it.[15] |
| Mobile Phase B | Methanol | Acetonitrile | Methanol is recommended for Phenyl columns to enhance π-π interactions.[8] ACN is a standard choice for C18. |
| Gradient | 30% to 80% B over 20 minutes | 20% to 70% B over 20 minutes | A shallow gradient is recommended to maximize the separation of closely eluting isomers.[10] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 40 °C | 40 °C | Elevated temperature improves efficiency and can alter selectivity.[5] |
| Detection | UV at 254 nm (or analyte λmax) | UV at 254 nm (or analyte λmax) | - |
| Injection Vol. | 5 µL | 5 µL | - |
Logical Relationship Diagram for Method Development
This diagram illustrates the logical flow for developing a selective HPLC method for positional isomers.
Caption: A logical workflow for HPLC method development.
This guide provides a comprehensive framework for successfully separating this compound and its positional isomers. By systematically evaluating stationary phase, mobile phase, and temperature, and by following the structured troubleshooting advice, researchers can develop robust and reliable HPLC methods for these challenging analytes.
References
- Chrom Tech. (2025, October 28). How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc.
-
McGachy, N. T., & Zhou, L. (2009). Comparison of the influence of organic modifier on the secondary interactions of polar embedded and classical alkyl-silica reversed phase HPLC stationary phases. Journal of Separation Science, 32(23-24), 4101–4112. [Link]
- Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
-
Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
-
Barwick, V. J., & McDowall, M. A. (2005). Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. Journal of Chromatography A, 1069(1), 71-81. [Link]
- HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns.
- BenchChem. (n.d.).
- Mastelf. (2025, February 28).
-
Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
- Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex.
- RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
-
R Discovery. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. R Discovery. [Link]
- Sigma-Aldrich. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
- Regis Technologies. (2023, September 25).
- Crawford Scientific. (2023, September 26).
- BenchChem. (n.d.).
- Industry News. (2023, December 27).
- Thames Restek. (n.d.).
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- LCGC International. (n.d.).
- Moravek. (n.d.).
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. welch-us.com [welch-us.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. thamesrestek.co.uk [thamesrestek.co.uk]
- 5. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 6. researchgate.net [researchgate.net]
- 7. pi pi interactions - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the influence of organic modifier on the secondary interactions of polar embedded and classical alkyl-silica reversed phase HPLC stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. halocolumns.com [halocolumns.com]
- 11. phenomenex.com [phenomenex.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate - Impurity Profiling and Troubleshooting
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate (CAS: 335255-43-1). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this key building block in their synthetic workflows.[1] The presence of impurities, even in trace amounts, can have significant downstream effects on reaction outcomes, biological activity, and regulatory filings. This guide provides in-depth answers to common questions regarding impurity identification, their synthetic origins, and practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in a commercial batch of this compound?
The impurity profile of your material is a direct reflection of its synthetic history. The most plausible synthetic route involves a palladium-catalyzed cross-coupling reaction (like the Suzuki-Miyaura reaction) to form the thiophene-phenyl bond, followed by selective protection of an amino group.[2] Consequently, impurities typically arise from unreacted starting materials, side-reactions, or subsequent degradation.
Below is a summary of common process-related impurities and potential degradation products.
| Impurity Type | Potential Structure/Name | Δ Mass from Product (C₁₅H₁₈N₂O₂S, MW: 290.38) | Likely Origin |
| Starting Material | 4-(Thiophen-2-yl)benzene-1,2-diamine | -100.13 | Incomplete Boc protection |
| Starting Material | Thiophene-2-boronic acid / ester | - | Unreacted Suzuki coupling partner |
| Starting Material | Boc-protected bromo/iodo-phenylenediamine | - | Unreacted Suzuki coupling partner |
| Over-reaction | Di-Boc protected product | +100.13 | Non-selective protection of both amino groups |
| Homocoupling | 5,5'-(1,2-Phenylene)bis(thiophene) derivatives | Varies | Suzuki side-reaction (boronic acid homocoupling)[3] |
| Homocoupling | Biphenyl derivatives | Varies | Suzuki side-reaction (aryl halide homocoupling) |
| Degradation | Thiophene-S-oxide derivative | +16.00 | Oxidation of the thiophene sulfur atom[4][5] |
| Degradation | Thiophene-S,S-dioxide derivative | +32.00 | Further oxidation of the thiophene sulfur atom[6] |
Q2: My LC-MS analysis shows a significant peak at [M+100]. What is this impurity and how can it be avoided?
An impurity with a mass difference of +100.13 Da almost certainly corresponds to the di-Boc protected species: tert-Butyl (2-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)phenyl)carbamate .
Causality: The starting material for the protection step is 4-(thiophen-2-yl)benzene-1,2-diamine, which has two nucleophilic amino groups. While the amino group at the 2-position is sterically hindered, forcing the reaction conditions (e.g., excess di-tert-butyl dicarbonate (Boc₂O), prolonged reaction time, or elevated temperature) can lead to the non-selective protection of both amines.[7]
Troubleshooting & Prevention:
-
Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of Boc₂O relative to the diamine. Avoid using a large excess.
-
Temperature Management: Run the protection at a controlled temperature, typically ranging from 0 °C to room temperature.
-
Slow Addition: Add the Boc₂O solution dropwise to the solution of the diamine to avoid localized high concentrations of the protecting agent.
-
Purification: This impurity is significantly less polar than the desired mono-Boc product and can typically be separated effectively using silica gel flash chromatography.
Q3: I'm observing byproducts from the Suzuki coupling step, specifically homocoupling of the boronic acid. How does this happen and what can I do?
This is a classic side reaction in palladium-catalyzed cross-couplings.[2][8] The homocoupling of boronic acids to form a biaryl species (in this case, 2,2'-bithiophene) can occur through several mechanisms, but it is notably promoted by the presence of molecular oxygen.[3]
Mechanistic Insight: Oxygen can participate in the catalytic cycle by re-oxidizing the Pd(0) species or by facilitating a radical pathway that leads to the dimerization of the boronic acid partner. Inadequate degassing of the reaction mixture is a primary cause.
Troubleshooting Workflow:
Sources
- 1. This compound [myskinrecipes.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Crystallization of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate
Welcome to the technical support center for the crystallization of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate (TATC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind crystallization refinement to achieve optimal purity, yield, and crystal form for this critical pharmaceutical intermediate.
Introduction: The Crystallization Challenge
Crystallization is a critical purification step that significantly influences the quality attributes of active pharmaceutical ingredients (APIs) and their intermediates.[1] For a molecule like TATC, which contains a flexible carbamate group, a bulky tert-butyl moiety, and a heteroaromatic thiophene ring, achieving a robust and reproducible crystallization process can be challenging. Common issues include polymorphism, "oiling out," and inconsistent particle size distribution, all of which can impact downstream processes and the final product's performance.[2][3] This guide provides a systematic approach to overcoming these challenges.
Troubleshooting Guide: From Oiling to Crystalline Solid
This section addresses specific problems you may encounter during the crystallization of TATC and provides actionable solutions grounded in crystallization theory.
Q1: My product is "oiling out" or precipitating as an amorphous solid instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation, is a common issue with aromatic and carbamate-containing molecules, especially at high supersaturation levels.[2][4] It occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This oily phase is often a good solvent for impurities, leading to a less pure final product.[2]
Causality & Mitigation Strategies:
-
High Supersaturation: Rapid cooling or the fast addition of an anti-solvent creates a high degree of supersaturation that the molecules cannot overcome to organize into a crystal lattice.
-
Solution: Slow down the crystallization process. Decrease the cooling rate or add the anti-solvent more slowly and at a controlled temperature.[5]
-
-
Solvent System: The chosen solvent may be too "good," meaning the compound remains highly soluble even as conditions change.
-
Solution: Experiment with mixed solvent systems. A common approach is to dissolve the compound in a "good" solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor" or "anti-solvent" (e.g., hexane, heptane, water) to induce crystallization.[6][7] For carbamates, hexane is often a suitable anti-solvent.[8][9]
-
-
Lack of Nucleation Sites: Spontaneous nucleation may be kinetically hindered.
-
Solution: Introduce seed crystals. A small amount of previously isolated, pure crystalline TATC can act as a template for crystal growth, bypassing the kinetic barrier to nucleation.[3][10] If no seed crystals are available, try scratching the inside of the flask with a glass rod to create microscopic imperfections that can induce nucleation.
-
Q2: I've managed to get crystals, but the purity is not improving with recrystallization. What factors should I consider?
A2: If recrystallization is not improving purity, it's likely that impurities are being incorporated into the crystal lattice or trapped within the crystalline matrix.
Causality & Mitigation Strategies:
-
Co-crystallization of Impurities: Some impurities may have very similar structures to TATC, allowing them to fit into the crystal lattice.
-
Solution: Change the solvent system. A different solvent may alter the solubility of the impurities relative to TATC, leading to better separation. Consider a solvent system where the impurities are either highly soluble (remain in the mother liquor) or very insoluble (can be filtered off from the hot solution).[11]
-
-
Rapid Crystal Growth: Fast crystallization can trap pockets of mother liquor containing impurities within the crystals.[12]
-
Solution: Slow down the crystal growth rate. A slower cooling profile or a more gradual addition of anti-solvent allows for more selective incorporation of TATC molecules into the growing crystal lattice.
-
-
Polymorphism: The compound may be crystallizing in a different polymorphic form that is less effective at excluding impurities. A related compound, tert-butyl (2-aminophenyl)carbamate, is known to exhibit polymorphism.[13][14]
-
Solution: Conduct a polymorph screen by experimenting with different solvents and crystallization conditions (temperature, cooling rate). Characterize the resulting crystal forms using techniques like DSC (Differential Scanning Calorimetry) or PXRD (Powder X-ray Diffraction).
-
Q3: The particle size of my crystalline product is inconsistent between batches. How can I achieve a more uniform particle size distribution?
A3: Inconsistent particle size can affect filtration, drying, and dissolution rates. Control over nucleation and crystal growth is key to achieving a consistent particle size distribution.
Causality & Mitigation Strategies:
-
Uncontrolled Nucleation: Spontaneous nucleation at different points in the process can lead to a wide distribution of crystal sizes.
-
Solution: Implement a seeding protocol. Adding a controlled amount of seed crystals of a known size at a specific temperature and supersaturation level will promote controlled crystal growth on the existing seeds rather than spontaneous nucleation.[10]
-
-
Agitation Rate: The stirring speed affects mass transfer and can lead to secondary nucleation (crystal breakage) if too high, or agglomeration if too low.
-
Solution: Optimize the agitation rate. Use a consistent and controlled stirring speed throughout the crystallization process.
-
-
Cooling Profile: The rate of cooling directly impacts the level of supersaturation and, consequently, the rates of nucleation and growth.
-
Solution: Employ a controlled cooling profile. A linear or multi-step cooling profile can provide more consistent results than simply allowing the solution to cool at room temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent screen for TATC crystallization?
A1: Based on the structure of TATC (aromatic, carbamate, thiophene), a good starting point for solvent screening would involve a range of solvents with varying polarities. A suggested screening set is provided in the table below. The ideal solvent for single-solvent recrystallization should dissolve the compound when hot but have low solubility at room temperature. For anti-solvent crystallization, you need a miscible pair of a "good" solvent and a "poor" solvent.
| Solvent Category | Examples | Potential Use |
| Alcohols | Methanol, Ethanol, Isopropanol | Good solvents, often used in mixed systems. |
| Ketones | Acetone, Methyl Ethyl Ketone | Good solvents. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good solvents. |
| Ethers | Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE) | Moderate to good solvents. |
| Hydrocarbons | Hexane, Heptane, Toluene | Poor solvents (anti-solvents). |
| Chlorinated | Dichloromethane (DCM) | Good solvent, but use with caution due to potential reactivity. |
| Aqueous | Water | Potential anti-solvent with miscible organic solvents. |
Q2: How can I prepare seed crystals if I don't have any?
A2: If you have an oily or amorphous product, you can attempt to induce crystallization on a small scale to generate seeds. Try dissolving a small amount of the crude material in a minimal amount of a good solvent (e.g., ethyl acetate) in a test tube. Add an anti-solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.[7] Then, either let it stand for an extended period, scratch the inside of the tube with a glass rod, or store it in a refrigerator. Any small crystals that form can be isolated and used to seed a larger batch.
Q3: Can the thiophene group in TATC cause any specific crystallization issues?
A3: Yes, the thiophene ring can influence crystal packing through π-stacking interactions.[15] This can sometimes lead to the formation of very fine needles or plates, which can be difficult to filter and dry. The electron-rich sulfur atom can also participate in specific intermolecular interactions.[16] If you observe poor crystal morphology, experimenting with solvents that can disrupt or modify these interactions (e.g., aromatic solvents like toluene) might be beneficial.
Q4: I am using an anti-solvent crystallization method, but my yields are low. How can I improve this?
A4: Low yields in anti-solvent crystallization are often due to the product having some residual solubility in the final solvent mixture.
Improvement Strategies:
-
Optimize Solvent/Anti-solvent Ratio: Increase the proportion of the anti-solvent in the final mixture.
-
Lower the Final Temperature: Cool the slurry in an ice bath before filtration to further decrease the solubility of the product.
-
Increase Residence Time: Allow sufficient time for the crystallization to complete before filtering.
-
Concentrate the Initial Solution: Ensure you are starting with a solution that is close to saturation in the "good" solvent before adding the anti-solvent.
Experimental Protocols
Protocol 1: Refined Anti-Solvent Crystallization of TATC
This protocol is a starting point for developing a robust crystallization method for TATC.
-
Dissolution: In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude TATC in a minimal amount of a suitable "good" solvent (e.g., ethyl acetate or acetone) at an elevated temperature (e.g., 50-60 °C). Aim for a concentration of approximately 100-200 mg/mL as a starting point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Controlled Cooling & Seeding: Cool the solution to a specific temperature (e.g., 40-45 °C). If available, add seed crystals (1-2% w/w) of pure TATC.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., hexane or heptane) to the stirred solution over a period of 30-60 minutes, maintaining the temperature. Add the anti-solvent until the solution becomes turbid, then add a slight excess. A typical starting ratio of good solvent to anti-solvent is 1:2 to 1:4 (v/v).
-
Slurry Aging: Once the anti-solvent addition is complete, slowly cool the resulting slurry to room temperature over 1-2 hours, and then further cool in an ice bath for at least 1 hour.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold anti-solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visualizations
Troubleshooting Crystallization Issues
Caption: A decision tree for troubleshooting common crystallization problems.
Anti-Solvent Crystallization Workflow
Caption: A typical workflow for anti-solvent crystallization.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Carbamate.
- MDPI. (n.d.). Recent progress in antisolvent crystallization.
- International Journal of Chemical Engineering and Applications. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs.
- CrystEngComm. (n.d.). Recent progress in antisolvent crystallization.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate from tert-Butanol.
- Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.
- Scilit. (n.d.). Recent Progress in Antisolvent Crystallization of Pharmaceuticals with a Focus on the Membrane‐Based Technologies.
- ACS Publications. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound.
- MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization.
- ResearchGate. (n.d.). tert-butyl (2-aminophenyl)carbamate with the numbering scheme used in this article.
- UreaKnowHow. (n.d.). Operational difficulties & measures of low pressure carbamate condenser due to crystallization.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- ACS Publications. (2024). Thiophenes Endowed with Electron-Accepting Groups: A Structural Study | Crystal Growth & Design.
- Benchchem. (n.d.). Improving the efficiency of carbamate formation.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry website.
- ResearchGate. (2024). A New Polymorph of tert-Butyl (2-Aminophenyl)Carbamate.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- BOC Sciences. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- ResearchGate. (n.d.). Experimental investigation and prediction of oiling out during crystallization process.
- ACS Publications. (n.d.). Study on the Oiling-out and Crystallization for the Purification of Idebenone | Organic Process Research & Development.
- Quora. (2019). What is the theoretical background of mixed solvents recrystallization?.
- ACS Publications. (2025). Liquid Crystalline Materials Containing Thiophene Rings | Crystal Growth & Design.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from University of York Chemistry Teaching Labs website.
- MDPI. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases.
- Unknown Source. (n.d.).
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
- ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products.
- Google Patents. (n.d.). US20090318710A1 - Process for the purification of thiophenes.
- Sigma-Aldrich. (n.d.). BOC-ON.
- NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- PMC - NIH. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate.
- Newcastle University ePrints. (n.d.). A New Polymorph of tert-Butyl (2-Aminophenyl)Carbamate. Retrieved from Newcastle University ePrints website.
- ResearchGate. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases.
- Reddit. (2021). Having great trouble with a Boc-protection reaction.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Benchchem. (n.d.). Troubleshooting low conversion rates in carbamate synthesis.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (2025). Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME.
- ResearchGate. (2025). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride).
- PMC - PubMed Central. (2023). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative.
- Unknown Source. (n.d.).
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
- Patsnap. (n.d.). Crystallization method of Boc-amino acid - Eureka.
- ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. quora.com [quora.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. eprints.ncl.ac.uk [eprints.ncl.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparing tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate with other aniline protecting groups
In the intricate world of pharmaceutical and materials science, the synthesis of complex aromatic amines is a foundational task. The aniline moiety, a ubiquitous structural motif, presents a significant synthetic challenge due to the nucleophilicity and reactivity of the amino group. Unchecked, this reactivity can lead to undesired side reactions, compromising the yield and purity of the target molecule. The strategic use of protecting groups is therefore not merely a convenience but a cornerstone of modern synthetic chemistry.[1][2]
This guide offers a deep dive into the comparative analysis of aniline protecting groups, using tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate as a central case study. This molecule, with its differentially protected diaminoarylthiophene structure, exemplifies the challenges and strategic decisions faced by researchers in drug development and organic synthesis.[3] We will dissect the performance of the ubiquitous tert-butoxycarbonyl (Boc) group and benchmark it against other critical protecting groups, providing the experimental context and data necessary for informed decision-making in your synthetic endeavors.
The Central Role of the Boc Group: A Detailed Analysis
The tert-butoxycarbonyl (Boc) group is arguably one of the most widely used protecting groups for amines, and for good reason.[4] Its introduction is typically straightforward, and its removal under acidic conditions provides a clean and efficient deprotection pathway that is orthogonal to many other common protecting groups.[5][6][7]
The structure of this compound highlights a key synthetic strategy: the chemoselective protection of one of two amino groups.[8][9][10] This selective protection is crucial for subsequent functionalization of the free amino group, for instance, in cross-coupling reactions to build more complex molecular architectures.[11][12]
Mechanism of Boc Protection and Deprotection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of Boc₂O.
Deprotection is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7] The mechanism involves protonation of the carbamate oxygen, followed by the elimination of isobutylene and carbon dioxide, regenerating the free amine. The stability of the resulting tert-butyl cation drives this process.
A Comparative Analysis of Aniline Protecting Groups
While the Boc group is a powerful tool, no single protecting group is a panacea for all synthetic challenges. The choice of protecting group is dictated by the specific reaction conditions that the molecule must endure throughout the synthetic sequence.[13] A summary of key alternatives is presented below.
| Protecting Group | Introduction Reagent | Deprotection Condition | Stability | Key Advantages & Disadvantages |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, Base | Strong acids (e.g., TFA, HCl)[5][7] | Stable to base, hydrogenolysis, weak acids[13] | Advantages: Robust, high-yielding protection, volatile byproducts.[13] Disadvantages: Requires strong acidic removal which may not be suitable for acid-sensitive substrates.[13] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids[13] | Stable to mild acidic and basic conditions[13] | Advantages: Orthogonal to Boc and Fmoc, stable. Disadvantages: Hydrogenolysis conditions can reduce other functional groups (e.g., alkenes, alkynes, nitro groups). |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl, Base | Base (e.g., 20% piperidine in DMF)[13] | Stable to acid and hydrogenolysis[13] | Advantages: Very mild, basic deprotection conditions; orthogonal to Boc and Cbz.[1][13] Disadvantages: Labile to primary and secondary amines. |
| Ac (Acetyl) | Acetic anhydride, Acetyl chloride | Strong acid or base hydrolysis | Varies; generally robust | Advantages: Inexpensive, simple to introduce. Disadvantages: Harsh deprotection conditions can cleave other esters or amides. |
| Ts (Tosyl) | Tosyl chloride, Base | Strong reducing agents (e.g., Na/NH₃) or very strong acid (e.g., HBr)[14] | Extremely stable to a wide range of conditions | Advantages: Very robust, activates N-H for alkylation. Disadvantages: Difficult to remove. |
| Ns (Nosyl) | Nosyl chloride, Base | Thiolates (e.g., thiophenol, K₂CO₃)[15][16] | Stable to acid and many other reagents | Advantages: Mild, orthogonal deprotection.[15] The electron-withdrawing nitro group facilitates cleavage via nucleophilic aromatic substitution.[16] Disadvantages: Can be reduced under certain conditions (e.g., hydrogenation).[14] |
Strategic Selection: An Orthogonality-Based Approach
The true power of modern protecting group chemistry lies in the concept of orthogonality.[1][17] An orthogonal set of protecting groups allows for the selective deprotection of one group in the presence of others, enabling complex, multi-step syntheses.[1][17] For a molecule like this compound, where further elaboration is intended, this is a critical consideration.
For example, after protecting one amine with Boc, the other could potentially be protected with an Fmoc group. This would allow for the selective removal of the Fmoc group with a base like piperidine to functionalize that position, while the Boc group remains intact. Subsequently, the Boc group could be removed with TFA to reveal the second amine for a different transformation. This strategy is a cornerstone of solid-phase peptide synthesis and is equally applicable in small molecule drug discovery.[5][18][][20]
Caption: Orthogonality of common aniline protecting groups.
Experimental Protocols
To provide practical, actionable information, we include generalized, yet robust, experimental procedures for the protection and deprotection of anilines. These should be seen as starting points, with optimization likely required for specific substrates.
Protocol 1: General Procedure for Boc Protection of an Aniline[5][21]
-
Dissolution: Dissolve the aniline (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.
-
Base Addition: Add a base such as triethylamine (1.2 equiv) or sodium bicarbonate (2.0 equiv) to the solution.
-
Boc₂O Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, perform an aqueous workup. For example, add water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography if necessary.
Caption: A typical experimental workflow for Boc protection.
Protocol 2: General Procedure for TFA-Mediated Boc Deprotection[5]
-
Dissolution: Dissolve the Boc-protected aniline (1.0 equiv) in dichloromethane (DCM).
-
TFA Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Neutralization: Dissolve the residue in an appropriate solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution) before extraction if the free amine is desired.
Protocol 3: General Procedure for Nosyl (Ns) Deprotection[15]
-
Setup: In a flask, dissolve the Ns-protected aniline (1.0 equiv) in a solvent such as acetonitrile or DMF.
-
Reagent Addition: Add a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equiv), followed by a thiol nucleophile like thiophenol (2.5 equiv).
-
Reaction: Heat the reaction mixture (e.g., to 50 °C) and stir for 1-4 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Conclusion
The judicious selection of a protecting group is a critical strategic decision in the synthesis of complex molecules like this compound. The Boc group offers a robust and versatile option, stable to a wide array of conditions and readily cleaved with acid. However, a comprehensive understanding of alternative groups such as Cbz, Fmoc, and Ns is essential for designing sophisticated, orthogonal synthetic strategies. By carefully considering the stability and deprotection conditions of each group in the context of the overall synthetic plan, researchers can navigate the complexities of aniline chemistry to achieve their molecular targets with efficiency and precision. The data and protocols provided in this guide serve as a foundational resource for making these critical decisions.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley.
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2024). GSC Biological and Pharmaceutical Sciences, 27(2), 143-150.
-
Acid-Labile Protecting Groups. (n.d.). Fiveable. Retrieved from [Link]
- An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018). Beilstein Journal of Organic Chemistry, 14, 1696-1702.
- Wuts, P. G. M., & Greene, T. W. (n.d.). Greene's Protective Groups in Organic Synthesis. Google Books.
-
Request PDF: Greene's Protective Groups in Organic Synthesis: Fifth Edition. (n.d.). ResearchGate. Retrieved from [Link]
- Mono-BOC protection of diamines. (2007).
-
Greene's Protective Groups in Organic Synthesis (6th ed.). (n.d.). eBooks.com. Retrieved from [Link]
-
Greene's protective groups in organic synthesis. (n.d.). Retrieved from [Link]
-
Removal of the tosyl and nosyl groups. (n.d.). ResearchGate. Retrieved from [Link]
-
Deprotection: The Concept of Orthogonal Sets. (n.d.). Retrieved from [Link]
-
Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. (2019). Synlett, 30(20), 2291-2296.
-
Fukuyama Amine Synthesis. (2014). Chem-Station Int. Ed. Retrieved from [Link]
- Selective Mono‐BOC Protection of Diamines. (2007).
-
Selective Mono‐BOC Protection of Diamines. (2007). Semantic Scholar. Retrieved from [Link]
-
Does anyone know of a method to remove a nosyl group that's been reduced to the amine? (2023). Reddit. Retrieved from [Link]
-
Odorless nosyl deprotection by in-situ formation of a thiolate. (n.d.). American Chemical Society. Retrieved from [Link]
- Amino Acid-Protecting Groups. (2009). Chemical Reviews, 109(6), 2455-2504.
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved from [Link]
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). Medicinal Chemistry Research, 26, 1373-1384.
- Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions. (2007). Organic Letters, 9(24), 5027-5029.
- Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy. (2012). Journal of the American Chemical Society, 134(38), 15664-15667.
- tert-Butyl N-(thiophen-2-yl)carbamate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(10), o1413.
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
- o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. (2010). The Journal of Organic Chemistry, 75(15), 5283-5286.
- TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. (2009). Journal of the American Chemical Society, 131(43), 15592-15593.
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (2017). Green Chemistry, 19(2), 480-485.
-
(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Cross-coupling strategies for aniline synthesis. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. ebooks.com [ebooks.com]
- 3. This compound [myskinrecipes.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. fiveable.me [fiveable.me]
- 8. bioorg.org [bioorg.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
- 11. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 16. benchchem.com [benchchem.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. biosynth.com [biosynth.com]
- 20. peptide.com [peptide.com]
A Senior Application Scientist's Guide to the Definitive Structural Validation of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate, a versatile building block in medicinal chemistry, precise structural validation is not merely a formality but a critical step that underpins all subsequent research.[1] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present a framework for achieving irrefutable structural validation.
The Imperative of Unambiguous Structure Determination
This compound possesses a unique combination of functional groups: a thiophene ring, a carbamate, and an aniline moiety. This structural complexity makes it a valuable precursor for the synthesis of diverse and potentially biologically active molecules. However, this same complexity necessitates a robust and unequivocal method for structural confirmation to rule out isomers and ensure batch-to-batch consistency. While several analytical techniques can provide structural information, single-crystal X-ray crystallography stands alone in its ability to deliver a precise and absolute atomic arrangement in the solid state.[1][2]
Part 1: The Definitive Method - Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction provides a detailed three-dimensional map of electron density within a crystal, from which the precise atomic coordinates, bond lengths, bond angles, and torsional angles can be determined.[1][2][3] This technique is unparalleled in its ability to provide a definitive and unambiguous structural proof.
Experimental Protocol: A Step-by-Step Guide to X-ray Crystal Structure Determination
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail.
Step 1: Crystal Growth - The Foundation of a High-Quality Structure
The most critical and often most challenging step is obtaining a single crystal of suitable size and quality (typically >0.1 mm in all dimensions) with a well-ordered internal lattice.[4][5] For an organic molecule like this compound, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated or near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment. The choice of solvent is crucial; one in which the compound is moderately soluble is often ideal.[6]
-
Solvent Diffusion: A solution of the compound is placed in a small vial, and a less-polar "anti-solvent" in which the compound is insoluble is carefully layered on top. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting gradual crystallization.[7]
-
Vapor Diffusion: A concentrated drop of the compound's solution is placed on a siliconized glass slide, which is then inverted and suspended over a reservoir of a precipitant in a sealed chamber. The slow equilibration of vapor between the drop and the reservoir gradually increases the concentration of the compound in the drop, leading to crystallization.[8]
Step 2: Data Collection - Interrogating the Crystal with X-rays
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is cooled, typically to 100-150 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.[1][3] A complete dataset consists of thousands of reflections, each with a specific intensity and position.[3]
Step 3: Structure Solution and Refinement - From Diffraction Pattern to Molecular Structure
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The "phase problem" is then solved using direct methods or Patterson functions to generate an initial electron density map. From this map, an initial molecular model is built and then refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern closely matches the observed pattern.[9]
Expected Crystallographic Data for this compound
While a specific crystal structure for the title compound is not publicly available, we can anticipate the key parameters that would be reported in a crystallographic study. The following table is a hypothetical representation based on data from similar organic molecules.
| Parameter | Expected Value/Information | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the repeating unit of the crystal. |
| Z | Integer (e.g., 4) | The number of molecules in the unit cell. |
| R-factor (R₁) | < 5% | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| Bond Lengths & Angles | e.g., C-N, C=O, C-S | Provides precise measurements of all interatomic distances and angles, confirming connectivity. |
| Torsional Angles | Degrees (°) | Defines the conformation of the molecule in the solid state. |
Visualizing the Workflow
Caption: Experimental workflow for single-crystal X-ray crystallography.
Part 2: A Comparative Analysis of Alternative Validation Techniques
While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques offer complementary data and are often more readily accessible. It is the synergistic use of these techniques that builds a comprehensive and trustworthy characterization of a new chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds in solution.[10][11][12] It provides information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol Overview:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR (¹H and ¹³C): Acquire one-dimensional proton and carbon-13 spectra. This provides information on the number and types of hydrogen and carbon atoms present.
-
2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra to establish connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[13][14][15] It is highly sensitive and provides the molecular weight of the compound and information about its fragmentation pattern.
Experimental Protocol Overview:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[16][17][18] It measures the absorption of infrared radiation by the sample, which excites molecular vibrations.
Experimental Protocol Overview:
-
Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or in solution.
-
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the infrared spectrum.
-
Spectral Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C=O, C-S).[19]
Performance Comparison
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing | Connectivity, chemical environment of atoms, stereochemistry in solution | Molecular weight, elemental composition, fragmentation patterns | Presence of functional groups |
| Sample State | Solid (single crystal) | Solution | Solid, liquid, or gas | Solid, liquid, or gas |
| Sensitivity | Milligram (for crystal growth) | Milligram | Nanogram to picogram | Microgram to milligram |
| Ambiguity | Unambiguous | Can be ambiguous for complex isomers | Ambiguous for isomers | Ambiguous for isomers |
| Key Advantage | Definitive structural proof | Detailed information on solution-state structure and dynamics | High sensitivity and molecular formula determination | Quick and easy identification of functional groups |
| Key Limitation | Requires a high-quality single crystal | Can be complex to interpret for large molecules; provides an average structure in solution | Does not provide stereochemical information | Provides limited connectivity information |
Logical Relationships of Analytical Techniques
The following diagram illustrates the complementary nature of these analytical techniques in the structural validation process.
Caption: Interplay of analytical techniques for structural elucidation.
Conclusion
The structural validation of a novel chemical entity like this compound requires a multi-faceted analytical approach. While NMR, MS, and FTIR provide crucial and complementary pieces of the structural puzzle, single-crystal X-ray crystallography remains the unequivocal gold standard for providing a definitive, high-resolution, three-dimensional structure. For researchers and drug development professionals, investing the effort to obtain a crystal structure of key intermediates and final compounds provides an unshakeable foundation of scientific integrity, mitigating risks and accelerating the path to discovery.
References
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
-
PubMed. (2021, July 20). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]
-
American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
-
Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]
-
PubMed Central. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]
-
AZoOptics. (2025, March 21). How To Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
Wiley Online Library. (2025, August 6). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
-
Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Retrieved from [Link]
-
TIGP. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. Retrieved from [Link]
-
European Pharmaceutical Review. (2018, June 20). Mass Spectrometer system offers solution for small molecule identification and characterisation. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Retrieved from [Link]
-
SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]
-
YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction? Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
-
Net-Translators. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]
-
Preprints.org. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 8). (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. Retrieved from [Link]
-
Chemical Science International Journal. (2015, August 31). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved from [Link]
-
AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. pulstec.net [pulstec.net]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. How To [chem.rochester.edu]
- 7. journals.iucr.org [journals.iucr.org]
- 8. azolifesciences.com [azolifesciences.com]
- 9. fiveable.me [fiveable.me]
- 10. jchps.com [jchps.com]
- 11. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. zefsci.com [zefsci.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 16. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 18. azooptics.com [azooptics.com]
- 19. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Comparative Biological Activity of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate Derivatives
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular framework is a cornerstone of rational drug design. The tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate scaffold represents a compelling starting point for the development of novel therapeutic agents. This core structure marries the well-established biological significance of the thiophene ring with the versatile carbamate linkage.
Thiophene, a five-membered sulfur-containing heterocycle, is a prominent feature in a multitude of approved drugs and clinical candidates, valued for its ability to engage in various biological interactions and its favorable metabolic profile.[1][2] The carbamate group, an ester-amide hybrid, is not only a stable bioisostere for the peptide bond but also a key functional group in numerous bioactive compounds, contributing to their binding affinity and pharmacokinetic properties.[3]
This guide presents a comparative framework for evaluating the biological activities of novel derivatives of this compound. We will delve into proposed synthetic strategies, detailed protocols for assessing anticancer and antimicrobial potential, and a discussion of hypothetical structure-activity relationships (SAR) to guide future research in this promising area. This document is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space.
Proposed Synthetic Strategy and Derivative Design
The synthesis of the parent compound, this compound, can be approached through established organic synthesis methodologies. A plausible route involves the Curtius rearrangement of a corresponding acyl azide, a reliable method for the preparation of carbamates.[4] The synthesis of derivatives would logically follow from the parent compound or its precursors.
To explore the structure-activity relationships, a focused library of derivatives should be synthesized. The design of these derivatives should systematically probe the effects of substituents at various positions on the phenyl and thiophene rings. Key modifications could include:
-
Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups to the phenyl ring can modulate the electronic properties of the molecule and influence its interaction with biological targets.
-
Modification of the Thiophene Ring: Alterations to the thiophene moiety, such as the introduction of substituents at the 5-position, could enhance target engagement and selectivity.
-
Variation of the Carbamate Group: While the tert-butyl group provides steric bulk and lipophilicity, exploring other alkyl or aryl substituents on the carbamate nitrogen could fine-tune the compound's properties.
The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of the proposed derivatives.
Caption: Generalized workflow for the synthesis and biological screening of novel derivatives.
Comparative Biological Evaluation: A Hypothetical Framework
The following sections outline detailed experimental protocols and present hypothetical data to illustrate a comparative analysis of the designed derivatives.
Anticancer Activity: In Vitro Cytotoxicity Screening
The initial assessment of anticancer potential is typically conducted through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[5][6]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and allowed to adhere overnight.[7]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these dilutions for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 2-4 hours.[6]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
The following table presents hypothetical IC50 values for a series of this compound derivatives.
| Compound ID | R1 (Phenyl) | R2 (Thiophene) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) |
| Parent | H | H | > 50 | > 50 | > 50 |
| DER-01 | 4-Cl | H | 15.2 | 20.5 | 18.9 |
| DER-02 | 4-OCH3 | H | 35.8 | 42.1 | 39.5 |
| DER-03 | H | 5-Br | 8.7 | 12.3 | 10.1 |
| DER-04 | 4-Cl | 5-Br | 2.1 | 4.5 | 3.8 |
| Doxorubicin | - | - | 0.8 | 1.2 | 1.5 |
This data is hypothetical and for illustrative purposes only.
-
The unsubstituted parent compound shows negligible cytotoxic activity.
-
The introduction of a chloro group at the 4-position of the phenyl ring (DER-01) leads to a moderate increase in activity, suggesting that an electron-withdrawing group in this position is favorable.
-
Conversely, an electron-donating methoxy group (DER-02) results in weaker activity, further supporting the preference for electron-withdrawing substituents.
-
Substitution on the thiophene ring appears to be particularly impactful. The presence of a bromine atom at the 5-position (DER-03) significantly enhances cytotoxicity.
-
The most potent compound in this hypothetical series is DER-04, which combines the favorable substitutions from DER-01 and DER-03. This suggests a synergistic effect of having electron-withdrawing groups on both the phenyl and thiophene rings.
These hypothetical findings align with literature reports on other thiophene-containing anticancer agents, where halogen substitutions have been shown to enhance activity.[8]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial potential of the derivatives can be assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[9][10] The broth microdilution method is a standard and efficient way to determine MIC values.[11][12]
-
Microorganism Preparation: Strains of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are grown in appropriate broth media to a standardized cell density (e.g., 10^5 CFU/mL).[13]
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9]
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
The following table presents hypothetical MIC values for the same series of derivatives against representative microbial strains.
| Compound ID | R1 (Phenyl) | R2 (Thiophene) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | H | H | > 128 | > 128 | > 128 |
| DER-01 | 4-Cl | H | 64 | 128 | 64 |
| DER-02 | 4-OCH3 | H | > 128 | > 128 | > 128 |
| DER-03 | H | 5-Br | 16 | 32 | 16 |
| DER-04 | 4-Cl | 5-Br | 4 | 8 | 4 |
| Ciprofloxacin | - | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | - | 2 |
This data is hypothetical and for illustrative purposes only.
The hypothetical antimicrobial data suggests the following SAR trends:
-
Similar to the anticancer activity, the parent compound is inactive.
-
The 4-chloro substitution (DER-01) imparts weak antimicrobial activity, while the 4-methoxy group (DER-02) is detrimental.
-
The 5-bromo substitution on the thiophene ring (DER-03) is a key determinant of antimicrobial activity, leading to a significant increase in potency.
-
The combination of both substitutions in DER-04 results in the most potent antimicrobial agent in the series, with promising activity against both bacteria and fungi.
This hypothetical SAR is consistent with the broader literature on antimicrobial thiophenes, where halogenation is a common strategy to enhance potency.[1][14]
Discussion and Future Directions
This guide has outlined a systematic approach to exploring the biological potential of this compound derivatives. The hypothetical data and SAR discussions provide a framework for rational drug design and highlight the potential of this scaffold in developing novel anticancer and antimicrobial agents.
Future work should focus on the synthesis and actual biological evaluation of the proposed derivatives. For the most promising lead compounds, further studies would be warranted, including:
-
Mechanism of Action Studies: Investigating the molecular targets and pathways through which the lead compounds exert their biological effects.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of the lead compounds in animal models of cancer and infectious diseases.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead compounds to determine their suitability for further development.
By following a structured and iterative process of design, synthesis, and evaluation, the therapeutic potential of the this compound scaffold can be fully realized.
References
- 1. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate
Introduction
tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate is a key intermediate in the synthesis of various pharmacologically active molecules and functional organic materials.[1][2] Its structure, featuring a thiophene moiety coupled to a 1,2-diaminobenzene core with a selectively protected amine, presents a unique synthetic challenge. The strategic introduction and manipulation of functional groups are paramount to achieving an efficient and scalable synthesis. This guide provides a comparative analysis of two plausible synthetic routes to this valuable compound, offering insights into the rationale behind experimental choices, detailed protocols, and a discussion of the advantages and disadvantages of each approach. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this and structurally related compounds.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two distinct forward synthetic strategies. Both routes converge on the key intermediate, 4-(thiophen-2-yl)-2-nitroaniline, but differ in the sequence of the subsequent reduction and protection steps.
Caption: Retrosynthetic analysis of this compound.
Route 1: Post-Reduction Selective Boc Protection
This synthetic strategy prioritizes the formation of the core diamine structure before introducing the tert-butoxycarbonyl (Boc) protecting group. The key challenge in this route lies in achieving selective protection of the amino group at the 2-position over the one at the 1-position.
Caption: Synthetic workflow for Route 1.
Experimental Protocols
Step 1: Synthesis of 4-(thiophen-2-yl)-2-nitroaniline via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust method for forming carbon-carbon bonds between aryl halides and boronic acids.[3][4] In this step, the thiophene ring is introduced at the 4-position of the nitroaniline core.
-
Procedure: To a solution of 4-bromo-2-nitroaniline (1.0 eq) and thiophene-2-boronic acid (1.2 eq) in a 4:1 mixture of dioxane and water, potassium carbonate (2.0 eq) is added. The mixture is degassed with argon for 15 minutes. Dichlorobis(triphenylphosphine)palladium(II) (Pd(dppf)Cl₂) (0.03 eq) is then added, and the reaction mixture is heated to 80-90 °C for 12-16 hours under an inert atmosphere. Upon completion (monitored by TLC), the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 4-(thiophen-2-yl)-2-nitroaniline as a solid.
-
Rationale: The use of a palladium catalyst, such as Pd(dppf)Cl₂, is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3] The aqueous base (K₂CO₃) is essential for the activation of the boronic acid. Dioxane is a common solvent for Suzuki couplings due to its ability to dissolve both organic and inorganic reagents to some extent.
Step 2: Synthesis of 4-(thiophen-2-yl)benzene-1,2-diamine via Nitro Reduction
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods are available, with the use of iron powder in the presence of an acidic activator being a cost-effective and efficient choice for large-scale synthesis.[5]
-
Procedure: To a suspension of 4-(thiophen-2-yl)-2-nitroaniline (1.0 eq) in a mixture of ethanol and water (e.g., 5:1), iron powder (5.0 eq) and ammonium chloride (1.0 eq) are added. The mixture is heated to reflux (around 80 °C) for 2-4 hours. The reaction progress is monitored by TLC. After completion, the hot solution is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-(thiophen-2-yl)benzene-1,2-diamine, which can often be used in the next step without further purification.
-
Rationale: Iron in the presence of a mild acid like ammonium chloride is a classic and reliable method for nitro group reduction.[5] This method is generally preferred over catalytic hydrogenation for substrates containing sulfur, as the thiophene ring can poison the palladium catalyst.
Step 3: Selective Synthesis of this compound
This is the most critical step of this route. The selective acylation of one amino group in a diamine can be challenging. The difference in electronic properties and steric hindrance between the two amino groups in 4-(thiophen-2-yl)benzene-1,2-diamine allows for a degree of selectivity. The amino group ortho to the thiophene is expected to be more nucleophilic.
-
Procedure: 4-(thiophen-2-yl)benzene-1,2-diamine (1.0 eq) is dissolved in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). The solution is cooled to 0 °C. A solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq) in the same solvent is added dropwise over a period of 1-2 hours. The reaction is allowed to slowly warm to room temperature and stirred for an additional 12-24 hours. The reaction is monitored by TLC for the formation of the desired mono-protected product and the disappearance of the starting material. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the target compound.
-
Rationale: The slow addition of the Boc anhydride at low temperature is crucial to favor mono-protection and minimize the formation of the di-protected byproduct.[6] The inherent difference in the reactivity of the two amino groups should direct the protection to the desired position.
Route 2: Pre-Reduction Boc Protection
This alternative strategy involves the protection of the amino group prior to the reduction of the nitro group. This approach can potentially simplify the final purification steps by avoiding the challenges of selective protection of a diamine.
Caption: Synthetic workflow for Route 2.
Experimental Protocols
Step 1: Synthesis of tert-Butyl (4-bromo-2-nitrophenyl)carbamate
Protecting the amino group of the starting material is the initial step in this route.
-
Procedure: To a solution of 4-bromo-2-nitroaniline (1.0 eq) in dichloromethane (CH₂Cl₂), di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) are added. The reaction mixture is stirred at room temperature for 12-18 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with 1M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield tert-butyl (4-bromo-2-nitrophenyl)carbamate.
-
Rationale: The use of DMAP as a catalyst accelerates the acylation of the amine with Boc anhydride.[4] This protection step is generally high-yielding.
Step 2: Synthesis of tert-Butyl (2-nitro-4-(thiophen-2-yl)phenyl)carbamate via Suzuki Coupling
With the Boc-protected starting material in hand, the Suzuki coupling is performed to introduce the thiophene moiety.
-
Procedure: The procedure is analogous to Step 1 of Route 1. tert-Butyl (4-bromo-2-nitrophenyl)carbamate (1.0 eq) is reacted with thiophene-2-boronic acid (1.2 eq) in the presence of a palladium catalyst and a base in a suitable solvent system. After workup and purification, tert-butyl (2-nitro-4-(thiophen-2-yl)phenyl)carbamate is obtained.
-
Rationale: The Boc-protected substrate is generally stable under Suzuki coupling conditions, allowing for the successful formation of the desired C-C bond.
Step 3: Synthesis of this compound via Nitro Reduction
The final step is the reduction of the nitro group. A different reducing agent, tin(II) chloride, is often employed in cases where milder conditions are preferred or when other functional groups might be sensitive to harsher methods.
-
Procedure: To a solution of tert-butyl (2-nitro-4-(thiophen-2-yl)phenyl)carbamate (1.0 eq) in ethanol, tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) is added. The reaction mixture is heated to reflux (around 70-80 °C) for 1-3 hours. After completion (monitored by TLC), the reaction is cooled and the solvent is evaporated. The residue is dissolved in ethyl acetate and a saturated aqueous solution of NaHCO₃ is carefully added to neutralize the acid and precipitate the tin salts. The mixture is filtered through celite, and the organic layer of the filtrate is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the final product, this compound.
-
Rationale: Tin(II) chloride is an effective reducing agent for aromatic nitro compounds and is often used when catalytic hydrogenation is not suitable.[7][8] The workup requires careful neutralization to remove the resulting tin salts.
Comparative Analysis
| Parameter | Route 1: Post-Reduction Selective Boc Protection | Route 2: Pre-Reduction Boc Protection |
| Overall Yield | Potentially lower due to the challenging selective protection step. | Potentially higher due to more straightforward protection and reduction steps. |
| Scalability | May be challenging to scale up the selective protection step with high purity. | Generally more scalable as each step is a standard, high-yielding transformation. |
| Purification | Purification of the final product can be difficult due to the presence of the di-protected byproduct and unreacted diamine. | Purification is generally more straightforward at each step. |
| Cost-Effectiveness | May require more extensive chromatographic purification, increasing solvent and material costs. | Potentially more cost-effective due to higher yields and easier purification. |
| Key Challenge | Achieving high selectivity in the mono-Boc protection of the diamine. | None, as each step is a well-established and reliable reaction. |
Conclusion and Recommendations
Both synthetic routes presented are viable strategies for the preparation of this compound.
Route 2 (Pre-Reduction Boc Protection) is recommended for most applications, particularly for larger-scale synthesis. Its linear sequence of well-established, high-yielding reactions and more straightforward purifications make it a more robust and reliable approach. The avoidance of the challenging selective protection of a diamine is a significant advantage.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, available starting materials, and the resources for process optimization and purification.
References
-
Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Iranian Chemical Society, 14(8), 1735-1745. [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). Mono Carbamate Protection of Aliphatic Diamines Using Alkyl Phenyl Carbonates. Organic Syntheses, 84, 209. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Chen, K., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]
-
Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7587. [Link]
-
Lee, D. W., & Kim, Y. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Ahmad, M., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ChemistryOpen, 11(11), e202200156. [Link]
-
Taylor & Francis Online. (n.d.). 4-nitroaniline – Knowledge and References. [Link]
Sources
- 1. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. boa.unimib.it [boa.unimib.it]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Benchmarking the stability of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate vs. similar compounds
Introduction: The Critical Role of Stability in Pharmaceutical Development
In the landscape of drug discovery and development, the intrinsic chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. A chemically stable molecule ensures that the drug maintains its identity, potency, and purity throughout its shelf life, from manufacturing and storage to patient administration. Instability can lead to the formation of degradation products, which may result in a loss of efficacy, the generation of toxic impurities, or alterations in bioavailability.[1][2] Therefore, a comprehensive understanding and rigorous evaluation of a drug candidate's stability profile are mandated by regulatory agencies worldwide, such as the International Council for Harmonisation (ICH).[3][4]
This guide provides an in-depth comparative analysis of the chemical stability of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate , a molecule of interest in medicinal chemistry, likely as an intermediate or a pharmacophore scaffold.[5][6][7] Its structure incorporates three key motifs that influence its stability: a tert-butoxycarbonyl (Boc) protected amine, an aniline core, and a thiophene ring. To benchmark its stability, we will compare it against three structurally related compounds, each lacking one of these key features. This comparative approach allows for a nuanced understanding of how each structural component contributes to the overall stability of the parent molecule.
The stability of these compounds will be evaluated through a series of forced degradation studies, following the principles outlined in the ICH Q1A(R2) guideline.[3][4] These studies deliberately expose the compounds to harsh conditions—acidic, basic, oxidative, thermal, and photolytic stress—to accelerate degradation and elucidate potential degradation pathways.[2] The insights gained from such studies are invaluable for developing stable formulations, establishing appropriate storage conditions, and defining the shelf-life of a potential drug product.
Compounds Under Investigation
The stability of our target compound will be benchmarked against three comparator molecules to dissect the contribution of each structural moiety to its overall stability profile.
-
Target Compound: this compound
-
Comparator A: tert-Butyl (4-aminophenyl)carbamate (Lacks the thiophene ring)
-
Comparator B: tert-Butyl (4-amino-3-methylphenyl)carbamate (Lacks the thiophene ring; contains an electron-donating methyl group)
-
Comparator C: N-Boc-4-vinylaniline (Thiophene ring is replaced by a vinyl group)
Methodology: A Rigorous Approach to Stability Assessment
To ensure a comprehensive and comparative assessment, a series of forced degradation studies will be conducted. The primary analytical technique for quantifying the parent compound and detecting degradation products will be a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
Experimental Workflow for Comparative Stability Studies
Sources
- 1. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caymanchem.com [caymanchem.com]
A Comparative Guide to Purity Confirmation of Synthesized tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate via Elemental Analysis
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug development and pharmaceutical sciences, the purity of a synthesized compound is not merely a quality metric; it is a cornerstone of safety and efficacy. Pharmaceutical impurities, which can arise from starting materials, intermediates, by-products, or degradation, can have unintended pharmacological effects, impacting the overall therapeutic outcome of a drug.[1][2] The compound at the center of this guide, tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate, serves as a vital building block in the synthesis of more complex, biologically active molecules.[3] Its structural integrity and purity are paramount.
This guide provides an in-depth analysis of elemental analysis as a fundamental technique for confirming the purity of this synthesized intermediate. We will explore the causality behind the synthetic and analytical choices, compare elemental analysis against modern spectroscopic and chromatographic alternatives, and provide field-proven protocols to ensure a self-validating system of quality control for researchers in organic synthesis and drug development.
Part 1: Synthesis of the Target Intermediate
The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to maximize yield and minimize impurity formation. A common strategic approach involves the introduction of the thiophene moiety via a Suzuki coupling reaction, followed by selective reduction of a nitro group and subsequent protection of one of the resulting amino groups.
Rationale for Synthetic Strategy
The chosen pathway is designed for efficiency and selectivity. The Suzuki coupling is a robust and widely used carbon-carbon bond-forming reaction, ideal for creating the biaryl linkage between the phenyl and thiophene rings. The subsequent reduction of a nitro group to an amine is a standard transformation. The final step, the selective protection of one amine with a tert-butyloxycarbonyl (Boc) group, is critical. The Boc group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions.[4][5] This protection strategy allows for further selective functionalization of the remaining free amino group in subsequent synthetic steps.
Experimental Protocol: Synthesis
-
Step 1: Suzuki Coupling. To a solution of 1-bromo-2-nitro-4-iodobenzene in a suitable solvent system (e.g., dioxane/water), add thiophen-2-ylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃). Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Step 2: Nitrile Reduction. The resulting 2-(3-nitro-4-aminophenyl)thiophene is dissolved in a solvent like methanol. A reducing agent, such as iron powder in the presence of an acid like ammonium chloride, is added. The mixture is refluxed until the nitro group is fully reduced to an amine.[6]
-
Step 3: Selective Boc Protection. The crude diamine product is dissolved in a solvent such as dichloromethane (DCM). Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored closely to favor mono-protection.
-
Step 4: Purification. The final product is purified using column chromatography on silica gel to isolate the desired this compound from any unreacted starting materials or di-protected by-products.
Synthesis Workflow Diagram
Sources
- 1. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 2. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection and Optimization for the Synthesis of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate
Introduction: The Strategic Importance of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate in Drug Discovery
The structural motif of a 2-aminophenylthiophene is a cornerstone in medicinal chemistry, appearing in a multitude of compounds with significant biological activity. The title compound, this compound, serves as a critical intermediate in the synthesis of these complex pharmaceutical agents.[1] The Boc-protected amine and the reactive thiophene ring provide synthetic handles for further molecular elaboration, making its efficient and scalable synthesis a key priority for drug development professionals.
The most direct and widely adopted method for the construction of the core biaryl linkage in this molecule is the Suzuki-Miyaura cross-coupling reaction.[2] This Nobel Prize-winning transformation involves the palladium-catalyzed coupling of an organohalide with an organoboron reagent.[3] In this specific case, the reaction couples tert-butyl (2-amino-4-bromophenyl)carbamate with 2-thienylboronic acid.
The success of this coupling is critically dependent on the catalytic system employed, particularly the choice of the palladium precatalyst and its associated phosphine ligand.[4] The ligand modulates the electronic and steric environment of the palladium center, directly influencing the efficiency of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. This guide provides a comprehensive, head-to-head comparison of state-of-the-art catalysts for this synthesis, supported by experimental data from analogous systems to empower researchers in making informed decisions for catalyst selection and reaction optimization.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for rational catalyst selection and troubleshooting. Each step presents a potential kinetic bottleneck that can be addressed by the appropriate choice of ligand, base, and solvent.
Caption: The key steps of the Suzuki-Miyaura cross-coupling reaction.
The judicious selection of a phosphine ligand is paramount; bulky, electron-rich ligands are known to accelerate both the oxidative addition of the aryl bromide and the final reductive elimination step, which is often rate-limiting.[5]
Head-to-Head Catalyst Performance Comparison
Catalyst System 1: XPhos Pd G2 - The High-Performance Workhorse
Scientific Rationale: XPhos is a sterically demanding, electron-rich dialkylbiaryl phosphine ligand.[5][8] The second-generation (G2) Buchwald precatalyst based on XPhos is known for its high reactivity and broad substrate scope, particularly in challenging couplings involving electron-rich anilines and heteroaryl coupling partners.[9] The precatalyst design allows for the facile generation of the active monoligated Pd(0) species in situ.[9]
Detailed Experimental Protocol:
-
In an oven-dried Schlenk flask, combine tert-butyl (2-amino-4-bromophenyl)carbamate (1.0 equiv.), 2-thienylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Add XPhos Pd G2 (1-2 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane/water (10:1 v/v) via syringe to achieve a final concentration of 0.2 M with respect to the aryl bromide.
-
Immerse the flask in a preheated oil bath at 80 °C and stir vigorously for 2-6 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalyst System 2: SPhos Pd G2 - An Excellent Alternative for Heteroaromatic Couplings
Scientific Rationale: SPhos, another member of the Buchwald dialkylbiaryl phosphine ligand family, often exhibits complementary reactivity to XPhos.[4] It has demonstrated exceptional performance in Suzuki-Miyaura couplings involving heteroarylboronic acids, which can be prone to decomposition under harsh reaction conditions. The SPhos Pd G2 precatalyst offers similar advantages of stability and ease of use as its XPhos counterpart.[4]
Detailed Experimental Protocol:
-
The experimental setup is identical to that for XPhos Pd G2.
-
Substitute XPhos Pd G2 with SPhos Pd G2 (1-2 mol%).
-
Reaction times and temperatures are comparable (2-6 hours at 80 °C).
-
The workup and purification procedure remain the same.
Catalyst System 3: Pd(dppf)Cl₂ - The Classic, Cost-Effective Option
Scientific Rationale: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust and widely used catalyst that has been a mainstay in cross-coupling chemistry for decades. While generally requiring higher catalyst loadings and more forcing conditions than the Buchwald systems, it is a reliable and economical choice for many applications.[6]
Detailed Experimental Protocol:
-
In an oven-dried Schlenk flask, combine tert-butyl (2-amino-4-bromophenyl)carbamate (1.0 equiv.), 2-thienylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add Pd(dppf)Cl₂ (3-5 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane/water (4:1 v/v) via syringe to a final concentration of 0.2 M.
-
Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction for completion and perform the standard aqueous workup and chromatographic purification.
Quantitative Performance Data
The following table summarizes the expected performance of each catalyst system based on literature precedents for analogous transformations.
| Catalyst System | Ligand Class | Catalyst Loading (mol%) | Base | Solvent System | Temperature (°C) | Time (h) | Expected Yield (%) |
| XPhos Pd G2 | Dialkylbiaryl Phosphine | 1 - 2 | K₃PO₄ | Dioxane/H₂O (10:1) | 80 | 2 - 6 | >95 |
| SPhos Pd G2 | Dialkylbiaryl Phosphine | 1 - 2 | K₃PO₄ | Dioxane/H₂O (10:1) | 80 | 2 - 6 | >95 |
| Pd(dppf)Cl₂ | Ferrocenyl Phosphine | 3 - 5 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 - 24 | 80 - 90 |
Note: These are representative data, and actual yields may vary depending on the specific reaction scale and purity of reagents.
Systematic Workflow for Catalyst Screening
For novel or particularly challenging substrates, a systematic catalyst screening is highly recommended to identify the optimal reaction conditions efficiently.
Caption: A systematic approach to identifying the optimal catalyst system.
Field-Proven Insights and Recommendations
For the synthesis of this compound, the XPhos Pd G2 and SPhos Pd G2 catalyst systems are the clear frontrunners. Their ability to operate at lower temperatures and catalyst loadings translates to a more efficient, cost-effective, and sustainable process, particularly at scale. The milder conditions also minimize the potential for side reactions, such as protodeboronation of the 2-thienylboronic acid.
While Pd(dppf)Cl₂ is a viable option, its use may be more appropriate for initial, small-scale exploratory work where cost is a primary concern. For any process destined for scale-up, the investment in a more active Buchwald-type catalyst will likely pay dividends in terms of improved throughput, yield, and purity.
References
-
Shaikh, I. R., Choudhary, A., & Kumar, A. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1493–1505. [Link]
-
Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., Karuvalam, R. P., & Syed Ali Padusha, M. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine with boronic acids and potassium organotrifluoroborates. Molecular Diversity, 23(3), 639–652. [Link]
- Hopkins, B. A. (2025). XPhos Pd G2: The Premier Palladium Precatalyst for Suzuki-Miyaura Coupling. BenchChem.
-
Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1462-1473. [Link]
-
Organic Chemistry Portal. Carbamate Synthesis. [Link]
-
ResearchGate. Xphos-Pd-G2 catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]
-
Hsu, C. W., et al. (2014). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. [Link]
- Google Patents.
-
Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]
- Google Patents.
-
MySkinRecipes. This compound. [Link]
-
ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]
- Wu, C., Wang, E., Jin, Y., Xing, J., Yao, W., & Dou, X. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Asian Journal of Organic Chemistry.
-
Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(14), 5496-5504. [Link]
- Google Patents.
-
ResearchGate. New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
Mao, S. L., et al. (2012). A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. Organic & Biomolecular Chemistry, 10(47), 9410-9417. [Link]
-
Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. [Link]
-
Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915-4917. [Link]
-
MySkinRecipes. This compound. [Link]
Sources
- 1. US7884121B2 - Process for the preparation of phenylcarbamates - Google Patents [patents.google.com]
- 2. This compound [myskinrecipes.com]
- 3. solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. boa.unimib.it [boa.unimib.it]
- 8. nasc.ac.in [nasc.ac.in]
- 9. nbinno.com [nbinno.com]
A Comparative Guide to the Reproducible Synthesis of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate
In the landscape of pharmaceutical research and drug development, the consistent and reliable synthesis of key intermediates is paramount.[1] One such valuable building block is tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate, a molecule incorporating a thiophene moiety, a common pharmacophore, and strategically placed amino and carbamate functionalities ripe for further chemical elaboration. This guide provides an in-depth comparison of two plausible and robust synthetic routes to this target molecule. The methodologies are presented with a focus on reproducibility, scalability, and the underlying chemical principles that govern the selection of reagents and reaction conditions.
Introduction to the Target Molecule
This compound is an important intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems with potential biological activity. The presence of a free primary amine ortho to a Boc-protected amine allows for selective functionalization, making it a versatile precursor for a variety of therapeutic agents. The thiophene ring is a well-known bioisostere for a phenyl ring and is present in numerous approved drugs.
This guide will dissect two logical synthetic pathways, providing detailed, step-by-step protocols based on established and reliable chemical transformations. The two routes are:
-
Route A: A convergent approach utilizing a Suzuki-Miyaura coupling as the key carbon-carbon bond-forming step.
-
Route B: A linear synthesis involving the construction of the thiophenylaniline core followed by functional group manipulation.
A thorough comparison of these routes will be presented to aid researchers in selecting the most suitable method for their specific needs, considering factors such as starting material availability, reaction robustness, and overall efficiency.
Route A: The Suzuki-Miyaura Coupling Approach
This route is predicated on the well-established and highly reliable Suzuki-Miyaura cross-coupling reaction to form the aryl-thiophene bond.[2][3] The synthesis begins with the selective protection of a commercially available substituted phenylenediamine, followed by the palladium-catalyzed coupling.
Workflow for Route A
Caption: Synthetic workflow for Route A.
Step 1: Selective Mono-Boc Protection of 4-Bromo-1,2-phenylenediamine
The selective protection of one amino group in a diamine is a common challenge in organic synthesis. A reliable method to achieve mono-protection is crucial for the success of this route. One effective strategy involves the slow addition of di-tert-butyl dicarbonate (Boc₂O) to the diamine.[4]
Experimental Protocol:
-
To a stirred solution of 4-bromo-1,2-phenylenediamine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM dropwise over 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (2-amino-4-bromophenyl)carbamate.
Causality of Experimental Choices:
-
Slow Addition and Low Temperature: The slow addition of Boc₂O at a reduced temperature minimizes the formation of the di-protected byproduct by keeping the concentration of the protecting agent low.
-
Solvent: Dichloromethane is an excellent solvent for both the starting material and the Boc-anhydride and is relatively unreactive.
-
Stoichiometry: A slight excess of the diamine can also be used to favor mono-protection, though this can make purification more challenging. Using a slight excess of Boc₂O ensures full conversion of the starting material.
Step 2: Suzuki-Miyaura Coupling with Thiophene-2-boronic acid
The Suzuki-Miyaura coupling is a powerful tool for the formation of C(sp²)-C(sp²) bonds.[5][6] In this step, the aryl bromide is coupled with thiophene-2-boronic acid in the presence of a palladium catalyst and a base.
Experimental Protocol:
-
To a degassed mixture of tert-butyl (2-amino-4-bromophenyl)carbamate (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (4:1, 0.1 M), add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Causality of Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and efficient catalyst for Suzuki couplings involving aryl bromides and heteroaryl boronic acids.[7]
-
Base: Potassium carbonate is a commonly used inorganic base that is effective in promoting the transmetalation step of the catalytic cycle.
-
Solvent System: The mixture of dioxane and water provides a good medium for dissolving both the organic and inorganic reagents. Degassing the solvent is crucial to prevent the oxidation of the palladium catalyst.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst.
Route B: The Nitration and Reduction Approach
This linear synthesis builds the molecule step-by-step, starting from a simpler thiophenylaniline precursor. The key steps involve a regioselective nitration followed by a chemoselective reduction.
Workflow for Route B
Caption: Synthetic workflow for Route B.
Step 1: Nitration of 4-(Thiophen-2-yl)aniline
The regioselective introduction of a nitro group onto the aniline ring is a critical step. The amino group is a strong ortho-, para-director, and since the para position is blocked, nitration is expected to occur at the ortho position. The thiophene ring is also susceptible to electrophilic attack, so mild nitrating conditions are essential. The compound 2-Nitro-4-(thiophen-2-yl)aniline is commercially available, indicating that this is a known transformation.[8]
Experimental Protocol:
-
To a solution of 4-(thiophen-2-yl)aniline (1.0 eq) in concentrated sulfuric acid at 0 °C, add a solution of nitric acid (1.05 eq) in sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to give 2-nitro-4-(thiophen-2-yl)aniline.
Causality of Experimental Choices:
-
Nitrating Agent: A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent.
-
Low Temperature: The reaction is highly exothermic and controlling the temperature is crucial to prevent over-nitration and decomposition of the starting material.
-
Acidic Medium: The strong acid protonates the amino group to form an anilinium ion, which is a meta-director. However, the equilibrium concentration of the free amine is still sufficient to direct the nitration to the ortho position.
Step 2: Boc Protection of 2-Nitro-4-(thiophen-2-yl)aniline
The protection of the remaining amino group is a straightforward process using standard conditions.[9]
Experimental Protocol:
-
To a solution of 2-nitro-4-(thiophen-2-yl)aniline (1.0 eq) and triethylamine (1.5 eq) in DCM (0.2 M), add di-tert-butyl dicarbonate (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude tert-butyl (2-nitro-4-(thiophen-2-yl)phenyl)carbamate is often of sufficient purity to be used in the next step without further purification.
Step 3: Chemoselective Reduction of the Nitro Group
The final step is the selective reduction of the nitro group in the presence of the thiophene ring and the Boc-carbamate. Several methods are available for this transformation.[1][10][11] Catalytic hydrogenation with palladium on carbon can sometimes lead to the reduction of the thiophene ring. Therefore, chemical reducing agents are often preferred.
Experimental Protocol:
-
To a solution of tert-butyl (2-nitro-4-(thiophen-2-yl)phenyl)carbamate (1.0 eq) in ethanol (0.1 M), add tin(II) chloride dihydrate (5.0 eq).
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and pour it into a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the final product, this compound.
Causality of Experimental Choices:
-
Reducing Agent: Tin(II) chloride is a mild and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities.[12] Other options include iron powder in acetic acid or sodium dithionite.[13]
Comparison of Synthetic Routes
| Feature | Route A: Suzuki-Miyaura Coupling | Route B: Nitration and Reduction |
| Overall Strategy | Convergent | Linear |
| Number of Steps | 2 | 3 |
| Key Transformation | Suzuki-Miyaura Coupling | Nitration and Nitro Reduction |
| Potential Challenges | - Selective mono-Boc protection of the diamine.- Optimization of Suzuki coupling conditions. | - Regioselectivity of the nitration step.- Chemoselectivity of the nitro reduction. |
| Advantages | - Generally high-yielding and reliable key step.- Fewer linear steps. | - Potentially more readily available starting materials. |
| Disadvantages | - The starting bromo-diaminobenzene can be expensive.- Palladium catalyst required. | - More linear steps can lead to lower overall yield.- Handling of strong acids in the nitration step. |
Conclusion
Both Route A and Route B represent viable and reproducible strategies for the synthesis of this compound.
Route A is likely the more efficient choice for researchers who have access to the starting 4-bromo-1,2-phenylenediamine and are comfortable with palladium-catalyzed cross-coupling reactions. The convergence of this route and the high reliability of the Suzuki-Miyaura coupling make it an attractive option for larger-scale synthesis.
Route B , while longer, may be more practical if the starting 4-(thiophen-2-yl)aniline is more readily available or can be synthesized in-house at a lower cost. The individual steps are standard organic transformations, but care must be taken to ensure selectivity in the nitration and reduction steps.
Ultimately, the choice of synthetic route will depend on the specific resources and expertise available in the laboratory. This guide provides the necessary detail and rationale to enable researchers to make an informed decision and to successfully and reproducibly synthesize this valuable chemical intermediate.
References
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017).
- Pittelkow, M.
- Synthesis of 2-Nitro-4-thiocyanoaniline. PrepChem.com.
- Selective Mono‐BOC Protection of Diamines. (2025).
- Preparation method of fenbendazole intermediate 2-nitro-4-thiophenyl aniline. (Patent CN111349032A).
- Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
- Reduction of nitro compounds. Wikipedia.
- Nitro Reduction - Common Conditions.
- TERT-BUTYL N-(4-BROMOPHENYL)
- Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. (2021).
- Selective Mono-BOC Protection of Diamines. (2025).
- The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. PubMed.
- (2-Aminoethyl)carbamic acid tert-butyl ester*. Organic Syntheses.
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2011).
- Process for preparing aniline compounds.
- Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide. Benchchem.
- One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. (2016).
- N-Boc-1,2-Phenylenediamine: A Key Intermediate for Advanced Materials and Chemical Innov
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry.
- Organoborane coupling reactions (Suzuki coupling).
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- How do you selectively reduce the nitro group?. (2014).
- Reduction of Nitro Groups. (2015). YouTube.
- 2-Nitro-4-(thiophen-2-yl)aniline. BLDpharm.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed.
- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. (2021). YouTube.
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. 405170-93-6|2-Nitro-4-(thiophen-2-yl)aniline|BLD Pharm [bldpharm.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Mechanism of Action of Novel tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel chemical entities, using the tert-butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate scaffold as a central example. The carbamate group is a key structural motif in many approved drugs, valued for its chemical stability and ability to act as a peptide bond surrogate, enhancing cell membrane permeability.[1][2] While derivatives of this particular scaffold have been explored for anti-inflammatory properties, a clear, universal mechanism of action has not been defined, making a structured validation approach essential.[3][4]
This document eschews a rigid template, instead presenting a logical, multi-faceted workflow. It is designed to guide you from an initial phenotypic observation to high-confidence target identification and pathway confirmation, ensuring that every experimental choice is deliberate and every protocol is self-validating.[5]
The Strategic Workflow: From Phenotype to Mechanism
The journey to validate a compound's MoA begins with an observable effect and systematically drills down to the molecular interactions responsible.[6] This process is not linear but iterative, with each experiment building confidence and refining the mechanistic hypothesis. For our lead compound, a hypothetical derivative we'll call Thiophenocarb-A , we will assume it was identified in a high-throughput phenotypic screen for its potent anti-proliferative effects in a human colorectal cancer cell line (e.g., HCT116).
Figure 1: A strategic workflow for MoA validation, from initial phenotypic discovery to confirmed molecular mechanism.
Target Deconvolution: Identifying the Direct Binding Partner
Phenotypic screening identifies compounds that produce a desired biological effect but doesn't reveal the molecular target.[7] The first and most critical step is to identify the specific protein(s) that Thiophenocarb-A directly binds to within the cell. A multi-pronged approach using both unbiased discovery and orthogonal validation methods provides the most robust evidence.[8]
Unbiased Target Identification: Chemical Proteomics (Kinobeads)
Given that protein kinases are frequent targets of anti-cancer drugs and play central roles in cell proliferation, a chemical proteomics approach like Kinobeads is an excellent starting point.[9] This technique uses broad-spectrum kinase inhibitors immobilized on beads to "pull down" a large portion of the cellular kinome from a lysate.[10] By pre-incubating the lysate with a free compound (Thiophenocarb-A), one can identify its targets through competition; proteins that Thiophenocarb-A binds to will no longer bind to the beads and will be depleted in the mass spectrometry analysis.[10][11]
Comparative Data: Target Identification via Kinobeads
| Protein Target | Function | Thiophenocarb-A (1 µM) % Depletion | Known Inhibitor (e.g., Trametinib) % Depletion | Vehicle (DMSO) % Depletion |
| MEK1 (MAP2K1) | MAPK Pathway Kinase | 92% | 95% | 2% |
| MEK2 (MAP2K2) | MAPK Pathway Kinase | 88% | 94% | 3% |
| CDK2 | Cell Cycle Kinase | 15% | 5% | 1% |
| PIK3CA | PI3K Pathway Kinase | 8% | 4% | 2% |
| NQO2 | Oxidoreductase | 75% | 10% | 4% |
Table 1: Hypothetical Kinobeads competition data. Thiophenocarb-A shows strong and specific competition for MEK1 and MEK2, similar to a known MEK inhibitor. It also shows a potential off-target interaction with NQO2, which is a known off-target for some kinase inhibitors.[10]
Orthogonal Validation: Cellular Thermal Shift Assay (CETSA)
After identifying a putative target (e.g., MEK1), it is imperative to confirm direct target engagement in an unadulterated cellular environment.[12] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[13] The principle of CETSA is that the binding of a ligand (Thiophenocarb-A) stabilizes its target protein, making it more resistant to heat-induced denaturation.[14] This stabilization is measured by heating intact cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining.[15]
Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA). Ligand binding stabilizes the target protein, preventing its aggregation upon heating.
Comparative Data: CETSA Melt Curve and Isothermal Dose-Response
| Parameter | Thiophenocarb-A | Known MEK Inhibitor | Negative Control Compound |
| CETSA Melt Temp (°C) at 10 µM | 58.5 °C | 59.2 °C | 51.8 °C (No Shift) |
| Isothermal EC₅₀ (nM) at 58°C | 75 nM | 22 nM | > 10,000 nM |
Table 2: Hypothetical CETSA data confirming target engagement. Thiophenocarb-A induces a significant thermal shift in MEK1 protein, comparable to a known inhibitor. The isothermal dose-response experiment quantifies the potency of this engagement inside the cell.
Validating Downstream Pathway Modulation
Confirming that your compound binds to a target is only half the story. You must also demonstrate that this binding event leads to a functional consequence on the target's signaling pathway.[16] Since our hypothetical target is MEK1, a core component of the MAPK/ERK pathway, we should assess the phosphorylation status of its direct substrate, ERK1/2.
Figure 3: The MAPK/ERK signaling pathway. Thiophenocarb-A is hypothesized to inhibit MEK1/2, thereby blocking the phosphorylation of ERK1/2 and subsequent cell proliferation.
Western Blot Analysis
Western blotting is a robust method to quantify changes in protein expression and post-translational modifications, such as phosphorylation.[17] By treating cells with Thiophenocarb-A and stimulating the MAPK pathway (e.g., with EGF), we can directly measure its effect on ERK phosphorylation (p-ERK).
Comparative Data: Western Blot Densitometry
| Treatment Condition | p-ERK / Total ERK Ratio (Normalized to Stimulated Control) |
| Vehicle (DMSO), Unstimulated | 0.05 |
| Vehicle (DMSO), Stimulated | 1.00 |
| Thiophenocarb-A (1 µM), Stimulated | 0.12 |
| Known MEK Inhibitor (1 µM), Stimulated | 0.08 |
| Negative Control Compound (1 µM), Stimulated | 0.98 |
Table 3: Hypothetical densitometry results from a Western blot experiment. Thiophenocarb-A significantly reduces the level of phosphorylated ERK upon growth factor stimulation, confirming functional inhibition of the MEK1/2 target.
Correlating Target to Phenotype
The final and definitive step is to establish a causal link between the engagement of the identified target (MEK1) and the observed cellular phenotype (anti-proliferative activity).[5] This is best achieved by using genetic tools, such as siRNA or CRISPR/Cas9, to specifically reduce the expression of the target protein and observing if this mimics the effect of the compound.
Comparative Data: Phenotypic Correlation
| Condition | Anti-Proliferative IC₅₀ (nM) |
| Thiophenocarb-A in Control Cells | 95 nM |
| Known MEK Inhibitor in Control Cells | 30 nM |
| Thiophenocarb-A in MEK1 Knockdown Cells | 8,500 nM (>90-fold shift) |
| Known MEK Inhibitor in MEK1 Knockdown Cells | 2,900 nM (>95-fold shift) |
Table 4: Hypothetical anti-proliferative data. A significant rightward shift (increase) in the IC₅₀ value for Thiophenocarb-A in cells where MEK1 has been knocked down demonstrates that the compound's efficacy is dependent on the presence of its target. The absence of the target renders the cells resistant to the drug.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) - Western Blot Detection
This protocol is adapted from established methodologies.[13][18]
-
Cell Culture and Treatment: Plate HCT116 cells in 10 cm dishes and grow to 70-80% confluency. Treat cells with Thiophenocarb-A (e.g., 10 µM) or vehicle (DMSO) for 2 hours in serum-free media.
-
Cell Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.
-
Heating Step: Aliquot 100 µL of the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 49°C to 67°C in 2°C increments) for 3 minutes. Immediately cool the tubes on ice for 3 minutes.[13]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[13]
-
Analysis: Collect the supernatant (soluble protein fraction). Determine protein concentration, normalize samples, and analyze by Western blot for the target protein (MEK1).
Protocol 2: Western Blot for Pathway Analysis
This protocol provides a general framework for analyzing signaling protein phosphorylation.[19]
-
Cell Culture and Treatment: Plate HCT116 cells in 6-well plates. Once at 70-80% confluency, serum-starve the cells for 18 hours.
-
Inhibitor Pre-treatment: Pre-treat cells with Thiophenocarb-A or other inhibitors at the desired concentrations for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10 minutes to activate the MAPK pathway.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[19]
-
Sample Preparation: Clarify lysate by centrifugation (14,000 rpm, 15 min, 4°C). Determine protein concentration (BCA assay). Normalize samples to 20 µg of protein and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Gel Electrophoresis & Transfer: Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.[20]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-MEK1) overnight at 4°C.[19]
-
Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
-
Analysis: Quantify band intensities using densitometry software.
Conclusion
Validating the mechanism of action for a novel compound series like this compound derivatives is a rigorous, multi-step process that is fundamental to modern drug discovery.[5][21] By employing an integrated strategy that combines unbiased target identification, orthogonal target engagement confirmation, functional pathway analysis, and genetic correlation to phenotype, researchers can build a high-confidence data package. This approach not only elucidates the precise molecular mechanism but also identifies potential off-target effects early in development, ultimately de-risking the progression of promising therapeutic candidates.
References
-
Drug Target Review. (2019). Phenotypic profiling in drug discovery. [Link]
-
Seashore-Ludlow, B., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. [Link]
-
Alto Predict. (2021). Phenotypic Platforms are Taking Over Drug Discovery. [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Sygnature Discovery. (n.d.). Target Validation. [Link]
-
Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]
-
Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. [Link]
-
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]
-
Concept Life Sciences. (n.d.). Target and pathway engagement assays. [Link]
-
Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]
-
Journal of Medicinal Chemistry. (2022). Target Engagement Assays in Early Drug Discovery. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. [Link]
-
Semantic Scholar. (2012). Mechanism of Action Assays for Enzymes. [Link]
-
Ruprecht, B., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Scientific Reports. [Link]
-
Bioinformatics, Oxford Academic. (2010). Identifying mechanistic similarities in drug responses. [Link]
-
Lin, E. H., et al. (2013). Identifying mechanism-of-action targets for drugs and probes. Proceedings of the National Academy of Sciences. [Link]
-
Semantic Scholar. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. [Link]
-
Semantic Scholar. (2013). Identifying mechanism-of-action targets for drugs and probes. [Link]
-
Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
-
Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature. [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
Tihanyi, T., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik. [Link]
-
ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]
-
Milligan, C. E., et al. (2013). Good Practices in Model-Informed Drug Discovery and Development. CPT: Pharmacometrics & Systems Pharmacology. [Link]
-
NorthEast BioLab. (n.d.). Mechanism of Action, MOA Studies. [Link]
-
ResearchGate. (2015). Recommendations for Adaptation and Validation of Commercial Kits for Biomarker Quantification in Drug Development. [Link]
-
Validation Procedures in Medical Laboratory Testing: A Systematic Review of Best Practices. (n.d.). Cureus. [Link]
-
Dark Daily. (2024). Best Practices in Molecular Assay Validation for Laboratory-Developed Tests. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
PubChem. (n.d.). Tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate. [Link]
-
PubChem. (n.d.). tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Target Engagement Assay Services [conceptlifesciences.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. assaygenie.com [assaygenie.com]
- 21. nebiolab.com [nebiolab.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate (CAS No. 335255-43-1). The protocols herein are designed to provide researchers, scientists, and drug development professionals with the essential safety and logistical information required for handling this chemical intermediate. By explaining the causality behind each step, this document serves as a self-validating system for laboratory safety and environmental stewardship.
Hazard Profile and Risk Assessment
This compound is a complex organic molecule primarily used as a building block in organic synthesis.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, a conservative hazard assessment must be conducted based on its constituent functional groups: a carbamate, an aromatic amine, and a thiophene ring.
-
Carbamate Moiety: Carbamate compounds have a wide range of biological activities. While the tert-butyl carbamate (Boc) group is typically a protecting group, related carbamates can be toxic and act as acetylcholinesterase inhibitors.[2] Disposal procedures for other carbamates consistently mandate handling them as hazardous waste.[3][4]
-
Aromatic Amine Moiety: Aromatic amines are a class of compounds that often exhibit toxicity. Structurally similar compounds are known to be harmful if swallowed, cause skin irritation, and may lead to serious eye damage.[5][6][7]
-
Thiophene Moiety: Thiophene and its derivatives are recognized as hazardous substances that can be toxic and harmful to aquatic life.[8][9] Combustion of sulfur-containing compounds like thiophenes can also produce toxic sulfur oxides.[10]
Given this structural analysis, all waste containing this compound must be classified and handled as hazardous chemical waste.[9]
| Hazard Category | Description & Precautionary Action | Supporting Sources |
| Acute Toxicity (Oral) | Predicted to be harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical help. | [4][5][6][11][12] |
| Skin Irritation/Sensitization | May cause skin irritation or an allergic skin reaction. Wear appropriate chemical-resistant gloves and a lab coat. Remove contaminated clothing immediately. | [5][7][11][12] |
| Eye Damage/Irritation | May cause serious eye irritation or damage. Wear safety glasses with side shields or chemical splash goggles. | [4][5][6][7] |
| Respiratory Irritation | May cause respiratory irritation. All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. | [5][6][7] |
| Environmental Hazard | Thiophene derivatives are often toxic to aquatic life.[8] Do not allow the chemical or its containers to enter drains or the environment. | [8][13] |
Personal Protective Equipment (PPE) and Engineering Controls
Before beginning any work that will generate waste, ensure all required safety measures are in place. The causality is simple: to prevent exposure, a physical barrier between the researcher and the chemical is essential.
-
Engineering Controls: All handling of the solid compound and preparation of its solutions must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[13] This minimizes the risk of inhaling airborne particulates.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile. For extended contact, consider double-gloving.[9]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required to protect from accidental spills.[3]
-
Step-by-Step Disposal Protocol: A Self-Validating System
The primary method for the disposal of this compound is through an approved hazardous waste program.[8] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[8][14]
Proper segregation is the cornerstone of safe chemical disposal, preventing dangerous reactions between incompatible waste streams.[15][16]
-
Action: Designate a dedicated hazardous waste container for all waste streams containing this compound.
-
Container Choice: The container must be chemically compatible, leak-proof, and have a secure closure.[17] High-density polyethylene (HDPE) or glass containers are generally suitable.[8][9]
-
Waste Types:
-
Solid Waste: Collect unreacted compound, contaminated weigh boats, spatulas, and disposable labware in a designated solid hazardous waste container.[9][18]
-
Liquid Waste: Collect solutions containing the compound in a dedicated liquid hazardous waste container. Do not mix with other waste streams like halogenated solvents unless compatibility is confirmed.
-
Contaminated PPE: Gloves, bench paper, and other contaminated disposable items should be collected in a separate, clearly marked hazardous waste bag or container.[9]
-
Accurate labeling is a regulatory requirement and is critical for informing waste handlers of the container's contents and associated hazards.[8][17]
-
Action: Immediately label the waste container upon starting waste accumulation.
-
Label Contents: The label must include:
-
The words "HAZARDOUS WASTE ".[8]
-
The full, unabbreviated chemical name: "This compound ".
-
An accurate list of all container contents, including solvents.
-
The approximate percentage of each component.
-
The date of waste generation (accumulation start date).[9]
-
Relevant hazard information (e.g., "Toxic," "Irritant").
-
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) pending pickup.[15]
-
Action: Store the sealed and labeled waste container in your lab's designated SAA.
-
SAA Requirements: The SAA must be a cool, dry, and well-ventilated area away from heat and ignition sources.[8] It should have secondary containment (such as a spill tray) to contain any potential leaks.[13][17]
-
Storage Time: Containers can remain in the SAA for up to six months, but they must be removed within three days of becoming full.[15][17][19]
The final step is to transfer the waste to trained professionals for disposal in compliance with all regulations.
-
Action: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8][9][13]
-
Documentation: Complete all required waste pickup forms, providing a full and accurate characterization of the waste.
-
Prohibition: Never attempt to transport hazardous waste yourself.[14] Evaporation, whether on the benchtop or in a fume hood, is not a permissible method of disposal.[14][15]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before cleaning, don all appropriate PPE as described in Section 2.
-
Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, contain it using an inert absorbent material like vermiculite, dry sand, or earth.[8][9] Do not use combustible materials like paper towels for large spills.[8]
-
Cleanup: Using non-sparking tools, carefully collect the absorbent material and spilled compound. Place it into a sealed, labeled container for hazardous waste disposal.[8]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[8][9]
Workflow Visualization
The following diagram outlines the logical flow for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound.
References
- Daniels Health. (2025).
- BenchChem. (2025). Proper Disposal of 2-(Chloromethyl)
- BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Vanderbilt University Medical Center.
- Ace Waste.
- BenchChem. (2025). Essential Guide to the Safe Disposal of 2-Nitro-benzo[b]thiophene-3-carbonitrile.
- PubChem. tert-butyl N-[4-(2-aminoethyl)
- BenchChem. (2025).
- ChemicalBook. (2025). tert-Butyl 2-(aminomethyl)
- Fisher Scientific. (2019). SAFETY DATA SHEET - tert-Butyl N-[4-(aminomethyl)
- Fisher Scientific. (2025).
- MedChemExpress. (2025). tert-Butyl N-[4-(aminomethyl)
- Autech Industry Co.,Ltd. (2013). MSDS of Tert-Butyl N-[4-(aminomethyl)
- Sigma-Aldrich. (2022).
- BenchChem. (2025).
- Wächter, H.
- Physikalisch-Technische Bundesanstalt.
- Dé, E., et al. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. PMC, NIH.
- MySkinRecipes. tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)
- U.S. Environmental Protection Agency. (1984). Method 632.
- Gaganis, P., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate | C13H20N2O2 | CID 62302683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method [mdpi.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. capotchem.cn [capotchem.cn]
- 13. benchchem.com [benchchem.com]
- 14. vumc.org [vumc.org]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. acewaste.com.au [acewaste.com.au]
- 17. danielshealth.com [danielshealth.com]
- 18. benchchem.com [benchchem.com]
- 19. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Comprehensive Guide to the Safe Handling of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate
Understanding the Potential Hazards
tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate's structure, featuring a carbamate group, an amino group, and a thiophene ring, suggests several potential hazards based on analogous compounds. Carbamates can be absorbed through the skin, and aromatic amines can be irritants or sensitizers.[1] Structurally similar compounds are known to cause skin irritation, serious eye damage, and respiratory irritation, and may be harmful if swallowed.[2][3][4] Therefore, it is crucial to handle this compound with a high degree of caution.
Anticipated Hazards:
-
Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[2][3][7]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2][3][4][7]
-
Skin Sensitization: May cause an allergic skin reaction.[4][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The cornerstone of safe chemical handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following PPE is mandatory when working with this compound to minimize exposure.[8]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.[1][7] | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1][8] |
| Skin Protection | - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[1][9][10] - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[1][9] | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[1] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][4][5][11] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P3 filter for particulates).[1][7] | Inhalation of dust or vapors may cause respiratory irritation.[1][7] Engineering controls like fume hoods are the primary method of exposure control.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to mitigate risks.
Preparation and Handling
-
Consult the SDS: Before any work begins, locate and thoroughly review the manufacturer-provided Safety Data Sheet (SDS) for the most specific and up-to-date information.
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][7]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[7][10]
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Handling: Avoid contact with eyes, skin, and clothing.[7] Minimize dust generation and accumulation. Do not inhale the substance.[7] Use appropriate tools (spatulas, etc.) to handle the solid material.
Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
Accidents can happen, and a clear, rehearsed emergency plan is critical.
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[4][7] Seek immediate medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothes and shoes.[3][5] If skin irritation occurs, seek medical advice.[7]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[3] If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][4][5] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]
-
Spills: For small spills, dampen the solid material to prevent dust formation and carefully sweep or scoop it into a suitable, labeled container for disposal.[7] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility.
-
Waste Segregation: All waste containing this compound, including contaminated PPE, must be collected in a dedicated, clearly labeled hazardous waste container.[12]
-
Container Labeling: The waste container must be labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.[12]
-
Disposal Route: Dispose of the waste through your institution's certified hazardous waste management program.[12] Never dispose of this chemical in the regular trash or down the drain.[12]
By adhering to these guidelines, researchers can create a safer laboratory environment for themselves and their colleagues. Remember, safety is a shared responsibility, and proactive measures are the best defense against chemical hazards.
References
- BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
- PubChem. (n.d.). tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate.
- Fisher Scientific. (2019, March 28). Safety Data Sheet: tert-Butyl N-[4-(aminomethyl)phenyl]carbamate.
- Fisher Scientific. (2009, July 22). Safety Data Sheet: tert-Butyl (4-aminophenyl)carbamate.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- ChemicalBook. (2025, July 26). tert-Butyl 2-(aminomethyl)phenylcarbamate - Safety Data Sheet.
- MedChemExpress. (2025, December 23). tert-Butyl N-[4-(aminomethyl)phenyl]carbamate-SDS.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Autech. (2013, November 7). MSDS of Tert-Butyl N-[4-(aminomethyl)phenyl]carbamate.
- BenchChem. (n.d.). Proper Disposal of 2-Amino-4-tert-butyl-3-furonitrile: A Step-by-Step Guide for Laboratory Professionals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate | C13H20N2O2 | CID 62302683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. capotchem.cn [capotchem.cn]
- 7. benchchem.com [benchchem.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. tert-Butyl 2-(aminomethyl)phenylcarbamate - Safety Data Sheet [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

